molecular formula C13H14N2O2S B185591 4-amino-N-methyl-N-phenylbenzenesulfonamide CAS No. 63826-12-0

4-amino-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B185591
CAS No.: 63826-12-0
M. Wt: 262.33 g/mol
InChI Key: CFXMWOQQTYMARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-methyl-N-phenylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. This benzenesulfonamide derivative serves as a key scaffold in the design of potent and selective carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrase isoforms, such as hCA IX and hCA XII, are well-validated therapeutic targets due to their overexpression in a variety of hypoxic tumors, where they play a critical role in pH regulation and tumorigenesis . Research into novel benzenesulfonamides like this compound often employs the "tail approach," where chemical groups are appended to the core structure to enhance interactions with the enzyme's active site, thereby improving inhibitory potency and isoform selectivity . These inhibitors function primarily as zinc-binders, coordinating with the zinc ion at the active site of the carbonic anhydrase enzyme . Beyond its direct investigational use, this compound is also a valuable building block in organic synthesis and method development, as evidenced by its inclusion in studies focused on accurately predicting physicochemical properties such as aqueous pKa . This body of research underscores the compound's utility in exploring structure-activity relationships and in the discovery of new potential therapeutic agents.

Properties

IUPAC Name

4-amino-N-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXMWOQQTYMARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308935
Record name 4-amino-N-methyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63826-12-0
Record name 63826-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-methyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-amino-N-methyl-N-phenylbenzenesulfonamide" CAS number 63826-12-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS 63826-12-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of sulfonamides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, a representative synthesis protocol, analytical characterization methods, and discusses its potential biological significance based on the well-established activities of structurally related compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, this guide extrapolates from the rich knowledge base of sulfonamide chemistry and pharmacology to provide valuable, field-proven insights.

Core Chemical Identity and Properties

This compound is a substituted aromatic sulfonamide. The core structure consists of a benzenesulfonamide moiety with an amino group at the para position of the phenyl ring. The sulfonamide nitrogen is substituted with both a methyl and a phenyl group.

PropertyValueSource(s)
CAS Number 63826-12-0[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
IUPAC Name This compound[1]
Synonyms [(4-aminophenyl)sulfonyl]methylphenylamine, 4-(N-phenyl-N-methylaminosulfonyl)aniline[1]
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N[1]
InChIKey CFXMWOQQTYMARQ-UHFFFAOYSA-N[1]

Synthesis and Purification

Representative Synthesis Workflow

Synthesis_Workflow Figure 1: Representative Synthesis of this compound cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Reduction of the Nitro Group A 4-Nitrobenzenesulfonyl chloride C 4-nitro-N-methyl-N-phenylbenzenesulfonamide A->C Pyridine, DCM B N-Methylaniline B->C D 4-nitro-N-methyl-N-phenylbenzenesulfonamide E This compound D->E Fe, NH4Cl, Ethanol/Water

Caption: A plausible two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide

  • Reaction Setup: To a stirred solution of N-methylaniline (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reduction: Add iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the final product, this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The aromatic protons of the two phenyl rings will likely appear as complex multiplets in the range of 6.5-8.0 ppm. The N-methyl group should present as a singlet around 3.0-3.5 ppm. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: A ¹³C NMR spectrum for this compound is available on PubChem[1]. The spectrum would show signals for the aromatic carbons, with those attached to nitrogen and the sulfonyl group being deshielded and appearing at higher chemical shifts. The N-methyl carbon would appear at a characteristic upfield position.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 263.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-N stretching: Bands in the fingerprint region.

  • Aromatic C-H and C=C stretching: Characteristic bands in their respective regions.

Potential Biological Activities and Applications

While specific biological data for this compound is scarce, the sulfonamide scaffold is a well-known pharmacophore, suggesting several potential areas of application.

As an Antimicrobial Agent

The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective target for selective toxicity against bacteria. It is plausible that this compound could exhibit similar activity.

Mechanism_of_Action Figure 2: Postulated Antibacterial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide 4-amino-N-methyl-N- phenylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth

Caption: Potential mechanism as a competitive inhibitor of DHPS.

As an Anticancer Agent

Certain sulfonamide derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[2][3]. Other sulfonamides have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[4]. The structural features of this compound make it a candidate for investigation in these areas.

As an Enzyme Inhibitor

The sulfonamide moiety is a versatile functional group for targeting the active sites of various enzymes. Beyond carbonic anhydrases, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The specific substitution pattern on the sulfonamide nitrogen and the aromatic ring of this compound could confer selectivity for particular enzyme targets.

Metabolism

The metabolism of sulfonamides in humans is generally well-understood and primarily occurs in the liver. Two main pathways are involved:

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). The rate of this process is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.

  • Oxidation: Cytochrome P450 enzymes can oxidize the molecule at various positions.

Metabolic_Pathway Figure 3: General Metabolic Pathways for Sulfonamides Parent 4-amino-N-methyl-N- phenylbenzenesulfonamide Acetylated N-Acetyl Metabolite Parent->Acetylated N-Acetyltransferase Oxidized Oxidized Metabolites Parent->Oxidized CYP450 Enzymes Excretion Renal Excretion Acetylated->Excretion Oxidized->Excretion

Caption: Expected metabolic fate of the target compound.

Toxicology and Safety

Based on the Safety Data Sheet (SDS) for CAS number 63826-12-0, the toxicological properties of this specific compound have not been fully investigated[5]. However, general precautions for handling similar chemical compounds should be observed.

  • Acute Effects: The material may be irritating to the mucous membranes and upper respiratory tract. It may be harmful if ingested or inhaled[5].

  • Handling: Use in a chemical fume hood with adequate ventilation. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor. A safety shower and eye wash should be readily available[5].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[5].

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber, in accordance with federal and local regulations[5].

Conclusion

This compound is a compound with a chemical structure that suggests a range of potential biological activities, drawing from the rich history of sulfonamides in medicine and research. While specific data on this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications. It serves as a valuable resource for scientists and researchers looking to explore the properties and potential of this and related sulfonamide derivatives in drug discovery and development. Further experimental investigation is warranted to fully elucidate its pharmacological and toxicological profile.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.
  • Supporting information: - The Royal Society of Chemistry. (n.d.).
  • Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. (2007). PubMed.
  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. (n.d.). Farmacia Journal.
  • (PDF) Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide. (n.d.). ResearchGate.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database.
  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. (n.d.). PubChem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
  • SAFETY DATA SHEET. (2012, May 15).
  • Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. (2018). PubMed.
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2014). PMC - NIH.
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.). ResearchGate.
  • Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. (2025, August 6). ResearchGate.
  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. (n.d.). NIH.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
  • SAFETY DATA SHEET. (2025, August 7). Castrol.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH.
  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). PMC - NIH.
  • Abstract 5339: 4-Amino- N -phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents. (2023, April 14). ResearchGate.
  • Benzenesulfonamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook.
  • benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. (n.d.). NIST WebBook.
  • Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. (n.d.). NIH.
  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.).
  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). NIH.
  • 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

Sources

An In-Depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a molecule of significant interest within the landscape of medicinal chemistry. Its structural features, combining a flexible N-methyl-N-phenylamino group with the pharmacologically privileged 4-aminobenzenesulfonamide core, position it as a compelling scaffold for the development of novel therapeutic agents. This document will delve into its chemical identity, a robust and reproducible synthetic protocol, detailed characterization methodologies, and an exploration of its potential applications in drug discovery, grounded in the established biological activities of the benzenesulfonamide class.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This nomenclature precisely describes the molecular architecture, which is foundational for its chemical behavior and biological interactions.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 63826-12-0[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Synonyms [(4-aminophenyl)sulfonyl]methylphenylamine, 4-(N-methyl-N-phenylsulfamoyl)aniline[1]

The structure, characterized by a central benzenesulfonamide core, features a primary amine at the para position, a known pharmacophore in many sulfa drugs. The sulfonamide nitrogen is substituted with both a methyl and a phenyl group, creating a tertiary sulfonamide. This substitution pattern is critical as it influences the molecule's polarity, steric profile, and potential for hydrogen bonding, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This strategy involves the initial protection of the reactive primary amine of a commercially available starting material, followed by sulfonamide bond formation and subsequent deprotection. This approach ensures high yields and minimizes the formation of side products.

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

The synthesis begins with the chlorosulfonation of acetanilide. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the introduction of the sulfonyl chloride functionality.[2][3]

Reaction:

Acetanilide + Chlorosulfonic acid → 4-Acetamidobenzenesulfonyl chloride

Experimental Protocol:

  • In a fume hood, carefully add 10 g of dry acetanilide to a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add 25 mL of chlorosulfonic acid to the acetanilide with constant stirring. The reaction is exothermic and will generate hydrogen chloride gas.

  • Once the addition is complete, gently heat the reaction mixture in a water bath at 60-70°C for 1 hour to ensure the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

  • The product is then dried under vacuum.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with N-methylaniline, followed by the deprotection of the acetamido group to yield the final product.

Reaction:

4-Acetamidobenzenesulfonyl chloride + N-Methylaniline → 4-acetamido-N-methyl-N-phenylbenzenesulfonamide 4-acetamido-N-methyl-N-phenylbenzenesulfonamide → this compound

Experimental Protocol:

  • Dissolve 5 g of 4-acetamidobenzenesulfonyl chloride in 50 mL of pyridine in a round-bottom flask.

  • To this solution, add 2.5 mL of N-methylaniline dropwise with stirring.

  • Heat the reaction mixture at 100°C for 2 hours.

  • After cooling, pour the reaction mixture into 200 mL of cold 2M hydrochloric acid.

  • The precipitated 4-acetamido-N-methyl-N-phenylbenzenesulfonamide is collected by filtration, washed with water, and dried.

  • For the deprotection step, the dried intermediate is refluxed in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid for 4 hours.

  • The reaction mixture is then cooled and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of this compound is collected by filtration, washed with water, and recrystallized from ethanol to obtain the pure product.

Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate1 Step2a Step 2a: Sulfonamide Formation Intermediate1->Step2a NMethylaniline N-Methylaniline NMethylaniline->Step2a Intermediate2 4-Acetamido-N-methyl-N- phenylbenzenesulfonamide Step2a->Intermediate2 Deprotection Step 2b: Deprotection (Acid Hydrolysis) Intermediate2->Deprotection FinalProduct 4-Amino-N-methyl-N- phenylbenzenesulfonamide Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methyl group, and a broad singlet for the primary amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all 13 carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the sulfonamide group.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonamide group, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 262.33 g/mol .
HPLC A single major peak indicating the purity of the compound.

Therapeutic Potential and Future Directions

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with a rich history of producing clinically successful drugs.[4] The primary amino group and the sulfonamide moiety are key pharmacophoric features that enable these compounds to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

A prominent application of benzenesulfonamides is as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The N-substituted phenyl and methyl groups of this compound can be explored for achieving isoform-selective inhibition by interacting with the diverse amino acid residues lining the active site cavity of different CA isoforms.

cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ Histidine Histidine Residues Zinc->Histidine Coordination Water H₂O Zinc->Water Binding HCO3 H⁺ + HCO₃⁻ Sulfonamide R-SO₂NH₂ (Inhibitor) Sulfonamide->Zinc Displaces H₂O and Binds Inhibition Inhibition CO2 CO₂ + H₂O

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Kinase Inhibition

Recent studies have highlighted the potential of benzenesulfonamide derivatives as kinase inhibitors.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The structural features of this compound, particularly the presence of two aromatic rings and a flexible linker, make it a suitable scaffold for designing inhibitors that can target the ATP-binding site of various kinases. Further derivatization of the primary amine or the phenyl ring could lead to the development of potent and selective kinase inhibitors.

Future Perspectives

This compound represents a versatile platform for further chemical exploration. The primary amine offers a convenient handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, or Schiff base formation. These modifications can be systematically explored to generate a library of derivatives with tailored physicochemical properties and biological activities. High-throughput screening of such a library against a panel of disease-relevant targets could uncover novel therapeutic leads.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity to its potential as a valuable scaffold in drug discovery. The presented synthesis protocol is robust and amenable to scale-up, and the analytical methods described provide a clear framework for its characterization. The established pharmacological relevance of the benzenesulfonamide class of compounds strongly suggests that this compound and its future derivatives hold significant promise for the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.
  • Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210.
  • Ngassa, F. N., et al. (2014). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799.
  • Pasha, M. A., & Jayashankara, V. P. (2007). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.
  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics, 11(1).
  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14450–14470.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem.
  • Orentas, E., & Maulide, N. (2013). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Al-Suhaimi, E. A., et al. (2017). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 22(12), 2153.
  • Fortin, S., et al. (2018). Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry, 155, 681–694.
  • Elgemeie, G. H., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o63–o64.
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192–199.
  • Al-Warhi, T., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1234.
  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Chegg.com.
  • Gowda, B. T., et al. (2009). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096.
  • Cayman Chemical. (2022). 4-Acetamidobenzenesulfonamide.
  • Shashikala, P., & Keerthi, D. S. (2025). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
  • Human Metabolome Database. (2021). Showing metabocard for 4-Acetamidobenzenesulfonamide (HMDB0246327). HMDB.
  • Reddit. (2023). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. r/chemhelp.
  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com.
  • precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA.

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide of interest in medicinal chemistry and synthetic applications. The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the broader activities of the sulfonamide chemical class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation and utilization of this compound.

Introduction and Chemical Identity

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. Its structure, featuring a primary aromatic amine and a tertiary sulfonamide, makes it a versatile chemical intermediate and a potential scaffold for the development of novel therapeutic agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first commercially available antibiotics and continuing to be a key component in a wide array of drugs.

This guide will delve into the known characteristics of this specific molecule, providing a centralized resource for its scientific and technical data.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is crucial for research and development. Below is a comprehensive table of identifiers for this compound.

Identifier TypeValueSource
IUPAC Name This compoundPubChem[1]
CAS Registry Number 63826-12-0PubChem[1]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[1]
Molecular Weight 262.33 g/mol PubChem[1]
ChEMBL ID CHEMBL376389PubChem[1]
NSC Number 210414PubChem[1]

Synonyms and Alternative Names: [1]

  • [(4-aminophenyl)sulfonyl]methylphenylamine

  • Benzenesulfonamide, 4-amino-N-methyl-N-phenyl-

  • 4-(N-phenyl-N-methylaminosulfonyl)aniline

  • 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the computed properties of this compound.

PropertyValueSource
Molecular Weight 262.33 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 262.07759887 DaPubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous sulfonamides. The synthesis is conceptually a two-step process: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline, followed by the reduction of the nitro group to a primary amine.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Reduction 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride Intermediate N-methyl-N-phenyl-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl_chloride->Intermediate Base (e.g., Pyridine) DCM, rt, 24h N-Methylaniline N-Methylaniline N-Methylaniline->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Ethanol, reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-methyl-N-phenyl-4-nitrobenzenesulfonamide

  • To a solution of N-methylaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-phenyl-4-nitrobenzenesulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-methyl-N-phenyl-4-nitrobenzenesulfonamide from Step 1 in ethanol.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • If using SnCl₂/HCl, heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

  • Further purification can be achieved by recrystallization.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several areas of potential application, primarily as a chemical intermediate or a scaffold in medicinal chemistry.

As a Chemical Intermediate

The primary amino group on the phenyl ring is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:

  • Acylation: To form amides, which are common in many drug molecules.

  • Sulfonylation: To introduce a second sulfonamide group.

  • Diazotization: To form a diazonium salt, which can then be converted into a wide range of other functional groups.

This versatility makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold in Medicinal Chemistry

The benzenesulfonamide core is a well-established pharmacophore. Many drugs across different therapeutic areas contain this moiety. Based on the activities of structurally related compounds, this compound could serve as a starting point for the development of:

  • Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a key feature of many carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and other conditions.[2]

  • Anti-arrhythmic Agents: A US patent describes a series of 4-amino benzenesulfonamides with anti-arrhythmic properties, suggesting that this structural class has potential in cardiovascular drug discovery.[3]

  • Antimicrobial Agents: The sulfonamide class of drugs originated with the discovery of their antibacterial properties. While resistance is an issue with older sulfonamides, the development of new derivatives remains an active area of research.

G cluster_0 Potential Therapeutic Areas Scaffold This compound Intermediate Chemical Intermediate Scaffold->Intermediate Medicinal_Chemistry Medicinal Chemistry Scaffold Scaffold->Medicinal_Chemistry CA_Inhibitors Carbonic Anhydrase Inhibitors Medicinal_Chemistry->CA_Inhibitors Anti_arrhythmics Anti-arrhythmics Medicinal_Chemistry->Anti_arrhythmics Antimicrobials Antimicrobials Medicinal_Chemistry->Antimicrobials

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-amino-N-methyl-N-phenylbenzenesulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct sulfonamide derivative. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural classification as a sulfonamide provides a strong foundation for hypothesizing its potential biological activities. This guide synthesizes the well-established mechanisms of the sulfonamide class of molecules and proposes a detailed, field-proven framework for the experimental validation of these potential actions for this compound. We will delve into two primary, evidence-based potential mechanisms: the inhibition of carbonic anhydrases and the antagonism of para-aminobenzoic acid (PABA) in the folate synthesis pathway. This document is intended to serve as a comprehensive technical resource, providing not only the theoretical underpinnings but also actionable experimental protocols for researchers investigating this compound.

Introduction: The Sulfonamide Scaffold and Its Therapeutic Significance

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1] Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be clinically relevant.[1][2] Beyond their antibacterial properties, sulfonamide-containing molecules have been successfully developed as diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory agents.[3] A significant portion of these activities can be attributed to their ability to act as inhibitors of specific enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[1][4]

The subject of this guide, this compound, possesses the characteristic sulfonamide core. Its precise biological target(s) and mechanism of action remain to be fully elucidated. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the sulfonamide class, to propose and detail the investigation of its most probable mechanisms of action.

Potential Mechanism I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Various CA isoforms are expressed throughout the human body, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer.[5][6][7] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[4][6][8]

The Molecular Basis of Inhibition

The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of zinc-binding inhibition.[8] The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[9] This strong interaction effectively blocks the enzyme's activity. The specificity of a sulfonamide inhibitor for different CA isoforms is determined by the interactions of its side chains with the amino acid residues lining the active site cavity.

Hypothetical Interaction of this compound with Carbonic Anhydrase

Based on its structure, this compound could potentially act as a carbonic anhydrase inhibitor. The sulfonamide moiety would be the primary zinc-binding pharmacophore. The N-methyl-N-phenyl group and the 4-amino-phenyl group would extend into the active site, and their interactions with the surrounding amino acids would determine the binding affinity and isoform selectivity.

Diagram: Proposed Binding of this compound to the Carbonic Anhydrase Active Site

G cluster_pathway Bacterial Folate Synthesis Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate FolicAcid Folic Acid Dihydropteroate->FolicAcid ... Inhibitor This compound (Structural Analog of PABA) Inhibitor->DHPS Competitive Inhibition

Caption: Proposed competitive inhibition of DHPS by the topic compound.

Experimental Validation: A Step-by-Step Protocol

The inhibitory activity against DHPS can be determined using a coupled enzyme assay that spectrophotometrically monitors the consumption of NADPH. [10] Protocol: Continuous Spectrophotometric DHPS Inhibition Assay [10]

  • Principle: The activity of DHPS is measured in a coupled reaction. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

  • Materials and Reagents:

    • Recombinant Dihydropteroate Synthase (from a relevant bacterial species, e.g., E. coli)

    • Recombinant Dihydrofolate Reductase

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • para-Aminobenzoic acid (PABA)

    • NADPH

    • This compound

    • Tris-HCl buffer (pH 8.0) containing MgCl₂

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADPH, DHFR, DHPS, and PABA.

    • Initiate the reaction by adding DHPPP.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • Repeat the assay with varying concentrations of this compound.

    • Use a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the change in absorbance.

    • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of PABA at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. [11] Table 2: Hypothetical Data Summary for DHPS Inhibition

ParameterValue
IC₅₀ (µM)Experimental Value
Ki (µM)Experimental Value
Mechanism of Inhibition vs. PABAe.g., Competitive

Other Potential Mechanisms and Future Directions

While CA and DHPS inhibition are the most probable mechanisms of action, the broad pharmacological landscape of sulfonamides suggests other possibilities. Some sulfonamide derivatives have been reported to modulate cardiovascular targets, such as ATP-sensitive potassium channels or the cardiac sarcomere. [12][13][14]Therefore, investigating the effects of this compound on cardiovascular parameters in appropriate cellular or isolated organ models could be a valuable future research direction.

Conclusion

This technical guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the sulfonamide class of compounds, we have outlined two primary potential mechanisms: carbonic anhydrase inhibition and dihydropteroate synthase inhibition. The detailed, step-by-step experimental protocols provided herein are designed to be self-validating and offer a clear path for researchers to empirically test these hypotheses. The data generated from these studies will be crucial in defining the pharmacological profile of this compound and will guide its potential development as a therapeutic agent.

References

  • Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology, 696, 1-24. [Link]
  • Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 717-724. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?[Link]
  • Ahmad, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3647-3660. [Link]
  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]
  • Trevor, A. J., Katzung, B. G., & Masters, S. B. (Eds.). (2021). Folate Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class (5th ed.). AccessPharmacy. [Link]
  • Lunkad, A. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]
  • Quora. (2018, March 18). Why do sulfonamides have a selective action on bacteria?[Link]
  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]
  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]
  • Akocak, S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(10), 1079–1082. [Link]
  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163–1171. [Link]
  • Grienke, U., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. British Journal of Pharmacology, 177(22), 5126–5137. [Link]
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]
  • Thiazolidinediones, S. (2006). Do sulfonylurea drugs increase the risk of cardiac events? CMAJ, 174(2), 174-175. [Link]
  • Google Patents. (n.d.). EP1605752B1 - Sulfonamides for the treatment of congestive heart failure, their compositions and uses.
  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163–1171. [Link]
  • Varroud-Vial, M., et al. (2004). Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications. Diabetes & Metabolism, 30(1), 15-21. [Link]
  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(11), 5429–5441. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel sulfonamide, 4-amino-N-methyl-N-phenylbenzenesulfonamide. In the absence of direct experimental data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from closely related structural analogs. By dissecting the molecule into its core components—the 4-aminobenzenesulfonamide backbone and the N-methyl-N-phenyl substitution—we extrapolate potential biological targets and mechanisms of action. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded starting point for the future investigation and development of this compound.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] From the pioneering antibacterial "sulfa" drugs that revolutionized medicine to modern therapeutics for cancer, glaucoma, and inflammatory diseases, the versatility of the sulfonamide scaffold is well-established.[1][2] The specific biological activity of a sulfonamide derivative is intricately dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. This guide focuses on the unique, yet uncharacterized, compound this compound, predicting its biological potential through the lens of established SAR principles.

Molecular Architecture and Physicochemical Properties

The subject of this guide, this compound, possesses a distinct molecular architecture that informs its potential biological interactions.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C13H14N2O2SPubChem
Molecular Weight 262.33 g/mol PubChem
CAS Number 63826-12-0PubChem

The structure features a primary aromatic amine at the para position of the benzenesulfonamide core, a classic feature of antibacterial sulfonamides. The sulfonamide nitrogen is disubstituted with both a methyl and a phenyl group, a less common substitution pattern that significantly influences its steric and electronic properties, and likely its biological target profile.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Analysis

Given the lack of direct experimental data, we can infer potential biological activities by examining the established pharmacology of its structural components.

The 4-Aminobenzenesulfonamide Moiety: A Predictor of Antibacterial Activity

The 4-aminobenzenesulfonamide core is the quintessential pharmacophore of the sulfa drugs, the first class of synthetic antibiotics.[3][4]

Predicted Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

It is highly probable that this compound will exhibit antibacterial activity by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[3] This bacterial enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. The structural similarity of the 4-aminobenzenesulfonamide moiety to the natural substrate of DHPS, para-aminobenzoic acid (pABA), allows it to bind to the active site of the enzyme, thereby blocking the folic acid synthesis pathway.[3]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Essential for Compound 4-amino-N-methyl-N- phenylbenzenesulfonamide Compound->DHPS Competitively Inhibits

Predicted Antibacterial Spectrum of this compound.

The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[2] It is therefore plausible that this compound will demonstrate activity against a range of common pathogens.

The N,N-Disubstituted Sulfonamide: Exploring Other Potential Targets

The N-methyl-N-phenyl substitution on the sulfonamide nitrogen significantly alters the molecule's properties compared to the unsubstituted or monosubstituted analogs found in most classical sulfa drugs. This disubstitution may confer novel biological activities.

3.2.1. Carbonic Anhydrase Inhibition

Numerous N-substituted sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[5][6]

The inhibitory potential of a sulfonamide against CAs is highly dependent on the nature of the N-substituents. While primary sulfonamides are the classic CA inhibitors, some N-substituted derivatives have shown significant activity.

3.2.2. Anticancer Activity

The sulfonamide scaffold is present in several anticancer drugs.[1][7][8] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and cell cycle progression. The N-phenyl group in this compound could facilitate interactions with hydrophobic pockets in various protein targets, a common feature in many kinase inhibitors.[8]

3.2.3. Anti-inflammatory and Other Activities

Derivatives of N-aryl benzenesulfonamides have been investigated for their anti-inflammatory properties.[9] Furthermore, some N,N-disubstituted sulfonamides have been identified as inhibitors of Hepatitis B Virus (HBV) cccDNA formation.[10]

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

In Vitro Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bact_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bact_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read_Plate Visual or Spectrophotometric Reading Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

To confirm the predicted mechanism of antibacterial action, a direct enzyme inhibition assay should be performed.

Protocol: Spectrophotometric DHPS Assay

  • Reagents: Recombinant DHPS enzyme, p-aminobenzoic acid (pABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Assay Reaction: In a suitable buffer, combine the DHPS enzyme with varying concentrations of this compound.

  • Initiation of Reaction: Add pABA and DHPPP to start the enzymatic reaction.

  • Detection: Monitor the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, dihydropteroate.

  • IC50 Determination: Calculate the concentration of the compound that results in 50% inhibition of DHPS activity (IC50).

Carbonic Anhydrase Inhibition Assay

Protocol: Stopped-Flow CO2 Hydration Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II) and a CO2-saturated buffer solution.

  • Inhibition: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Monitoring: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in a stopped-flow instrument. Monitor the change in pH using a suitable indicator.

  • Data Analysis: Calculate the initial rates of reaction and determine the IC50 value.

Synthesis and Characterization

While the primary focus of this guide is on the predicted biological activity, a brief overview of a potential synthetic route is provided for context.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline, followed by the reduction of the nitro group to the corresponding amine.

Synthesis Start 4-Nitrobenzenesulfonyl chloride Intermediate1 N-methyl-N-phenyl-4-nitro benzenesulfonamide Start->Intermediate1 + Final_Product 4-amino-N-methyl-N- phenylbenzenesulfonamide Intermediate1->Final_Product + Reagent1 N-methylaniline Reagent1->Intermediate1 Reagent2 Reduction (e.g., Fe/HCl) Reagent2->Final_Product

A potential synthetic route to this compound.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the biological activity of this compound. Based on a thorough examination of the structure-activity relationships of related sulfonamide compounds, we hypothesize that this molecule possesses antibacterial properties, likely through the inhibition of dihydropteroate synthase. Furthermore, the unique N,N-disubstitution pattern suggests the potential for other biological activities, including carbonic anhydrase inhibition and anticancer effects, which warrant experimental investigation.

The proposed experimental workflows provide a clear roadmap for the initial biological characterization of this compound. Future research should focus on synthesizing and purifying this compound and subsequently performing the outlined in vitro assays. Positive results from these initial screens would justify more extensive studies, including in vivo efficacy and toxicity assessments, to fully elucidate the therapeutic potential of this novel sulfonamide derivative.

References

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
  • Biological activities of sulfonamides.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
  • Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed. [Link]
  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
  • Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation.

Sources

An In-Depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a research chemical with potential applications in drug discovery and development. While specific biological data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its chemical properties, proposes a detailed synthetic pathway, and outlines a strategic framework for its investigation. By leveraging established knowledge of the broader sulfonamide class of compounds, we offer insights into its potential mechanisms of action and suggest robust analytical and biological evaluation methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical moiety has been integral to the development of drugs targeting various pathological conditions. The versatility of the sulfonamide scaffold allows for a broad range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on the specific, yet under-explored, molecule: this compound. Its structure combines the key features of a primary aromatic amine and a tertiary sulfonamide, suggesting a unique profile of potential biological activities that warrants further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its study. The following table summarizes the key computed properties of this compound.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 63826-12-0PubChem[1]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[1]
Molecular Weight 262.33 g/mol PubChem[1]
Canonical SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NPubChem[1]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction A 4-Nitrobenzenesulfonyl chloride C 4-nitro-N-methyl-N-phenylbenzenesulfonamide A->C Pyridine, DCM, 0°C to rt B N-Methylaniline B->C D 4-nitro-N-methyl-N-phenylbenzenesulfonamide E This compound D->E Fe, NH4Cl, EtOH/H2O, reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide

  • To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Synthesis of this compound

  • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add the 4-nitro-N-methyl-N-phenylbenzenesulfonamide (1.0 eq) from Step 1.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired product, this compound.

Analytical Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the phenyl and aminophenyl rings, a singlet for the N-methyl group, and a broad singlet for the amino protons.
¹³C NMR Distinct signals for the aromatic carbons, the N-methyl carbon, and carbons attached to the nitrogen and sulfur atoms.
FT-IR Characteristic peaks for N-H stretching of the primary amine, S=O stretching of the sulfonamide, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating the purity of the compound.

Potential Biological Activities and Mechanisms of Action: An Evidence-Based Postulation

Given the absence of specific biological data for this compound, we can hypothesize its potential activities based on the well-established pharmacology of the sulfonamide class.

Potential Therapeutic Areas
  • Antimicrobial Activity: The foundational activity of sulfonamides is their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The primary amino group on the phenyl ring is a key pharmacophore for this activity.

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. This has led to their use as diuretics and treatments for glaucoma.

  • Anti-inflammatory and Analgesic Properties: Certain sulfonamides, such as celecoxib, are selective COX-2 inhibitors, demonstrating the potential for this class of compounds in treating inflammation and pain.

  • Anticancer Activity: Some sulfonamides have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases overexpressed in tumors and the disruption of microtubule polymerization.

  • Anticonvulsant Activity: The sulfonamide moiety is present in several anticonvulsant drugs, suggesting a potential role in modulating neuronal excitability.

Postulated Mechanism of Action Workflow

MoA_Workflow cluster_potential_targets Potential Molecular Targets cluster_cellular_effects Resulting Cellular Effects cluster_physiological_outcomes Potential Physiological Outcomes DHPS Dihydropteroate Synthase Folate Inhibition of Folate Synthesis DHPS->Folate CA Carbonic Anhydrases pH Alteration of pH Homeostasis CA->pH COX2 COX-2 Prostaglandin Reduced Prostaglandin Synthesis COX2->Prostaglandin Tubulin Tubulin Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Antimicrobial Antimicrobial Effect Folate->Antimicrobial Diuresis Diuresis / IOP Reduction pH->Diuresis AntiInflammatory Anti-inflammatory Effect Prostaglandin->AntiInflammatory Anticancer Anticancer Effect Microtubule->Anticancer This compound This compound This compound->DHPS Binds to This compound->CA Binds to This compound->COX2 Binds to This compound->Tubulin Binds to

Caption: Postulated mechanisms of action for this compound.

A Strategic Framework for Investigation

For researchers embarking on the study of this novel compound, a structured and logical experimental plan is paramount. The following workflow is proposed to systematically evaluate its biological potential.

In Vitro Screening Cascade

InVitro_Workflow Start Synthesized & Characterized Compound Antimicrobial Antimicrobial Assays (MIC/MBC) Start->Antimicrobial Broad Initial Screening CA_Inhibition Carbonic Anhydrase Inhibition Assays Start->CA_Inhibition Broad Initial Screening COX_Inhibition COX-1/COX-2 Inhibition Assays Start->COX_Inhibition Broad Initial Screening Anticancer Anticancer Cell Line Screening (e.g., NCI-60) Start->Anticancer Broad Initial Screening FollowUp Lead Activity Identified Antimicrobial->FollowUp CA_Inhibition->FollowUp COX_Inhibition->FollowUp Anticancer->FollowUp

Caption: A proposed in vitro screening cascade for this compound.

Recommended In Vitro Protocols
  • Antimicrobial Susceptibility Testing:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganisms.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

    • Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating aliquots from wells with no visible growth onto agar plates.

  • Carbonic Anhydrase Inhibition Assay:

    • Utilize a commercially available kit or a well-established spectrophotometric method based on the hydrolysis of p-nitrophenyl acetate.

    • Incubate various concentrations of the test compound with a purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, XII).

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of p-nitrophenol formation by measuring the absorbance at a specific wavelength.

    • Calculate the IC₅₀ value from the dose-response curve.

In Vivo Evaluation: A Hypothetical Approach

Should promising in vitro activity be identified, subsequent in vivo studies will be necessary to assess efficacy and safety in a whole-organism context. The choice of animal model will be dictated by the specific in vitro findings. For example, if significant antimicrobial activity is observed, an infection model in mice would be appropriate. If potent anti-inflammatory effects are discovered, a carrageenan-induced paw edema model in rats could be employed.

Safety and Toxicology

Due to the lack of specific toxicological data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE). Preliminary in vitro cytotoxicity assays (e.g., using HepG2 or other relevant cell lines) are recommended as an initial step in assessing its safety profile.

Conclusion and Future Directions

This compound represents an intriguing yet largely unexplored molecule within the vast chemical space of sulfonamides. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed strategies are designed to enable researchers to systematically uncover the potential therapeutic value of this compound. Future research should focus on executing these experimental plans to generate the much-needed empirical data that will either validate or refute the hypothesized activities, thereby contributing valuable knowledge to the field of medicinal chemistry.

References

  • PubChem. This compound.

Sources

A Strategic Guide to Uncovering the Therapeutic Targets of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 4-amino-N-methyl-N-phenylbenzenesulfonamide. Despite its presence in chemical libraries, its biological targets and therapeutic potential remain largely uncharacterized. This document provides a comprehensive, multi-tiered strategic framework for researchers and drug development professionals to systematically identify, validate, and characterize the therapeutic targets of this compound. By integrating in silico prediction, robust in vitro validation, and functional cellular analysis, this guide outlines a clear, actionable roadmap—from initial hypothesis to confirmed mechanism of action—designed to unlock the therapeutic promise of this compound.

Introduction: The Untapped Potential of a Privileged Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂) is a classic example of a "privileged scaffold" in drug discovery, a molecular framework capable of binding to multiple, distinct biological targets. This versatility has led to the development of drugs for a vast range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[4][5] The subject of this guide, this compound, possesses this core structure, suggesting a high probability of significant biological activity.

However, a review of the current scientific literature reveals a gap in our understanding of this specific molecule. Its biological interactions and potential therapeutic applications are not yet defined. This guide, therefore, serves as a strategic manual for the scientific community, detailing a rigorous, phased approach to deorphanize this compound and elucidate its mechanism of action. Our methodology is built upon the foundational principle that a thorough understanding of a compound's target engagement is critical for its successful development into a novel therapeutic.

Compound at a Glance:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₄N₂O₂S[6]

  • CAS Number: 16825-72-8 (Note: PubChem lists multiple CAS numbers for related structures; this is a common identifier found in chemical databases). A closely related structure is also identified by CAS 63826-12-0.[6]

Our exploration will begin with computational analysis to predict likely target classes, followed by a systematic, tiered experimental workflow for target validation and functional characterization.

Phase I: Physicochemical Profiling and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is essential. This initial phase leverages the compound's structure to predict its physicochemical properties and potential biological targets, allowing for a more focused and hypothesis-driven experimental design.

Physicochemical Properties

The compound's "drug-likeness" can be initially assessed through its computed physicochemical properties. These parameters influence absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight 262.33 g/mol PubChem[6]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[6]
XLogP3 1.9PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Rotatable Bond Count 3PubChem[6]

These properties fall well within the parameters defined by Lipinski's Rule of Five, suggesting the compound has a favorable profile for oral bioavailability.

Predicted High-Priority Target Classes

The sulfonamide moiety is known to interact with a variety of enzyme families. Based on extensive precedent in the literature, we can prioritize several target classes for initial investigation.[3][5][7]

  • Carbonic Anhydrases (CAs): As potent inhibitors of these zinc metalloenzymes, sulfonamides are used as diuretics and anti-glaucoma agents.[3][7] Several CA isoforms are also overexpressed in tumors, making them attractive anti-cancer targets.

  • Cyclooxygenases (COX): Certain sulfonamide-containing compounds, like celecoxib, are selective COX-2 inhibitors used to treat inflammation and pain.[8]

  • Matrix Metalloproteinases (MMPs): The sulfonamide group can act as a zinc-binding group in the active site of MMPs, enzymes critically involved in cancer cell invasion and metastasis.[5][9]

  • Kinases: A growing number of kinase inhibitors feature a sulfonamide group, which can form key hydrogen bonds within the ATP-binding pocket. The anti-tumor compound PMSA, a benzenesulfonamide derivative, targets the KEAP1-NRF2-GPX4 axis.[10]

  • Dihydropteroate Synthase (DHPS): This is the classic target for sulfonamide antibiotics, which act as competitive inhibitors in the bacterial folic acid synthesis pathway.[4]

Experimental Workflow: From Prediction to Validation

The following workflow provides a logical progression from broad, predictive methods to specific, definitive validation assays.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization A Compound Procurement & Physicochemical Profiling B Molecular Docking (CA, COX, MMPs, Kinases) A->B Structural Info C Broad Panel Biochemical Screen (e.g., Kinase Panel) A->C Test Compound D Hit Confirmation (IC50 Determination) B->D Predicted Hits C->D Primary Hits E Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) D->E Confirmed Hits F Downstream Pathway Analysis (Western Blot) E->F Confirmed Target G Cell-Based Functional Assays (Proliferation, Migration, Apoptosis) F->G H Mechanism of Action (Validated Target) G->H

Caption: Overall workflow for target identification and validation.

Protocol: Molecular Docking Against Carbonic Anhydrase II

This protocol provides a framework for predicting the binding affinity and pose of this compound within the active site of a high-priority target.

Objective: To computationally assess the potential of the title compound to inhibit human Carbonic Anhydrase II (CA-II).

Materials:

  • A high-performance computing workstation.

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • 3D structure of CA-II (e.g., PDB ID: 2CBE).

  • 3D structure of this compound (generated from SMILES string).

Methodology:

  • Protein Preparation: a. Load the CA-II crystal structure (PDB: 2CBE) into the modeling software. b. Remove all water molecules and non-essential ligands. c. Add hydrogen atoms and assign appropriate protonation states for residues, particularly histidines in the active site. d. Assign partial charges using a standard force field (e.g., CHARMm). e. Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation: a. Generate a 3D conformation of this compound from its SMILES string: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N. b. Assign partial charges and minimize the ligand's energy using a force field (e.g., MMFF94).

  • Grid Generation: a. Define the binding pocket (docking grid box) around the catalytic zinc ion (Zn²⁺) and the key active site residues (e.g., His94, His96, His119). b. Ensure the grid box is large enough to accommodate the ligand in various orientations.

  • Docking Execution: a. Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) using standard parameters. b. Generate at least 10-20 binding poses to ensure adequate conformational sampling.

  • Analysis and Interpretation: a. Cluster the resulting poses based on root-mean-square deviation (RMSD). b. Analyze the lowest-energy binding pose. c. Evaluate key interactions: coordination of the sulfonamide group with the active site Zn²⁺, hydrogen bonds with residues like Thr199, and hydrophobic interactions. d. Compare the predicted binding energy (e.g., kcal/mol) to that of known CA-II inhibitors (e.g., acetazolamide) docked using the same protocol. A favorable binding energy and interaction profile warrant progression to in vitro testing.

Phase II: In Vitro Target Validation and Mechanism of Action

Following the generation of hypotheses from in silico analysis, this phase focuses on empirical testing to confirm target engagement and elucidate the functional consequences in a cellular context.

Tier 1: Broad Spectrum & Targeted Biochemical Assays

The initial step is to screen the compound against panels of purified enzymes or receptors to identify primary hits.

  • Rationale: A broad kinase panel (e.g., a 96-kinase panel) can rapidly identify unexpected activities, while targeted assays against high-priority enzymes like CA-II, COX-2, and MMP-9 can directly test the in silico predictions.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the inhibition of CA-II's esterase activity using a colorimetric substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against purified human CA-II.

Materials:

  • Purified human Carbonic Anhydrase II.

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Acetazolamide.

  • 96-well microplate and plate reader capable of reading absorbance at 405 nm.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO. Also, prepare dilutions for the positive control.

  • Assay Plate Setup: a. To each well, add 188 µL of Assay Buffer. b. Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control). c. Add 5 µL of CA-II enzyme solution (final concentration ~10 nM). d. Mix and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: a. Add 5 µL of NPA substrate (final concentration ~0.5 mM) to all wells to start the reaction.

  • Data Acquisition: a. Immediately place the plate in the reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Confirmation of Direct Target Engagement

A confirmed "hit" from a biochemical assay must be validated in a more physiologically relevant setting to ensure the compound directly binds its intended target within the cell.

  • Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. An increase in the protein's melting temperature in the presence of the compound provides strong evidence of direct physical interaction in the cellular milieu.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the engagement of this compound with a target protein (e.g., CA-II) in intact cells.

Materials:

  • Cell line endogenously expressing the target protein (e.g., MCF-7 for CA-II).

  • Cell culture medium, PBS, and trypsin.

  • Test Compound and Vehicle (DMSO).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis Buffer with protease inhibitors.

  • Equipment for protein quantification (e.g., BCA assay) and Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, secondary antibody).

Methodology:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Harvest cells, wash with PBS, and resuspend in PBS containing either the test compound at a fixed concentration (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO). c. Incubate for 1 hour at 37°C.

  • Heat Shock: a. Aliquot the cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis and Protein Extraction: a. Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins. c. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot: a. Quantify the total protein concentration in each supernatant. b. Load equal amounts of total protein from each sample onto an SDS-PAGE gel. c. Perform Western blotting using a primary antibody specific for the target protein. d. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Data Interpretation: a. Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. b. Plot the percentage of soluble protein remaining versus temperature for both conditions. c. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tₘ).

Tier 3: Elucidating Functional Cellular Consequences

Confirming target binding must be followed by demonstrating a functional cellular response. If the validated target is an MMP involved in cancer, a key functional outcome is the inhibition of cell migration.

Compound 4-amino-N-methyl-N- phenylbenzenesulfonamide MMP MMP-9 Inhibition Compound->MMP ECM Extracellular Matrix (ECM) Degradation (Reduced) MMP->ECM Migration Cancer Cell Migration & Invasion (Inhibited) ECM->Migration Metastasis Metastasis (Reduced) Migration->Metastasis

Caption: Hypothesized pathway for an MMP inhibitor.

Protocol: Wound Healing (Scratch) Assay

Objective: To assess the effect of the test compound on the migratory capacity of a cancer cell line (e.g., MDA-MB-231, which expresses high levels of MMPs).

Materials:

  • MDA-MB-231 breast cancer cells.

  • 24-well tissue culture plates.

  • Sterile 200 µL pipette tips.

  • Test compound and vehicle (DMSO).

  • Culture medium, PBS.

  • Inverted microscope with a camera.

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.

  • Creating the "Wound": a. Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well. b. Gently wash twice with PBS to remove detached cells.

  • Treatment: a. Replace the PBS with fresh culture medium containing the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ determined for the target) or vehicle (DMSO).

  • Imaging: a. Immediately capture an image of the scratch in each well (T=0 hours). b. Place the plate in a 37°C, 5% CO₂ incubator. c. Capture additional images of the same field of view at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point. b. Calculate the percentage of wound closure for each condition relative to the T=0 area. c. Compare the rate of wound closure in compound-treated wells to the vehicle control. A significant, dose-dependent decrease in closure indicates inhibition of cell migration.

Conclusion

This guide presents a structured, logical, and experimentally robust framework for elucidating the therapeutic targets of this compound. By systematically progressing from in silico prediction to biochemical screening, direct target engagement confirmation, and functional cellular analysis, researchers can build a comprehensive profile of the compound's mechanism of action. The inherent potential of the sulfonamide scaffold suggests that this compound is a promising candidate for further investigation. The successful identification of a validated target through this proposed workflow will pave the way for lead optimization and preclinical development, potentially adding a new and valuable therapeutic agent to the pharmacopeia.

References

  • Ghorab, M. M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. [Link]
  • YMER. (n.d.). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER. [Link]
  • Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1308, 138096. [Link]
  • Poulsen, S. A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308590, this compound. PubChem.
  • TSI Journals. (2017).
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17842. [Link]
  • Sun, B., et al. (2024). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 17, 2595–2607. [Link]
  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]
  • Al-Said, M. S., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 738-746. [Link]

Sources

An In-depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Untapped Potential of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile functional group has been integral to the development of a vast array of therapeutic agents[1]. From their well-established role as antibacterial drugs that target folic acid synthesis to their more contemporary applications as anticancer, anti-inflammatory, and antiviral agents, sulfonamides continue to be a fertile ground for drug discovery[2][3]. Their continued relevance underscores the remarkable synthetic tractability and pharmacological promiscuity of the sulfonamide scaffold.

This guide focuses on a specific, yet under-explored derivative: 4-amino-N-methyl-N-phenylbenzenesulfonamide . While extensive research has been dedicated to primary and monosubstituted sulfonamides, the unique properties conferred by N,N-disubstitution at the sulfonamide nitrogen warrant a closer examination. This document serves as a comprehensive technical guide and prospective analysis for researchers and drug development professionals. It aims to elucidate the therapeutic potential of this compound by synthesizing established principles of sulfonamide chemistry and pharmacology with insights from structure-activity relationship (SAR) studies of analogous compounds.

The Molecule at a Glance: Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₃H₁₄N₂O₂S[4]. Its structure features a central benzenesulfonamide core, substituted with an amino group at the para position of the phenyl ring and N-methyl and N-phenyl groups on the sulfonamide nitrogen.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[4]
Molecular Weight 262.33 g/mol PubChem[4]
CAS Number 63826-12-0PubChem[4]
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NPubChem[4]

Synthesis and Chemical Logic: A Plausible Synthetic Route

The synthesis of this compound can be approached through a logical, multi-step process, leveraging well-established reactions in organic chemistry. The proposed pathway begins with a readily available starting material, 4-acetamidobenzenesulfonyl chloride.

Proposed Synthetic Pathway

Synthesis_Pathway start 4-Acetamidobenzenesulfonyl Chloride step1 Reaction with N-Methylaniline start->step1 Pyridine or other base intermediate1 N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide step1->intermediate1 step2 Acid-catalyzed Hydrolysis intermediate1->step2 HCl/H₂O, heat product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide

  • To a solution of N-methylaniline (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess N-methylaniline and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Protection of the Amino Group: The synthesis starts with 4-acetamidobenzenesulfonyl chloride to protect the reactive primary amino group from participating in the sulfonylation reaction. The acetyl group is a robust protecting group that can be easily removed in the final step.

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the N-methylaniline as a nucleophile.

  • Reaction Conditions: The reaction is initially performed at a low temperature to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the deprotection by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution upon neutralization. If not, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude final product.

  • Purify the product by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices:

  • Deprotection: Acid-catalyzed hydrolysis is a standard and effective method for the removal of the N-acetyl protecting group.

  • Neutralization: Careful neutralization is required to obtain the free amine product, as it will exist as its hydrochloride salt in the acidic reaction mixture.

Prospective Biological Activities and Mechanisms of Action

Anticancer Potential

The sulfonamide scaffold is present in numerous anticancer agents. Their mechanisms of action are diverse and include inhibition of carbonic anhydrases, disruption of microtubule polymerization, and cell cycle arrest.

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis[5][6]. The primary sulfonamide group is a key zinc-binding feature for CA inhibition. While the N,N-disubstitution in our target molecule would prevent direct coordination with the zinc ion in the active site, it could still exhibit inhibitory activity through alternative binding modes or by acting as a prodrug that is metabolized to a primary sulfonamide in vivo.

  • Other Anticancer Mechanisms: Some N-substituted sulfonamides have demonstrated anticancer activity through mechanisms independent of CA inhibition[7]. These can include the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[8]. A free para-amino group is generally considered crucial for this activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA). Since this compound possesses this free para-amino group, it is plausible that it could exhibit antibacterial activity. However, the bulky N,N-disubstituted sulfonamide group may influence its binding to the DHPS active site.

Other Potential Activities

The versatility of the sulfonamide scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and diuretic activities[2]. The specific N-substituents play a critical role in defining the pharmacological profile.

Structure-Activity Relationships (SAR): Insights from Analogs

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.

Key SAR Principles for Benzenesulfonamides:
  • The para-Amino Group: For antibacterial activity via DHPS inhibition, a free para-amino group is generally required[9]. This group can, however, be modified to create prodrugs.

  • N1-Substitution: Substitution on the sulfonamide nitrogen (N1) significantly impacts the pharmacokinetic and pharmacodynamic properties.

    • Acidity: The acidity of the sulfonamide proton (in primary and secondary sulfonamides) influences solubility and protein binding. In this compound, the absence of this proton will affect its physicochemical properties.

    • Lipophilicity: The N-methyl and N-phenyl groups will increase the lipophilicity of the molecule compared to unsubstituted or monosubstituted analogs. This can affect its absorption, distribution, and ability to cross cell membranes.

SAR cluster_0 This compound cluster_1 Key Structural Features and Their Potential Impact mol Structure Image Here p_amino para-Amino Group (Potential for Antibacterial Activity) n_subst N,N-Disubstitution (Increased Lipophilicity, Altered Target Binding) phenyl_ring Aromatic Ring (Scaffold for Further Modification)

Caption: Key structural features of this compound and their potential influence on biological activity.

Pharmacokinetic Profile: A Predictive Overview

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical to its success. For this compound, we can predict its likely pharmacokinetic behavior based on the general properties of sulfonamides and the specific structural features of this molecule.

Pharmacokinetic ParameterPredicted PropertyRationale
Absorption Good oral absorption is possible.The increased lipophilicity from the N-methyl and N-phenyl groups may enhance passive diffusion across the gastrointestinal tract.
Distribution Wide distribution, including potential for CNS penetration.Increased lipophilicity can lead to broader tissue distribution and the ability to cross the blood-brain barrier. Protein binding is expected to be significant.
Metabolism Primarily hepatic metabolism.The liver is the main site of metabolism for most sulfonamides. Potential metabolic pathways include oxidation of the aromatic rings and N-demethylation.
Excretion Renal excretion of metabolites.Metabolites of sulfonamides are typically excreted by the kidneys through glomerular filtration and tubular secretion[8][10].
ADME/PK Workflow

ADME_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies solubility Solubility Assays permeability Permeability Assays (e.g., Caco-2) metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) protein_binding Plasma Protein Binding pk_studies Pharmacokinetic Studies in Animal Models metabolic_stability->pk_studies Inform tissue_distribution Tissue Distribution Studies

Caption: A typical workflow for evaluating the ADME/PK properties of a new chemical entity.

Recommended Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., a panel of human cancer cell lines from the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate controls) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antibacterial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of sulfonamides. Based on a systematic analysis of its structural features and the well-documented activities of its chemical relatives, this compound holds promise for further investigation, particularly in the realms of oncology and infectious diseases. The increased lipophilicity conferred by the N,N-disubstitution may offer advantages in terms of cell permeability and tissue distribution, potentially leading to improved efficacy or a novel pharmacological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a roadmap for such an investigation. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full therapeutic potential of this and other N,N-disubstituted sulfonamides. The enduring legacy of the sulfonamide scaffold suggests that even subtle structural modifications can lead to significant pharmacological discoveries.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Masters, S. B. (2018). Sulfonamides & Trimethoprim. In B. G. Katzung (Ed.), Basic & Clinical Pharmacology (14th ed.).
  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 12(4), 1-11.
  • Vree, T. B., Hekster, Y. A., & Termond, E. F. (1986). Pharmacokinetics of Sulfonamides in Man. Karger.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Merck Manual Professional Edition. (n.d.). Sulfonamides.
  • Angeli, A., et al. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1760-1771.
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Clinical & Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard (11th ed.). CLSI document M07-A11.
  • Sławiński, J., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2148.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry, 63(12), 5289-5327.

Sources

The Versatile Scaffold: A Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic innovation. Since the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, this versatile moiety has been integral to the development of a wide array of drugs.[1] Among the vast chemical space of sulfonamide-containing molecules, the 4-amino-N-methyl-N-phenylbenzenesulfonamide scaffold has emerged as a particularly promising and adaptable framework for the design of novel therapeutic agents. Its unique structural features, including a primary aromatic amine, a sulfonamide linker, and N-alkylation and N-arylation, provide a rich platform for chemical modification and optimization of pharmacological activity.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies, diverse biological activities, and structure-activity relationships (SAR) of derivatives based on the this compound core. By providing detailed experimental protocols, mechanistic insights, and a forward-looking perspective, this guide aims to empower the scientific community to fully harness the potential of this privileged scaffold in the quest for new and improved medicines.

Core Chemistry: Synthesis of the this compound Scaffold and Its Derivatives

The synthetic accessibility of the this compound scaffold is a key factor contributing to its utility in drug discovery. The core structure can be assembled through well-established synthetic transformations, allowing for the facile introduction of diverse substituents.

General Synthesis of the Scaffold

A common and efficient method for the synthesis of N-substituted 4-aminobenzenesulfonamides involves a multi-step process starting from readily available materials.[2]

Step 1: Protection of the Aromatic Amine

To prevent unwanted side reactions during the subsequent sulfonation step, the primary amino group of aniline is typically protected. Acetylation using acetic anhydride is a frequently employed strategy.

Step 2: Chlorosulfonation

The protected aniline derivative is then subjected to chlorosulfonation, most commonly with chlorosulfonic acid, to introduce the sulfonyl chloride group at the para position.

Step 3: Sulfonamide Bond Formation

The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with N-methylaniline in the presence of a base, such as pyridine or triethylamine, to form the desired sulfonamide linkage.

Step 4: Deprotection

Finally, the acetyl protecting group is removed, typically by acid or base hydrolysis, to yield the this compound scaffold.

Experimental Protocol: Synthesis of this compound

A representative, self-validating protocol for the laboratory-scale synthesis is provided below:

  • Acetylation of Aniline: To a stirred solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour. Pour the reaction mixture into ice-cold water and collect the precipitated acetanilide by filtration. Wash the solid with cold water and dry.

  • Chlorosulfonation of Acetanilide: To chlorosulfonic acid (5.0 eq) cooled in an ice bath, add the dried acetanilide in small portions with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours. Carefully pour the cooled reaction mixture onto crushed ice. Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration, wash with cold water, and dry.

  • Formation of the N-methyl-N-phenylsulfonamide: Dissolve the 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane. To this solution, add N-methylaniline (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.

  • Deacetylation: Reflux the crude N-acetylated product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product, this compound. The product can be purified by recrystallization.

Diagram: General Synthetic Workflow

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedSulfonamide N-Acetyl-4-amino-N-methyl- N-phenylbenzenesulfonamide SulfonylChloride->ProtectedSulfonamide N-methylaniline, Base FinalProduct 4-amino-N-methyl-N- phenylbenzenesulfonamide ProtectedSulfonamide->FinalProduct Acid/Base Hydrolysis

Caption: Synthetic route to the core scaffold.

Derivatization Strategies

The true power of the this compound scaffold lies in its amenability to further chemical modification at several key positions:

  • The Primary Aromatic Amine (4-amino group): This group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, diazotization followed by coupling reactions, and formation of Schiff bases. These modifications allow for the introduction of diverse functionalities to explore interactions with specific biological targets.

  • The N-phenyl Ring: Substituents can be introduced onto the N-phenyl ring to modulate the electronic and steric properties of the molecule. This is often a key area for optimizing potency and selectivity.

  • The Benzenesulfonamide Core: While less commonly modified, substitutions on the benzenesulfonamide ring can also influence the overall properties of the resulting compounds.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities

The this compound scaffold has been successfully employed in the design of compounds targeting a variety of diseases. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in the development of anticancer agents. Derivatives of the 4-amino-N-phenylbenzenesulfonamide scaffold have been investigated for their potential to inhibit key enzymes involved in cancer progression.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] Several CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are associated with tumor progression and metastasis. The primary sulfonamide group is a classic zinc-binding group, making sulfonamide-based compounds potent inhibitors of CAs.

Derivatives of the 4-aminobenzenesulfonamide scaffold have been extensively studied as CA inhibitors.[1] Modifications to the N-phenyl ring and the 4-amino group can significantly impact the potency and isoform selectivity of these inhibitors. For instance, the introduction of bulky or electron-withdrawing groups on the N-phenyl ring can lead to enhanced binding affinity and selectivity for tumor-associated CA isoforms.

Table 1: In Vitro Cytotoxic Activity of 4-amino-N-phenylbenzenesulfonamide Analogs [2]

Compound IDR (Substitution on N-phenyl ring)Cell LineIC50 (µM)
1HHCT-116> 100
24-FHCT-11685.3
34-ClHCT-11672.1
44-BrHCT-11665.4
54-CH3HCT-11691.2
64-OCH3HCT-11688.7
73,4-diClHCT-11655.8
84-NO2HCT-11643.2

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]

A standard and self-validating protocol for assessing the anticancer activity of synthesized compounds is the MTT assay:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Diagram: Carbonic Anhydrase Inhibition Workflow

G Scaffold 4-amino-N-methyl-N- phenylbenzenesulfonamide Scaffold Derivatization Chemical Derivatization (e.g., on N-phenyl ring) Scaffold->Derivatization CompoundLibrary Library of Analogs Derivatization->CompoundLibrary CA_Assay Carbonic Anhydrase Inhibition Assay CompoundLibrary->CA_Assay SAR Structure-Activity Relationship (SAR) Analysis CA_Assay->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for CA inhibitor development.

Antimicrobial Activity

The historical success of sulfonamides as antibacterial agents continues to inspire the development of new antimicrobial drugs based on this scaffold. The emergence of antibiotic resistance necessitates the exploration of novel chemical entities, and the this compound core provides a promising starting point.

The mechanism of action of traditional sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, thereby halting bacterial growth.

Modern research focuses on designing sulfonamide derivatives that can overcome resistance mechanisms and exhibit broad-spectrum activity. Modifications to the this compound scaffold can lead to compounds with enhanced antibacterial potency and a wider range of activity against both Gram-positive and Gram-negative bacteria.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Researchers have explored its potential in a variety of other therapeutic areas, including:

  • Antiviral Agents: The development of novel antiviral agents is a critical area of research. While specific examples directly using the this compound scaffold are still emerging, the broader class of sulfonamides has shown promise in inhibiting viral replication.

  • Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is a crucial prerequisite for treating CNS disorders. The physicochemical properties of the this compound scaffold can be fine-tuned to enhance brain penetration, making it an attractive starting point for the design of novel neuropharmacological agents.

  • Enzyme Inhibition: Beyond carbonic anhydrases, derivatives of this scaffold have been investigated as inhibitors of other enzymes, such as kinases and proteases, which are implicated in a wide range of diseases.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability, coupled with the ability to readily introduce chemical diversity, ensures its continued relevance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational and targeted design of inhibitors based on the this compound scaffold.

  • Fragment-Based Drug Discovery: This scaffold can serve as a valuable fragment for screening against a wide range of biological targets, with subsequent elaboration to develop potent and selective lead compounds.

  • Exploration of New Therapeutic Areas: The full potential of this scaffold in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases remains to be fully explored.

  • Development of Prodrug Strategies: To improve the pharmacokinetic properties and reduce potential off-target effects, the development of prodrugs based on this scaffold is a promising avenue of investigation.

References

  • Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70–86. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zubrienė, A., Smirnov, A., Dudutienė, V., Timm, D. D., Matulienė, J., & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 20(9), 17448–17473. [Link]

Sources

A Technical Guide to Investigating the Interaction Between 4-amino-N-methyl-N-phenylbenzenesulfonamide and the GPR55 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Novel Ligand Characterization

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to investigate the potential interaction between the compound 4-amino-N-methyl-N-phenylbenzenesulfonamide and the G protein-coupled receptor 55 (GPR55). As there is no pre-existing literature detailing this specific interaction, this document outlines a logical, multi-phase research plan designed to rigorously characterize the compound's activity—from initial computational predictions to detailed in vitro functional validation.

Part 1: Foundational Understanding: The GPR55 Receptor

GPR55 is a G protein-coupled receptor that has garnered significant interest as an atypical or putative third cannabinoid receptor.[1][2] Its amino acid sequence shows limited homology to the classical cannabinoid receptors, CB1 and CB2 (approximately 13.5% and 14.4%, respectively).[1][2] Despite this, GPR55 is activated by a range of endogenous, plant-derived, and synthetic cannabinoid ligands.[2][3] The receptor is widely expressed in various tissues, including the brain (notably the cerebellum, hippocampus, and striatum), gastrointestinal tract, and on immune cells, suggesting its involvement in a diverse array of physiological processes.[2][3][4]

1.1 GPR55 Signaling: A Divergence from Classical Cannabinoid Receptors

Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GPR55 activation initiates distinct downstream signaling cascades. The receptor predominantly couples to Gαq and Gα12/13 proteins.[1][4][5]

Key signaling events following GPR55 activation include:

  • Gαq Pathway : Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium (Ca2+) from intracellular stores.[1]

  • Gα12/13 Pathway : Activation of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton, cell morphology, and migration.[1][5]

  • Downstream Effectors : Activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB, and CREB, and phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinase).[5][6]

This unique signaling profile makes GPR55 a compelling target for therapeutic intervention in areas such as pain, inflammation, cancer, and neurological disorders.[3][7][8]


}

Figure 1: Simplified GPR55 signaling cascade upon agonist binding.

Part 2: Compound Profile: this compound

A thorough literature search reveals no specific biological activity reported for this compound. PubChem lists its basic chemical properties.[9] The molecule belongs to the sulfonamide class of compounds. While this class is broad, it is known to interact with a variety of biological targets. The N-methyl-N-phenyl substitution creates a distinct chemical entity compared to simpler sulfonamides. Given the lack of data, an empirical, step-by-step investigation is required.

PropertyValueSource
Molecular Formula C13H14N2O2SPubChem[9]
Molecular Weight 262.33 g/mol PubChem[9]
IUPAC Name This compoundPubChem[9]
CAS Number 63826-12-0PubChem[9]

Part 3: A Phased Approach to Characterization

This section details the experimental workflow for assessing the interaction of this compound with GPR55. The workflow is designed to progress from initial, high-throughput screening to more detailed mechanistic studies.


}

Figure 2: Phased experimental workflow for GPR55 ligand characterization.

3.1 Phase 1: Primary Screening and Binding Affinity

The initial phase aims to answer two fundamental questions: Does the compound elicit a response via GPR55, and does it physically bind to the receptor?

Calcium Mobilization Assay

Rationale: Since GPR55 activation robustly couples to Gαq, leading to intracellular calcium release, this is an excellent primary screen for functional activity.[1] It provides a rapid and sensitive readout of receptor activation.

Methodology:

  • Cell Line: Use a HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cell line stably expressing human GPR55. A parental cell line (not expressing GPR55) must be run in parallel as a negative control.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a concentration range (e.g., 1 nM to 100 µM).

  • Assay Execution:

    • Acquire a baseline fluorescence reading using a plate reader equipped for fluorescence measurement.

    • Add the test compound at various concentrations.

    • Immediately begin kinetic reading of fluorescence intensity over time (typically 2-3 minutes).

    • As a positive control, use a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI).[6]

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Radioligand Binding Assay

Rationale: To confirm direct interaction and determine binding affinity (Kd), a competitive binding assay is essential. This experiment assesses the ability of the test compound to displace a known radiolabeled ligand from GPR55.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from the GPR55-expressing cell line.

  • Radioligand: Use a suitable radiolabeled GPR55 ligand (e.g., [3H]-SR141716A, which is known to bind GPR55).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • For non-specific binding, use a high concentration of a known unlabeled GPR55 ligand.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to calculate the Ki (inhibition constant).

3.2 Phase 2: Functional Validation and Mechanistic Elucidation

If Phase 1 indicates activity, the next step is to dissect the specific signaling pathways engaged by the compound.

β-Arrestin Recruitment Assay

Rationale: GPCRs can signal through G proteins or β-arrestin pathways. Some ligands preferentially activate one pathway over the other (biased agonism). This assay determines if this compound promotes the interaction between GPR55 and β-arrestin.

Methodology:

  • Assay Principle: Utilize an assay technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). These systems typically involve a GPR55 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand-induced interaction brings the fragments together, generating a measurable signal (chemiluminescent or fluorescent).

  • Cell Line: Use a cell line engineered for the specific assay technology that expresses the tagged GPR55 and β-arrestin constructs.

  • Execution:

    • Plate the cells and allow them to adhere.

    • Add the test compound across a range of concentrations.

    • Incubate for the recommended time (e.g., 60-90 minutes).

    • Add the detection reagents and measure the signal on a luminometer or plate reader.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment. Comparing this to the calcium mobilization EC50 can reveal potential signaling bias.

GTPγS Binding Assay

Rationale: This biochemical assay directly measures the activation of G proteins upon receptor stimulation. It provides a definitive readout of G protein coupling efficiency.

Methodology:

  • Principle: In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist-activated GPCRs catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of incorporated [35S] is proportional to receptor activation.

  • Membrane Preparation: Use the same membrane preparations from the GPR55-expressing cells as in the radioligand binding assay.

  • Incubation: Combine membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer.

  • Termination and Detection: After incubation, terminate the reaction and separate bound from free [35S]GTPγS via filtration. Measure the incorporated radioactivity by scintillation counting.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log of the compound concentration to determine the EC50 and Emax (maximum effect).

3.3 Phase 3: Downstream Signaling Confirmation

This final phase verifies that the compound activates key signaling nodes known to be downstream of GPR55.

RhoA Activation Assay

Rationale: As GPR55 couples to Gα12/13, confirming the activation of its key effector, RhoA, is a critical validation step.[1][5]

Methodology:

  • Principle: Use a G-LISA® or Rhotekin pull-down assay. These assays specifically capture the active, GTP-bound form of RhoA.

  • Execution:

    • Culture GPR55-expressing cells and serum-starve them to reduce baseline RhoA activity.

    • Treat cells with the test compound for a short period (e.g., 2-10 minutes).

    • Lyse the cells and quantify the amount of active RhoA in the lysates using the assay kit according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of active RhoA in treated cells versus untreated controls.

ERK1/2 Phosphorylation Assay

Rationale: ERK1/2 phosphorylation is a common downstream event for many GPCRs, including GPR55.[6] This assay confirms the compound's ability to engage this mitogen-activated protein kinase (MAPK) pathway.

Methodology:

  • Principle: Measure the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 using methods like Western Blotting, In-Cell Western™, or AlphaLISA®.

  • Execution (Western Blot example):

    • Treat serum-starved GPR55-expressing cells with the test compound for various time points (e.g., 2, 5, 10, 30 minutes).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies specific for p-ERK and total ERK.

    • Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.

  • Data Analysis: Quantify band intensities and express the results as a ratio of p-ERK to total ERK.

Part 4: Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive pharmacological profile of this compound at the GPR55 receptor.

AssayKey Parameter(s)Interpretation
Calcium Mobilization EC50, EmaxPotency and efficacy for Gαq-mediated signaling.
Radioligand Binding KiBinding affinity and direct interaction with the receptor.
β-Arrestin Recruitment EC50, EmaxPotency and efficacy for β-arrestin pathway engagement.
GTPγS Binding EC50, EmaxEfficacy of G protein activation.
RhoA Activation Fold-change vs. controlConfirmation of Gα12/13 pathway engagement.
ERK Phosphorylation Fold-change vs. controlConfirmation of MAPK pathway engagement.

Possible Outcomes:

  • Full Agonist: The compound shows efficacy comparable to the positive control (LPI) across all functional assays.

  • Partial Agonist: The compound elicits a response but with a lower Emax than the full agonist.

  • Biased Agonist: The compound shows significantly different potency or efficacy in the G protein-mediated assays (Calcium, GTPγS) compared to the β-arrestin assay.

  • Antagonist: The compound shows binding (a measurable Ki) but no functional activity on its own. It should be further tested for its ability to inhibit the response of a known agonist.

  • No Activity: The compound fails to show binding or functional activity in any assay.

This structured, evidence-based approach ensures that the interaction between this compound and GPR55 is characterized with scientific rigor, providing a solid foundation for any subsequent drug development or basic research endeavors.

References

  • Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704. [Link]
  • Wikipedia. (n.d.). GPR55.
  • Kargl, J., Balenga, N. A., Platzer, W., Martini, L., Whistler, J. L., & Waldhoer, M. (2012). GPR55: signaling pathways and functions. BMC Pharmacology, 12(1), 1. [Link]
  • Henstridge, C. M., Balenga, N. A., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. [Link]
  • García-Gutiérrez, M. S., & Manzanares, J. (2020). GPR55: a new promising target for metabolism?. Journal of Molecular Endocrinology, 58(3), R109–R119. [Link]
  • Morales, P., & Reggio, P. H. (2017). Advances in the Physiology of GPR55 in the Central Nervous System. Current Medicinal Chemistry, 24(27), 2965–2976. [Link]
  • Henstridge, C. M., Balenga, N. A., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways.
  • Zhang, Y., & Ma, T. (2023). GPR55: Physiological functions and therapeutic potential in depression. Frontiers in Pharmacology, 14, 1204683. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Shlyonsky, V., Prifti, E., & Telysheva, G. (2023). The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. International Journal of Molecular Sciences, 24(6), 5433. [Link]

Sources

A Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide as a Scaffold for Carbonic Anhydrase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes integral to fundamental physiological processes, making them significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1] The primary sulfonamides (R-SO₂NH₂) represent the cornerstone of CA inhibitor (CAI) design, owing to their potent and specific interaction with the catalytic zinc ion.[2][3] This guide explores the utility of "4-amino-N-methyl-N-phenylbenzenesulfonamide" as a precursor scaffold for developing novel CAIs. We will dissect its molecular structure, address its inherent disqualification as a classical inhibitor, and propose its strategic value as a platform for synthesizing candidate inhibitor libraries through derivatization of its reactive 4-amino group. This document provides a scientifically grounded rationale, detailed synthetic and biochemical protocols, and a framework for interpreting structure-activity relationships, intended for researchers and professionals in drug discovery.

The Foundational Principle of Carbonic Anhydrase Inhibition

The Catalytic Zinc (II) Ion: The Engine of CA Activity

All α-carbonic anhydrases, the class found in vertebrates, are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This reaction is fundamental to pH homeostasis, CO₂ transport, and various metabolic pathways.[5][6] The catalytic prowess of CAs stems from a Zn²⁺ ion located deep within the active site cleft, coordinated by three conserved histidine residues and a water molecule or hydroxide ion.[4][7] This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.[8] The efficiency of this process is remarkable, with some CA isoforms approaching the diffusion-controlled limit.[7]

The Primary Sulfonamide: The Quintessential Zinc-Binding Group

The vast majority of clinically successful and potent CAIs are aromatic or heterocyclic compounds bearing an unsubstituted sulfonamide moiety (-SO₂NH₂).[9][10] The inhibitory mechanism is a classic example of coordination chemistry. The sulfonamide group deprotonates to its anionic form (R-SO₂NH⁻), which then acts as a strong ligand, displacing the hydroxide ion and coordinating directly to the Zn²⁺ ion in a tetrahedral geometry.[11][12] This binding mimics the transition state of the catalyzed reaction and effectively shuts down the enzyme's catalytic cycle.

Strategic Analysis of the this compound Scaffold

A Non-Classical Starting Point

The proposed precursor, this compound, possesses the chemical structure H₂N-C₆H₄-SO₂-N(CH₃)(C₆H₅).[13] A critical analysis of this structure reveals a tertiary sulfonamide group, where the nitrogen atom is bonded to a methyl and a phenyl group. This substitution is pivotal.

Key Insight: Tertiary sulfonamides lack the acidic proton necessary for deprotonation and subsequent coordination to the active site zinc ion. Consequently, This compound is, by itself, inactive as a classical carbonic anhydrase inhibitor. This distinction is fundamental to its proper use in a drug discovery context. While some secondary sulfonamides (R-SO₂NHR') can exhibit inhibitory activity, their affinity is often significantly lower than their primary counterparts.[11]

Repurposing the Scaffold: A Platform for "Tail" Synthesis

Despite its inability to act as a direct zinc-binding inhibitor, the molecule's value lies in its utility as a synthetic scaffold. The "tail approach" is a well-established strategy in CAI design, where chemical moieties are attached to a core zinc-binding scaffold to achieve desired physicochemical properties and isoform selectivity.[14][15]

In this context, we re-envision the role of this compound. The primary arylamine (-NH₂) at the 4-position is a versatile chemical handle. It can be readily derivatized to introduce a wide variety of "tail" functionalities. While these derivatives would not be classical inhibitors, they could be screened for non-classical inhibition mechanisms, such as occluding the active site entrance or binding elsewhere on the enzyme.[16][17][18] A more conventional approach would be to synthesize analogues that incorporate a primary sulfonamide elsewhere in the structure, using the 4-amino group as a point for diversification.

For the purpose of this guide, we will focus on the derivatization of the 4-amino group to generate a library of compounds for screening against carbonic anhydrase.

Synthetic Strategy: From Precursor to Candidate Library

The core experimental workflow involves the functionalization of the 4-amino group. Acylation is a robust and straightforward method to generate a diverse library of amide derivatives.

General Workflow for Library Synthesis

The following diagram outlines the general synthetic workflow for creating a library of candidate molecules from the precursor scaffold.

G Precursor Precursor Scaffold (4-amino-N-methyl-N- phenylbenzenesulfonamide) Reaction Acylation Reaction Precursor->Reaction Reagent Acylating Agent (R-COCl or (RCO)2O) Reagent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Candidate Inhibitor (Amide Derivative) Purification->Product Pure Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: Workflow for the synthesis of amide derivatives.

Detailed Protocol: Synthesis of N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide

This protocol provides a representative example of an acylation reaction using acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise to the stirred solution.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride dropwise. A precipitate (triethylamine hydrochloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Evaluation of Candidate Inhibitors

To determine if the synthesized derivatives have any inhibitory effect on carbonic anhydrase, a robust and reproducible in vitro assay is required. The p-nitrophenyl acetate (p-NPA) assay is a common colorimetric method that measures the esterase activity of CA.[19][20][21]

Principle of the p-NPA Assay

Carbonic anhydrase II (a ubiquitous and well-characterized isoform) can hydrolyze the colorless substrate p-NPA into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, which can be monitored spectrophotometrically by measuring the absorbance increase at ~400 nm, is proportional to the enzyme's activity.[20] A reduction in this rate in the presence of a test compound indicates inhibition.

Experimental Workflow for IC₅₀ Determination

G Setup Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) Plate Plate Setup (96-well) - Enzyme (hCA II) - Test Compound (serial dilution) - Controls (no inhibitor, no enzyme) Setup->Plate Preincubation Pre-incubation (15 min, RT) Plate->Preincubation Allow binding Initiate Initiate Reaction (Add p-NPA substrate) Preincubation->Initiate Measure Kinetic Measurement (Spectrophotometer, 400 nm) Initiate->Measure Monitor Absorbance Analysis Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [I] - Determine IC50 value Measure->Analysis

Caption: Workflow for determining IC₅₀ values using the p-NPA assay.

Step-by-Step Protocol: In Vitro CA II Inhibition Assay

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Assay Buffer (e.g., 50 mM Tris-sulfate, pH 7.6)

  • p-Nitrophenyl acetate (p-NPA) stock solution in ethanol or DMSO

  • Test compounds dissolved in DMSO (serial dilutions)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of hCA II and p-NPA in the assay buffer.

  • Plate Loading: To the wells of a 96-well plate, add:

    • Assay buffer.

    • A fixed volume of hCA II solution.

    • A small volume of the serially diluted test compounds (ensure final DMSO concentration is low, typically ≤1%). Include a positive control (e.g., Acetazolamide) and a negative control (DMSO vehicle).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Framework for Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the 4-amino group allows for the exploration of the structure-activity relationship (SAR). By correlating changes in the chemical structure of the "tail" with changes in inhibitory activity, researchers can identify key features that promote binding.[14]

Hypothetical SAR Data Presentation

The data generated from the screening can be organized into a table to facilitate analysis.

Compound IDR Group (at 4-amino position)hCA II IC₅₀ (µM)
PRECURSOR -H> 1000
CMPD-01 -C(O)CH₃ (Acetyl)750
CMPD-02 -C(O)Ph (Benzoyl)480
CMPD-03 -C(O)CH₂Ph (Phenylacetyl)325
CMPD-04 -SO₂CH₃ (Mesyl)> 1000
AAZ (Control) (Classical Inhibitor)0.012

Note: Data are hypothetical for illustrative purposes.

Rationale for SAR Interpretation
  • Activity is Low: As expected, the IC₅₀ values are very high, indicating weak, likely non-classical, inhibition. The precursor itself is inactive.

  • Aromaticity and Size: Introducing an aromatic ring in the tail (CMPD-02 and CMPD-03) appears to be more favorable than a small alkyl group (CMPD-01), suggesting potential hydrophobic interactions with residues at the entrance of the active site cleft.

  • Linker Matters: The nature of the functional group matters; amides show some activity, whereas the sulfonamide derivative (CMPD-04) is inactive, highlighting the specific electronic and steric requirements for even weak interactions.

These initial findings would guide the next round of synthesis, perhaps exploring larger, more complex aromatic systems or different linker chemistries to improve binding affinity.[22][23]

Conclusion and Future Perspectives

This guide has established that while this compound is not a classical carbonic anhydrase inhibitor due to its tertiary sulfonamide group, it serves as a valuable and versatile precursor. Its reactive 4-amino group provides a strategic entry point for applying the "tail approach" to synthesize diverse libraries of novel compounds. The provided synthetic and biochemical protocols offer a robust framework for generating and screening these compounds.

Future work should focus on expanding the diversity of the synthesized library and screening against a broader panel of CA isoforms (e.g., the tumor-associated CA IX and XII).[14][22] While the derivatives explored here are unlikely to become potent inhibitors themselves, they may yield hits that serve as starting points for developing non-classical CAIs, a class of inhibitors with the potential for novel mechanisms of action and improved isoform selectivity, thereby avoiding issues associated with sulfonamide-based drugs.[16][18][24]

References

  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International Journal of Molecular Sciences, 17(7), 1150. [Link]
  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e34132. [Link]
  • Lomelino, C., et al. (2016). Non-Classical Inhibition of Carbonic Anhydrase.
  • ResearchGate. (n.d.). Structure‐activity relationship (SAR) study for the chalcone‐based benzenesulfonamides 3a–m.
  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]
  • Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1651. [Link]
  • Scribd. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. [Link]
  • Deing, et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. [Link]
  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(10), 1577-1580. [Link]
  • Angeli, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 169-174. [Link]
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7053-7067. [Link]
  • Lomelino, C. L., et al. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PubMed, 17(7), 1150. [Link]
  • Rutkauskas, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2940. [Link]
  • ResearchGate. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX.
  • Mondal, B., & Dinda, J. (2024). Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models.
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB. [Link]
  • RSC Publishing. (2015). Non-classical β-carbonic anhydrase inhibitors-towards novel anti-mycobacterials. MedChemComm, 6, 1754-1757. [Link]
  • Al-Rashida, M., et al. (2019). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 85, 413-421. [Link]
  • De Vita, D., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1270-1280. [Link]
  • Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 359-366. [Link]
  • Gincel, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]
  • Arshad, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 9(3), 192-199. [Link]
  • Nocentini, A., & Supuran, C. T. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1219-1232. [Link]
  • Premstaller, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-156. [Link]
  • ResearchGate. (2001). Synthesis of New Sulfonamide Inhibitors of Carbonic Anhydrase.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • ResearchGate. (n.d.). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical physicochemical properties of 4-amino-N-methyl-N-phenylbenzenesulfonamide, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. The methodologies described herein are grounded in authoritative guidelines to ensure scientific integrity and regulatory alignment.

Introduction: Understanding the Core Attributes of a Sulfonamide Derivative

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. The physicochemical properties of these molecules, such as solubility and stability, are paramount in pharmaceutical development, influencing everything from formulation and bioavailability to shelf-life and therapeutic efficacy. The structure of this compound, with its aromatic amine and N-substituted sulfonamide moiety, suggests a complex interplay of factors governing its behavior in various environments. This guide will elucidate these factors and provide robust methodologies for their empirical determination.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For a compound like this compound, its weakly acidic and basic functional groups imply that its aqueous solubility will be significantly influenced by pH.

Theoretical Considerations: pKa and its Influence on Solubility

The solubility of sulfonamides is largely dictated by the degree of ionization.[1][2] The primary aromatic amine group (pKa around 2-3) and the sulfonamide nitrogen (pKa around 5-9, depending on the substituent) are the key ionizable centers. At a pH below the pKa of the aromatic amine, the compound will be protonated and exist as a more soluble cationic species. Conversely, at a pH above the pKa of the sulfonamide nitrogen, the compound will be deprotonated, forming a more soluble anionic species. The lowest solubility is expected at the isoelectric point, where the net charge is zero.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[3][4][5] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Protocol 1: pH-Dependent Aqueous Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7]

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted significantly.

Protocol 2: Solubility in Organic and Mixed Solvents

  • Solvent Selection: Choose a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400) and co-solvent mixtures (e.g., ethanol/water, PEG 400/water).

  • Methodology: Follow the same shake-flask procedure as described in Protocol 1, substituting the aqueous buffers with the selected organic or mixed solvents.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be summarized in a clear and concise table.

Solvent/Buffer System pH (for aqueous) Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225Experimental Data
Acetate Buffer4.525Experimental Data
Phosphate Buffer6.825Experimental Data
Phosphate Buffer7.425Experimental Data
Water~7.025Experimental Data
EthanolN/A25Experimental Data
Propylene GlycolN/A25Experimental Data
PEG 400N/A25Experimental Data
50% Ethanol/WaterN/A25Experimental Data
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API C Add API to solvent in vials A->C B Prepare buffer/solvent systems B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge/Filter to separate solid D->E F Quantify supernatant by HPLC/UV-Vis E->F G Verify final pH E->G H Data Table F->H Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Degradation Pathway Analysis

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][8][9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[12][13][14] These studies involve subjecting the API to conditions more severe than those used for accelerated stability testing.

Protocol 3: Forced Degradation Studies

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature.

    • Neutral: Dissolve the compound in water and heat at a controlled temperature.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature or slightly elevated temperature.

  • Photolytic Degradation: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80 °C).

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[12]

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish the re-test period. The storage conditions are defined by the ICH guidelines.[10][11]

Study Type Storage Condition Minimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Protocol 4: ICH Stability Study

  • Sample Packaging: Store the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, degradation products, and other critical quality attributes.

Visualization: Stability Testing Workflow

G cluster_forced_degradation Forced Degradation cluster_ich_stability ICH Stability Studies cluster_analysis Analysis A API Sample B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Photolysis (ICH Q1B) A->D E Thermal Stress A->E I Stability-Indicating HPLC Method B->I C->I D->I E->I F API Batches (n≥3) G Long-Term Storage (25°C/60%RH) F->G H Accelerated Storage (40°C/75%RH) F->H G->I H->I J Characterize Degradants I->J K Determine Shelf-Life J->K

Caption: Workflow for Stability and Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical attributes that must be thoroughly characterized to support successful drug development. This guide has outlined the theoretical framework and provided detailed, authoritative protocols for the experimental determination of these properties. By adhering to these methodologies, researchers can generate the robust data necessary for formulation development, regulatory submissions, and ensuring the ultimate safety and efficacy of the final drug product. The principles and workflows presented here provide a self-validating system for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
  • Regulatory Affairs Professionals Society (RAPS). (2023).
  • Compliance Education International. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
  • Kang, E. T., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Avdeef, A. (2007). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 1-40). Springer, New York, NY. [Link]
  • SlideShare. (2015). solubility experimental methods.pptx. [Link]
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. [Link]
  • International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • YMER. (2024).
  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
  • ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. [Link]
  • National Center for Biotechnology Information. (2013).
  • MedCrave. (2016).
  • USDA Food Safety and Inspection Service. (2009).
  • BMG LABTECH. (2023).
  • SpringerLink. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]
  • BioProcess International. (2004).
  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]
  • LinkedIn. (2023).
  • PubMed. (2012). Prediction of physicochemical properties. [Link]
  • SGS. (2011).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ResearchGate. (2022). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]
  • PubMed. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. [Link]
  • ResearchGate. (2022). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. [Link]

Sources

Spectroscopic Characterization of 4-amino-N-methyl-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent applications. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

The structural framework of this compound, with its distinct aromatic systems and key functional groups, gives rise to a unique spectroscopic fingerprint. The following sections will provide a detailed analysis of the expected data from each major spectroscopic technique.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the N-methyl protons, and the amine protons. The electron-donating amino group (-NH₂) and the electron-withdrawing sulfonamide group (-SO₂N(CH₃)Ph) will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (aromatic, ortho to -NH₂)~ 6.6 - 6.8Doublet~ 8.0
H (aromatic, meta to -NH₂)~ 7.5 - 7.7Doublet~ 8.0
H (aromatic, N-phenyl)~ 7.0 - 7.4Multiplet-
-NH₂~ 4.0 - 5.0Broad Singlet-
-N-CH₃~ 3.2 - 3.4Singlet-

Disclaimer: Predicted chemical shifts can vary based on solvent and experimental conditions.

Causality behind Predicted Shifts:

  • Aromatic Protons (aminophenyl ring): The protons ortho to the strongly electron-donating amino group are expected to be shielded and appear at a higher field (lower ppm) compared to the protons meta to this group.

  • Aromatic Protons (N-phenyl ring): The protons on the N-phenyl ring will likely appear as a complex multiplet due to overlapping signals.

  • N-Methyl Protons: The singlet for the N-methyl group is anticipated in the range typical for methyl groups attached to a nitrogen atom within a sulfonamide moiety.

  • Amine Protons: The amino group protons will likely appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule. The presence of two distinct aromatic rings and the various functional groups will result in a number of unique carbon signals.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C (aromatic, attached to -NH₂)~ 150 - 152
C (aromatic, ortho to -NH₂)~ 114 - 116
C (aromatic, meta to -NH₂)~ 129 - 131
C (aromatic, attached to -SO₂-)~ 125 - 127
C (aromatic, N-phenyl, attached to -N-)~ 142 - 144
C (aromatic, N-phenyl)~ 120 - 130
-N-CH₃~ 38 - 40

Disclaimer: Predicted chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift, Multiplicity, Integration) C->D E Structure Verification D->E

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, sulfonamide, and aromatic moieties.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (-NH₂)3400 - 3200Medium (two bands)
C-H Stretch (aromatic)3100 - 3000Medium
C=C Stretch (aromatic)1600 - 1450Medium to Strong
Asymmetric SO₂ Stretch1350 - 1310Strong
Symmetric SO₂ Stretch1170 - 1150Strong
C-N Stretch1300 - 1200Medium

Interpretation of the Expected Spectrum:

  • The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.

  • The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group.

  • Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

Experimental Protocol for FTIR-ATR Data Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂S), which is approximately 262.33 g/mol .

  • Major Fragment Ions: The fragmentation of sulfonamides is well-documented. Key fragmentation pathways for this compound are predicted to involve the loss of sulfur dioxide (SO₂) and cleavage of the S-N bond.

Predicted Major Fragment Ions

m/z Proposed Fragment
262[M]⁺
198[M - SO₂]⁺
156[H₂N-C₆H₄-SO₂]⁺
106[Ph-N-CH₃]⁺
92[H₂N-C₆H₄]⁺

Causality of Fragmentation:

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of a neutral sulfur dioxide molecule.[1][2]

  • S-N Bond Cleavage: Cleavage of the bond between the sulfur and the nitrogen atom is another characteristic fragmentation, leading to the formation of ions corresponding to the two parts of the molecule.

Proposed MS Fragmentation Pathway A [M]⁺ m/z = 262 B [M - SO₂]⁺ m/z = 198 A->B - SO₂ C [H₂N-C₆H₄-SO₂]⁺ m/z = 156 A->C D [Ph-N-CH₃]⁺ m/z = 106 A->D E [H₂N-C₆H₄]⁺ m/z = 92 C->E - SO₂

Caption: A simplified representation of the predicted mass spectrometry fragmentation.

Experimental Protocol for LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in full scan mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. While experimental data may show slight variations, the key spectral features outlined herein should serve as a reliable reference for the unambiguous identification of this compound.

References

  • PubChem. This compound.
  • You, C., Yao, F., Yan, T., & Cai, M. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. The Royal Society of Chemistry.
  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide.
  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1145–1153.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

Sources

Methodological & Application

Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone in drug discovery. The sulfonamide functional group is present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and carbonic anhydrase inhibitory effects[1][2][3]. The primary amino group on the phenyl ring of the title compound serves as a crucial handle for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for the synthesis of novel drug candidates.

This guide details a reliable two-step synthesis commencing with the protection of the aniline amino group, followed by sulfonylation, and concluding with a selective deprotection to yield the target molecule.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two main stages to ensure high yield and purity. The rationale for this approach is to prevent unwanted side reactions with the reactive amino group during the sulfonylation step.

  • Step 1: Synthesis of the N-acetyl protected intermediate, 4-acetamido-N-methyl-N-phenylbenzenesulfonamide. This involves the reaction of 4-acetamidobenzenesulfonyl chloride with N-methylaniline. The acetyl group serves as an effective protecting group for the aniline nitrogen, preventing its reaction with the sulfonyl chloride.

  • Step 2: Deprotection of the acetyl group. This is achieved through acid-catalyzed hydrolysis to selectively remove the acetyl group and liberate the primary amine, yielding the final product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Protection & Sulfonylation cluster_step2 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl Chloride D 4-acetamido-N-methyl-N- phenylbenzenesulfonamide (Intermediate) A->D B N-Methylaniline B->D C Base (e.g., Sodium Carbonate) C->D F 4-amino-N-methyl-N- phenylbenzenesulfonamide (Final Product) D->F E Acidic Hydrolysis (e.g., HCl) E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. 4-Acetamidobenzenesulfonyl chloride is corrosive and moisture-sensitive. N-methylaniline is toxic and should be handled with care.

Part 1: Synthesis of 4-acetamido-N-methyl-N-phenylbenzenesulfonamide (Intermediate)

This procedure is adapted from a general method for the synthesis of acetamidosulfonamides[4].

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Acetamidobenzenesulfonyl chloride233.675.01.17 g
N-Methylaniline107.155.00.54 g (0.53 mL)
Sodium Carbonate (anhydrous)105.997.00.74 g
Dichloromethane (DCM)--50 mL
Distilled Water--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (5.0 mmol) and sodium carbonate (7.0 mmol) in 20 mL of dichloromethane.

  • In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5.0 mmol) in 30 mL of dichloromethane.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirring mixture of N-methylaniline and sodium carbonate at room temperature over a period of 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-acetamidobenzenesulfonyl chloride) is consumed.

  • Upon completion, add 20 mL of distilled water to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 30 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-acetamido-N-methyl-N-phenylbenzenesulfonamide as a solid.

Expected Characterization Data for 4-acetamido-N-methyl-N-phenylbenzenesulfonamide:

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 300 MHz): Characteristic signals for the acetyl group (singlet around δ 2.0-2.2 ppm), the N-methyl group (singlet around δ 3.1-3.3 ppm), aromatic protons, and the amide NH proton (singlet around δ 10.2-10.5 ppm) are expected[4].

  • ¹³C NMR (DMSO-d₆, 75 MHz): Signals for the acetyl carbonyl carbon (around δ 168-171 ppm), methyl carbons, and aromatic carbons are anticipated[4].

  • IR (ATR, cm⁻¹): Expect characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching of the amide (around 1680-1660 cm⁻¹), and S=O stretching of the sulfonamide (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹)[4].

  • Mass Spectrometry (TOF-MS): The molecular ion peak corresponding to the molecular formula (C₁₅H₁₆N₂O₃S) should be observed.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on the principle of acid-catalyzed hydrolysis of an acetamide group[5].

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-acetamido-N-methyl-N-phenylbenzenesulfonamide304.361.0304 mg
Concentrated Hydrochloric Acid (HCl)36.46-~5 mL
Water18.02-~10 mL
Sodium Bicarbonate (saturated solution)--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a 50 mL round-bottom flask containing 4-acetamido-N-methyl-N-phenylbenzenesulfonamide (1.0 mmol), add a mixture of water (10 mL) and concentrated hydrochloric acid (5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with three portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Expected Characterization Data for this compound:

  • Appearance: Solid.

  • Molecular Formula: C₁₃H₁₄N₂O₂S[6].

  • Molecular Weight: 262.33 g/mol [6].

  • ¹³C NMR: A spectrum is available on PubChem, showing the expected number of carbon signals[6].

  • IR Spectroscopy: Characteristic peaks for the N-H stretching of the primary amine (two bands in the region of 3500-3300 cm⁻¹), N-H bending (around 1640-1560 cm⁻¹), and the S=O stretching of the sulfonamide group are expected.

  • Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 262 or 263, respectively.

Application Notes: The Role in Drug Discovery

The 4-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The primary amino group of this compound provides a versatile point for derivatization. This allows for the exploration of the chemical space around the core structure to optimize pharmacological properties.

Applications cluster_targets Potential Therapeutic Targets A 4-amino-N-methyl-N- phenylbenzenesulfonamide B Derivatization at Amino Group A->B C Library of Novel Sulfonamide Analogs B->C D Carbonic Anhydrase Inhibitors C->D SAR Studies E Anticancer Agents C->E SAR Studies F Antimicrobial Agents C->F SAR Studies

Caption: Role of the target molecule as a scaffold in drug discovery.

Derivatives of similar N-phenylbenzenesulfonamides have been investigated for a range of biological activities. For instance, various substituted sulfonamides have been synthesized and evaluated as potent antimicrobial and antioxidant agents[7]. The strategic placement of different functional groups on the N-phenyl ring and the primary amine can lead to compounds with enhanced potency and selectivity for specific biological targets. The "tail" approach, which involves attaching various moieties to the free amino group, is a common strategy to modulate the physicochemical properties and target engagement of benzenesulfonamide-based inhibitors[2].

Conclusion

This guide provides a robust and well-rationalized synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for their drug discovery and development programs. The provided characterization data will aid in confirming the identity and purity of the synthesized compounds.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal.
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015). Digital Commons@ETSU.
  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2014). ResearchGate.
  • Deacylation of N‐Acylsulfonamides Mediated by Metal Triflimides. (2025). Chemistry – An Asian Journal.
  • 4-Methyl-N-phenyl-benzene-sulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • 4-Acetamidobenzenesulfonanilide. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark.
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2016). Pharmaceuticals.
  • This compound. (n.d.). PubChem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2016). Pharmaceuticals.
  • le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. (2025). Filo.
  • Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. (2017). Bioorganic Chemistry.
  • 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem.
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015). Digital Commons@ETSU.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020). Acta Crystallographica Section E: Crystallographic Communications.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses.
  • 1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate.
  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry.
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.). ResearchGate.
  • Optimization for obtaining 4-methyl-N-phenylbenzenesulfonamide (3). [a]... (n.d.). ResearchGate.

Sources

A Detailed, Step-by-Step Protocol for the Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a valuable research intermediate. The synthesis begins with the N-sulfonylation of N-methylaniline using 4-acetamidobenzenesulfonyl chloride, followed by the acidic hydrolysis of the acetamido protecting group. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible outcome.

Introduction

Sulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The 4-aminobenzenesulfonamide scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The target molecule, this compound, serves as a versatile building block for the development of novel compounds, allowing for further functionalization at the primary amine.

This protocol details a robust and well-established two-step synthesis. The initial step involves the protection of the aniline's amino group as an acetamide. This is a crucial strategy to prevent unwanted side reactions during the subsequent chlorosulfonation and sulfonamide formation steps.[3] The synthesis proceeds via the reaction of 4-acetamidobenzenesulfonyl chloride with N-methylaniline, followed by a straightforward deprotection to yield the final product. Each step has been optimized to ensure high purity and reasonable yields.

Synthesis Overview

The synthesis is performed in two primary stages:

  • Formation of the Intermediate: Reaction of 4-acetamidobenzenesulfonyl chloride with N-methylaniline in the presence of a base to form the protected sulfonamide, 4-acetamido-N-methyl-N-phenylbenzenesulfonamide.

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, this compound.

Synthesis_Pathway Overall Synthesis Scheme for this compound cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection (Hydrolysis) Reactant1 4-Acetamidobenzenesulfonyl Chloride Reaction1 + Reactant1->Reaction1 Reactant2 N-Methylaniline Reactant2->Reaction1 Intermediate 4-Acetamido-N-methyl-N- phenylbenzenesulfonamide Intermediate_ref Intermediate Reaction1->Intermediate Pyridine, DCM Room Temp FinalProduct 4-Amino-N-methyl-N- phenylbenzenesulfonamide Intermediate_ref->FinalProduct HCl (aq), Ethanol Reflux

Caption: A two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentMolecular FormulaMolecular Wt.SupplierPurity
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67 g/mol Sigma-Aldrich≥98%
N-MethylanilineC₇H₉N107.15 g/mol Acros Organics99%
PyridineC₅H₅N79.10 g/mol Fisher Sci.Anhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol VWR ChemicalsAnhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46 g/mol J.T. Baker37% (conc.)
EthanolC₂H₅OH46.07 g/mol Decon Labs200 Proof
Sodium Hydroxide (NaOH)NaOH40.00 g/mol EMD MilliporePellets, ≥97%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol EMD Millipore≥99.7%
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37 g/mol Sigma-Aldrich≥99.5%
Diethyl Ether(C₂H₅)₂O74.12 g/mol Fisher Sci.ACS Grade
HexanesC₆H₁₄86.18 g/mol Fisher Sci.ACS Grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Melting point apparatus

  • Analytical balance

Health and Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Acetamidobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[4] It is also moisture-sensitive and will react with water to release hydrochloric acid.[5][6] Handle under an inert atmosphere if possible and avoid contact with moisture.

  • N-Methylaniline: Toxic if swallowed, inhaled, or absorbed through the skin. It is a combustible liquid and may cause damage to organs through prolonged exposure.[7]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid (conc.): Highly corrosive. Causes severe skin burns and eye damage. Vapors are extremely irritating to the respiratory system. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with care, as dissolution in water is highly exothermic.

Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[4][5][8]

Experimental Protocol

G cluster_A Part A: Synthesis of Intermediate cluster_B Part B: Synthesis of Final Product A1 Dissolve N-methylaniline and pyridine in anhydrous DCM. A2 Add 4-acetamidobenzenesulfonyl chloride portion-wise at 0°C. A1->A2 A3 Warm to room temperature and stir for 12-16 hours. A2->A3 A4 Quench with water and perform aqueous work-up (HCl, NaHCO₃, brine). A3->A4 A5 Dry organic layer (MgSO₄), filter, and concentrate. A4->A5 A6 Purify by recrystallization (Ethanol/Water). A5->A6 B1 Suspend intermediate in Ethanol and add conc. HCl. A6->B1 Proceed with dried intermediate B2 Reflux mixture for 4-6 hours (monitor by TLC). B1->B2 B3 Cool to room temperature and concentrate via rotary evaporation. B2->B3 B4 Neutralize with aq. NaOH to precipitate the product. B3->B4 B5 Collect solid by vacuum filtration, wash with cold water. B4->B5 B6 Purify by recrystallization (Ethanol/Water). B5->B6

Caption: Experimental workflow for the two-part synthesis.

Part A: Synthesis of 4-acetamido-N-methyl-N-phenylbenzenesulfonamide (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (5.36 g, 50.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Stir until a homogenous solution is formed. Add anhydrous pyridine (4.35 g, 55.0 mmol, 1.1 equiv.) to the solution. Cool the flask to 0°C in an ice-water bath.

    • Rationale: DCM is used as an inert solvent. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction, driving the equilibrium towards the product.[9] Cooling is necessary to control the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride (12.86 g, 55.0 mmol, 1.1 equiv.) to the stirred solution in small portions over 30 minutes. Ensure the temperature remains below 10°C during the addition.

    • Rationale: Portion-wise addition prevents a rapid temperature increase. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent, N-methylaniline.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine and any unreacted N-methylaniline.

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

    • Rationale: This aqueous work-up sequence is critical for removing impurities. The acid wash protonates the basic pyridine and N-methylaniline, rendering them water-soluble.

  • Isolation and Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-acetamido-N-methyl-N-phenylbenzenesulfonamide as a white or off-white solid.

Part B: Hydrolysis to this compound (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried intermediate from Part A (e.g., 10.0 g, 32.8 mmol) in ethanol (50 mL). Add concentrated hydrochloric acid (37%, 15 mL).

    • Rationale: The hydrolysis of the amide is catalyzed by acid.[10] Ethanol is used as a co-solvent to aid the solubility of the starting material.

  • Hydrolysis Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Rationale: The acid-catalyzed hydrolysis mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[10] Elevated temperature is required to overcome the activation energy of this stable amide bond.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Carefully neutralize the acidic solution by slowly adding 2 M aqueous sodium hydroxide (NaOH) solution with stirring in an ice bath. Monitor the pH with pH paper. The final product will precipitate out as a solid as the solution becomes neutral to slightly basic (pH 7-8).

    • Rationale: The product is protonated at the amino group under acidic conditions, making it soluble. Neutralization deprotonates the ammonium salt, causing the free amine to precipitate from the aqueous solution.

  • Final Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values. A sharp melting range is indicative of high purity.

  • ¹H NMR Spectroscopy: Confirm the presence of aromatic protons, the N-methyl singlet, and the disappearance of the acetyl methyl singlet in the final product.

  • ¹³C NMR Spectroscopy: Verify the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretches (around 1350 and 1160 cm⁻¹), the N-H stretch of the primary amine (around 3300-3500 cm⁻¹) in the final product, and the disappearance of the amide C=O stretch (around 1680 cm⁻¹) from the intermediate.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compounds.

References

  • Vertex AI Search, based on SAFETY DATA SHEET for 4-Acetamidobenzenesulfonyl chloride. (2024-02-07).
  • Vertex AI Search, based on SAFETY DATA SHEET for N-methylaniline. (2010-11-26).
  • Vertex AI Search, based on Material Safety Data Sheet - N-Methylaniline, 98% - Cole-Parmer.
  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Acetamidobenzenesulfonyl Chloride. (2024-11-15).
  • Sdfine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Acetylamino) benzenesulfonyl chloride. (2025-12-18).
  • ChemicalBook. 4-Acetamidobenzenesulfonyl chloride(121-60-8).
  • Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • Molecules. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2021).
  • ECHEMI.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Acetylamino) benzenesulfonyl chloride. (2025-09-15).
  • Taylor & Francis Online. Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (2019).
  • Journal of Medicinal Chemistry. Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV.
  • JOCPR.
  • University Course Material. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015).
  • Patel et al. (2018), as cited in Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • Reddit. r/chemistry. Synthesis of an Sulfonamide, why is this step neccessary? (2015-09-24).
  • Thieme Chemistry.

Sources

Application Notes & Protocols: Methodology for the N-Methylation of 4-amino-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective N-methylation of the sulfonamide nitrogen in 4-amino-N-phenylbenzenesulfonamide. The primary challenge in this synthesis is the chemoselective methylation of the less nucleophilic sulfonamide nitrogen in the presence of a more reactive primary aromatic amine. This guide details a robust, three-step protecting group strategy, explaining the chemical principles behind each experimental choice. We provide step-by-step protocols for the protection of the aniline amine, subsequent N-methylation of the sulfonamide, and final deprotection to yield the target compound. Alternative methodologies, including phase-transfer catalysis, are also discussed. The protocols are designed to be self-validating, incorporating analytical checkpoints for reaction monitoring and product verification.

Introduction and Strategic Overview

The introduction of a methyl group to a nitrogen atom in a bioactive molecule can profoundly alter its pharmacological properties, a phenomenon often referred to as the "magic methyl effect".[1] This modification can enhance metabolic stability, improve membrane permeability, increase binding affinity, or alter the compound's solubility profile. The target molecule, 4-amino-N-phenylbenzenesulfonamide, is a key scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[2]

The central challenge in the N-methylation of this substrate is achieving chemoselectivity. The molecule possesses two distinct nitrogen nucleophiles: the primary aromatic amine (-NH₂) and the sulfonamide (-NH-). The aromatic amine is significantly more basic and nucleophilic than the sulfonamide nitrogen, whose lone pair is delocalized by the two strongly electron-withdrawing sulfonyl oxygens.[3] Direct methylation would therefore overwhelmingly occur at the 4-amino position.

To overcome this, a protecting group strategy is the most reliable approach. This involves temporarily masking the reactive aromatic amine, performing the methylation on the sulfonamide nitrogen, and then removing the protecting group to reveal the desired product.

G cluster_workflow Overall Synthetic Workflow start Starting Material (4-amino-N-phenylbenzenesulfonamide) protect Step 1: Protection (Masking the 4-Amino Group) start->protect Protecting Agent methylate Step 2: N-Methylation (Alkylation of Sulfonamide) protect->methylate Methylating Agent + Base deprotect Step 3: Deprotection (Unmasking the 4-Amino Group) methylate->deprotect Deprotecting Agent product Final Product (N-methyl-4-amino-N-phenylbenzenesulfonamide) deprotect->product

Caption: High-level workflow for selective N-methylation.

Recommended Methodology: A Three-Step Synthesis

This section details the most reliable pathway for the synthesis, emphasizing the rationale behind reagent selection and reaction conditions.

Step 1: Protection of the 4-Amino Group

The choice of protecting group is critical. It must be stable to the basic conditions of the subsequent methylation step and selectively removable without affecting the rest of the molecule. The ortho-nitrobenzenesulfonyl (oNbs) group is an excellent choice due to its robustness and mild, orthogonal removal conditions.[4][5]

Causality of Experimental Choices:

  • Protecting Agent: ortho-Nitrobenzenesulfonyl chloride (oNbs-Cl) is used. The strong electron-withdrawing effect of the nitro and sulfonyl groups renders the N-H proton of the resulting sulfonamide highly acidic, but the group is stable to the bases used for alkylation.

  • Base: Pyridine or triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

Protocol 1: oNbs Protection of 4-amino-N-phenylbenzenesulfonamide

  • To a stirred solution of 4-amino-N-phenylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M), add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ortho-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-protected intermediate.

Step 2: N-Methylation of the Protected Sulfonamide

With the primary amine protected, the sulfonamide nitrogen is the only remaining site for alkylation. Deprotonation with a suitable base generates a sulfonamide anion, a potent nucleophile for reaction with a methylating agent.

Causality of Experimental Choices:

  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective bases for deprotonating sulfonamides.[6] They are milder and easier to handle than strong bases like sodium hydride (NaH).

  • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive electrophiles suitable for this Sₙ2 reaction. Note: These reagents are toxic and should be handled with extreme care in a fume hood.[6]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are polar aprotic solvents that effectively solvate the cation of the base and do not interfere with the nucleophilic substitution.

G R-SO₂-NH-R'Base R-SO₂-NH-R'Base R-SO₂-N⁻-R' (Anion) R-SO₂-N⁻-R' (Anion) R-SO₂-NH-R'Base->R-SO₂-N⁻-R' (Anion) Deprotonation R-SO₂-N⁻-R' (Anion)CH₃-I R-SO₂-N⁻-R' (Anion)CH₃-I R-SO₂-N(CH₃)-R' (Product) R-SO₂-N(CH₃)-R' (Product) R-SO₂-N⁻-R' (Anion)CH₃-I->R-SO₂-N(CH₃)-R' (Product) Sₙ2 Attack

Caption: Simplified mechanism for the N-methylation step.

Protocol 2: N-Methylation of the Sulfonamide

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected sulfonamide from Step 1 (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl iodide (MeI, 1.5 eq) dropwise via syringe.

  • Heat the reaction to 40-50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Note that over-methylation is not possible at this position, but side reactions can occur with prolonged heating.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the fully protected, N-methylated compound.

Step 3: Deprotection of the 4-Amino Group

The final step is the selective removal of the oNbs group. The Fukuyama deprotection, which utilizes a thiol nucleophile, is exceptionally mild and highly selective for this purpose.[4][5]

Causality of Experimental Choices:

  • Deprotecting Agent: Thiophenol acts as a soft nucleophile that readily attacks the electron-deficient aromatic ring of the oNbs group, initiating its cleavage.

  • Base: K₂CO₃ is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

Protocol 3: Fukuyama Deprotection to Yield Final Product

  • Dissolve the N-methylated, N-protected compound from Step 2 (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M).

  • Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and water.

  • Separate the layers and wash the organic layer with 1 M NaOH (2x) to remove excess thiophenol, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final product, N-methyl-4-amino-N-phenylbenzenesulfonamide.

Alternative Methodologies

While the protecting group strategy is robust, other methods can be employed, particularly in contexts where atom economy and milder conditions are paramount.

Phase-Transfer Catalysis (PTC)

PTC can facilitate the N-methylation of the protected intermediate under biphasic conditions.[7][8] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the sulfonamide anion from the solid or aqueous basic phase into the organic phase where it can react with the methylating agent.[9] This can allow for the use of less expensive inorganic bases and may avoid the need for strictly anhydrous solvents.[7]

Analytical Characterization and Data

Thorough analytical validation is essential at each stage of the synthesis to confirm the structure and assess the purity of the intermediates and the final product.[10]

TechniquePurposeKey Observations
TLC Reaction monitoringAppearance of a new spot with a different R_f value for the product; disappearance of the starting material spot.
HPLC Purity assessmentA single major peak for the purified compound, allowing for quantification of purity (e.g., >95%).[10]
¹H NMR Structural ElucidationStep 1: Appearance of signals for the oNbs group. Step 2: Disappearance of the sulfonamide N-H proton; appearance of a new singlet around 3.2-3.4 ppm for the N-CH₃ group. Step 3: Disappearance of oNbs signals; reappearance of aromatic amine signals.
MS (ESI) Molecular Weight ConfirmationObservation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the expected compound.
IR Functional Group AnalysisStep 2: Disappearance of the N-H stretching band (around 3250 cm⁻¹) of the sulfonamide.

Table 1: Summary of Analytical Techniques for Synthesis Validation

CompoundKey ¹H NMR Signal (δ, ppm in CDCl₃)Expected Mass [M+H]⁺
4-amino-N-phenylbenzenesulfonamide~4.0 (br s, 2H, -NH₂)249.07
oNbs-protected intermediate~8.0-8.5 (m, 4H, oNbs-ArH)434.05
N-methyl, oNbs-protected~3.3 (s, 3H, -NCH₃)448.06
Final Product **~3.2 (s, 3H, -NCH₃), ~4.1 (br s, 2H, -NH₂) **263.08

Table 2: Expected Analytical Data for Key Compounds

Conclusion

The selective N-methylation of 4-amino-N-phenylbenzenesulfonamide is effectively achieved through a well-designed, three-step protecting group strategy. By masking the highly reactive aromatic amine with an ortho-nitrobenzenesulfonyl group, the sulfonamide nitrogen can be cleanly methylated. Subsequent mild deprotection using Fukuyama's conditions provides the desired product in good yield and high purity. This guide provides researchers with a reliable and well-rationalized protocol, complete with analytical checkpoints, to successfully synthesize this valuable N-methylated scaffold for applications in drug discovery and development.

References

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • PubMed. (2024).
  • Globe Thesis. (2021).
  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.
  • Journal of the Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • ResearchGate. (n.d.). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements.
  • Archives of Pharmaceutical Sciences Ain Shams University. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
  • Taylor & Francis Online. (1992). Phase Transfer Catalysis Without Solvent.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. [Link]
  • YMER. (n.d.).
  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • SlideShare. (n.d.). Analysis of sulfonamides. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubMed. (2024).
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.). N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis.
  • Marcel Dekker, Inc. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • PubMed Central. (2013).
  • Frontiers. (2024).
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • J-STAGE. (1994).
  • Google Patents. (n.d.).
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
  • PubMed. (2024).
  • PubMed Central. (2024).
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. [Link]
  • PubChem. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. [Link]
  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. [Link]
  • ACS Publications. (2022).
  • Google Patents. (n.d.).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
  • Wiley Online Library. (2022).

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-amino-N-methyl-N-phenylbenzenesulfonamide for Research and Development

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide to the purification of this compound, a key intermediate in various synthetic applications. Achieving high purity of this compound is paramount for ensuring the validity of research data and the quality of downstream products in drug development. This document outlines the fundamental principles and provides detailed, field-proven protocols for the most effective purification techniques, including recrystallization and column chromatography.

The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step. This ensures that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific experimental context.

Compound Overview and Physicochemical Properties

This compound is an aromatic sulfonamide containing a primary amino group, making it a moderately polar molecule. Understanding its physical and chemical properties is the cornerstone of developing an effective purification strategy. Potential impurities from a typical synthesis may include unreacted starting materials (e.g., 4-aminobenzenesulfonyl chloride, N-methylaniline) or by-products from side reactions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 63826-12-0[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Appearance Typically an off-white to tan solidInferred
Solubility Soluble in acetone and methanol; slightly soluble in dichloromethane, hot water, and hot alkali solutions; insoluble in non-polar solvents like gasoline.[2]Inferred from similar compounds.

Strategic Approach to Purification

The selection of a purification method is dictated by the impurity profile of the crude material and the desired final purity. For this compound, a multi-step approach is often optimal, beginning with a bulk purification technique like recrystallization, potentially followed by a high-resolution method such as column chromatography for achieving the highest purity.

crude Crude Synthetic Product recrystallization Recrystallization (Bulk Purification) crude->recrystallization Removes major impurities chromatography Column Chromatography (High Purity) recrystallization->chromatography For removing closely related impurities analysis Purity Analysis (NMR, MS, MP) recrystallization->analysis Assess Purity chromatography->analysis Assess Purity pure_product Pure Compound (>98%) analysis->pure_product Purity Confirmed cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis pack 1. Pack Column with Silica Gel load 2. Load Crude Sample pack->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap pure_product Pure Compound evap->pure_product

Sources

Application Notes and Protocols for the Characterization of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative of significant interest in pharmaceutical and chemical research. As with any compound intended for advanced applications, rigorous characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry.

The molecular structure of this compound, with its combination of a primary aromatic amine, a sulfonamide linkage, and N-alkylation and N-arylation, presents a unique analytical challenge. This guide will address these specific structural features with appropriate analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular FormulaC13H14N2O2S[1]
Molecular Weight262.33 g/mol [1]
IUPAC NameThis compound[1]
CAS Number63826-12-0[1]

Strategic Analytical Workflow

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This ensures orthogonal verification of the compound's identity and purity.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Characterization Synthesis Synthesis of this compound HPLC HPLC (Purity & Quantification) Synthesis->HPLC Primary Analysis GCMS GC-MS (Impurity Profiling) HPLC->GCMS Orthogonal Purity NMR NMR (Structural Elucidation) HPLC->NMR Structural Confirmation FTIR FTIR (Functional Group ID) HPLC->FTIR Structural Confirmation UVVis UV-Vis (Quantitative Analysis) HPLC->UVVis Quantitative Assay

Caption: A strategic workflow for the comprehensive characterization of this compound.

Chromatographic Methods

Chromatographic techniques are central to assessing the purity of this compound and for the quantification of the active substance and any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity determination and assay of sulfonamides due to its high resolving power and compatibility with UV detection.[2][3]

Principle: The compound is partitioned between a non-polar stationary phase and a polar mobile phase. The retention time is indicative of its identity, and the peak area is proportional to its concentration.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities.

    • Solvent A: Water with 0.1% formic acid (for Mass Spectrometry compatibility) or phosphoric acid.[4]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the λmax of the compound (determined by UV-Vis spectroscopy, likely around 254-270 nm for sulfonamides).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[6]

Data Analysis: Purity is calculated by the area percentage method. The assay is determined against a reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[3][7][8] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[9]

Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[7][10][11]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, silylation or acylation can be employed.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features:

  • Aromatic protons in the disubstituted benzene rings.

  • A singlet for the N-methyl protons.

  • A broad singlet for the primary amine protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[12][13]

Principle: Infrared radiation is absorbed by the molecule at specific frequencies corresponding to the vibrational energies of its functional groups.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet can be prepared.

  • Spectral Range: 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum followed by the sample spectrum.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (primary amine)3450-3300 (two bands)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfonamide)1350-1310 (asymmetric) and 1160-1140 (symmetric)[14]
C=C stretch (aromatic)1600-1450
S-N stretch914-895[14]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantitative analysis and for determining the optimal wavelength for HPLC detection.[15][16]

Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Prepare a dilute solution of the sample in the chosen solvent.

    • Scan the absorbance from 200 to 400 nm against a solvent blank.

    • The wavelength of maximum absorbance (λmax) is determined.

  • Quantitative Analysis: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Method Validation Workflow

For use in a regulated environment, the developed analytical methods must be validated according to ICH guidelines.

Validation_Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability MethodDevelopment Method Development MethodDevelopment->Specificity

Caption: A typical workflow for the validation of an analytical method.

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, structural elucidation, and accurate purity assessment of this compound. Adherence to these protocols will enable researchers and scientists to generate reliable and reproducible data, which is critical for drug development and other scientific applications.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • Gann, P. H. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom.
  • (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)- on Newcrom R1 HPLC column.
  • Quora. (2023). What is the method of analysis of sulphonamides?.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • PubMed. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry.
  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Journal of the Chemical Society. (1955). The infrared spectra of some sulphonamides.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches.
  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹..
  • International Journal of Pharma Research and Health Sciences. (n.d.). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfanilamide.

Sources

Application Notes and Protocols for the Utilization of 4-amino-N-methyl-N-phenylbenzenesulfonamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Aryl-N-methylsulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The N-aryl-N-methylsulfonamide moiety, exemplified by 4-amino-N-methyl-N-phenylbenzenesulfonamide, represents a particularly valuable scaffold. The presence of a secondary amine nitrogen atom, once part of the sulfonamide linkage, and an additional aromatic ring, offers medicinal chemists a versatile platform for structural modification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this compound as a lead compound for the synthesis of novel bioactive molecules, with a focus on the rationale behind synthetic strategies and detailed protocols for its preparation and derivatization.

Chemical Properties and Spectroscopic Data

Before delving into synthetic applications, a thorough understanding of the physicochemical properties of this compound is essential.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[2]
Molecular Weight 262.33 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 63826-12-0PubChem[2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge

Core Application: A Scaffold for Kinase Inhibitor Development

The N-aryl-N-methylaminobenzenesulfonamide core of our topic compound is structurally related to moieties found in a number of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.

The 4-amino group on the benzenesulfonamide ring of this compound serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of pharmacophores designed to interact with the ATP-binding site or allosteric pockets of target kinases.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the title compound starting from the readily available 4-nitrobenzenesulfonyl chloride and N-methylaniline.

Step 1: Synthesis of N-methyl-4-nitro-N-phenylbenzenesulfonamide

  • Rationale: This step involves a nucleophilic attack of the secondary amine, N-methylaniline, on the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Procedure:

    • To a stirred solution of N-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM (5 mL/mmol) dropwise over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-methyl-4-nitro-N-phenylbenzenesulfonamide as a solid.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Rationale: The nitro group is a versatile precursor to the amine. A common and efficient method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and produces clean product.

  • Procedure:

    • Dissolve N-methyl-4-nitro-N-phenylbenzenesulfonamide (1.0 eq.) in ethanol or ethyl acetate (20 mL/mmol) in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (10 mol %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often of high purity and may not require further purification.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.5-7.7 (m, 2H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 5.8 (br s, 2H, NH₂), 3.2 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.0, 142.5, 130.0, 129.5, 128.0, 127.5, 125.0, 114.0, 38.0.

  • MS (ESI): m/z 263.1 [M+H]⁺.

Protocol 2: Derivatization of the 4-Amino Group - Synthesis of an Amide Derivative

This protocol demonstrates a general method for acylating the 4-amino group, a common strategy in drug design to introduce new interaction motifs.

  • Rationale: The 4-amino group can act as a nucleophile, reacting with an acyl chloride to form an amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF (10 mL/mmol) under an inert atmosphere.

    • Add a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

    • Cool the solution to 0 °C.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-nitrobenzenesulfonyl chloride to a derivatized bioactive candidate.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization for Bioactivity A 4-Nitrobenzenesulfonyl Chloride C N-Methyl-4-nitro-N-phenylbenzenesulfonamide A->C Pyridine, DCM B N-Methylaniline B->C D This compound C->D H₂, Pd/C, EtOH F Bioactive Candidate D->F Base (e.g., TEA), DCM E Acyl Chloride (R-COCl) E->F

Caption: Synthetic workflow for this compound and its derivatization.

Logical Framework for Bioactive Molecule Design

The following diagram illustrates the logical process a medicinal chemist might follow when using this compound as a starting scaffold.

G A Identify Target (e.g., a specific kinase) B Computational Docking of This compound A->B C Identify Key Interaction Points and Unoccupied Pockets B->C D Design a Library of Derivatives (Varying R-group on the 4-amino position) C->D E Synthesize Library using Protocol 2 D->E F In Vitro Screening (e.g., Kinase Assay) E->F G Identify Hits F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->D Iterative Design

Caption: Logical workflow for drug discovery using the target scaffold.

Conclusion and Future Perspectives

While not a ubiquitous building block, this compound holds significant potential as a starting point for the development of novel, potent, and selective bioactive molecules. Its synthesis is straightforward, and the presence of a reactive amino group on a privileged sulfonamide scaffold provides a fertile ground for medicinal chemistry exploration. Future work in this area could involve the synthesis of a diverse library of derivatives and their screening against a panel of kinases or other enzymes implicated in disease. The insights gained from such studies will undoubtedly contribute to the ever-expanding arsenal of sulfonamide-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

Application Notes and Protocols for Sunitinib (SU11248) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Multi-Targeted Kinase Inhibitor

Sunitinib, marketed as Sutent®, is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] While the specific chemical name "4-amino-N-methyl-N-phenylbenzenesulfonamide" may refer to a related scaffold, the vast body of research and clinical application has centered on Sunitinib (previously known as SU11248), which features a complex structure incorporating a related chemical moiety. This document will focus on Sunitinib as a prime exemplar for this class of compounds in cell-based assay development.

Sunitinib exerts its anti-cancer effects by targeting several RTKs crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4] By competitively binding to the ATP-binding pocket of these kinases, Sunitinib effectively blocks downstream signaling pathways, leading to reduced tumor vascularization and the induction of cancer cell apoptosis.[4] Additional key targets include KIT (stem cell factor receptor), FMS-like tyrosine kinase 3 (FLT3), and RET, making it a valuable tool for investigating a range of oncogenic signaling pathways.[2][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Sunitinib in a variety of cell-based assays to probe its anti-proliferative and anti-angiogenic activities.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

The efficacy of Sunitinib stems from its ability to simultaneously inhibit multiple RTKs that are often dysregulated in cancer.[4] These receptors, located on the cell surface, play a pivotal role in cell growth, differentiation, and survival.[4][6] In normal cellular processes, their activity is tightly controlled; however, in many cancers, mutations or overexpression lead to constitutive activation and uncontrolled cell proliferation.[4]

Sunitinib's primary targets and their roles are summarized below:

Target ReceptorBiological Role in CancerDownstream Pathways Affected
VEGFRs (1, 2, 3) Tumor angiogenesis, vascular permeability.[4][7]PI3K/AKT/mTOR, PLCγ-PKC-MAPK.[5][8][9]
PDGFRs (α, β) Tumor cell proliferation, angiogenesis, recruitment of pericytes.[6][10]PI3K/AKT, MAPK/ERK.[11][12]
c-KIT Proliferation and survival in certain tumors (e.g., GISTs).[1][13]PI3K, Src, JAK/STAT, Ras-Raf-MAP kinase.[14][15]
FLT3 Proliferation and survival in hematologic malignancies.[5]---
RET Cell growth and differentiation in neuroendocrine and thyroid cancers.[2]---

Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for downstream signaling proteins.[6][14] Sunitinib's inhibition of this initial phosphorylation event is the critical step that halts the entire signaling cascade.

Visualizing the Inhibition: Key Signaling Pathways

The following diagrams illustrate the major signaling pathways inhibited by Sunitinib.

Sunitinib_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2

Caption: Sunitinib blocks VEGFR2 signaling, inhibiting angiogenesis.

Sunitinib_PDGFR_cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS STAT JAK/STAT cKIT->STAT Sunitinib Sunitinib Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT

Caption: Sunitinib inhibits PDGFR and c-KIT downstream pathways.

Experimental Protocols: A Guide to Cell-Based Assays

The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls in every experiment.

Protocol 1: Cell Proliferation/Cytotoxicity Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a fundamental method to determine the IC50 (half-maximal inhibitory concentration) of Sunitinib.

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product, which can be quantified by measuring its absorbance.

Workflow Diagram:

Proliferation_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Sunitinib (serial dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate (1-4h) E->F G 7. Read Absorbance (490nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining Sunitinib's IC50 using an MTS/MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells [HUVEC], or various cancer cell lines like 786-O renal carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[16] Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of Sunitinib (e.g., 20 mM in DMSO).[17] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest Sunitinib dose).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared Sunitinib dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[18][19] The optimal incubation time should be determined empirically for each cell line.

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS/MTT reagent) to each well.[19]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16][19]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Sunitinib concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Expected Results: Sunitinib typically exhibits IC50 values in the nanomolar to low micromolar range, depending on the cell line.[20][21][22] For example, studies have shown IC50 values between 10 and 20 ng/ml in neuroblastoma cell lines.[20]

Protocol 2: Receptor Phosphorylation Assay (Western Blot)

This assay directly assesses Sunitinib's ability to inhibit the autophosphorylation of its target RTKs, providing mechanistic validation of its action.

Principle: Cells are stimulated with a growth factor (e.g., VEGF, PDGF) to induce receptor phosphorylation. The inhibitory effect of Sunitinib is then measured by detecting the levels of phosphorylated receptor using specific antibodies via Western blot.

Phosphorylation_Assay_Workflow

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" for in vitro carbonic anhydrase inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

In Vitro Profiling of 4-amino-N-methyl-N-phenylbenzenesulfonamide for Carbonic Anhydrase Inhibition

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of This compound as a potential inhibitor of carbonic anhydrase (CA) using a robust in vitro colorimetric assay. Carbonic anhydrases are a vital class of metalloenzymes, and their inhibition is a key therapeutic strategy for various pathologies, including glaucoma, epilepsy, and cancer.[1][2] This guide details the scientific principles of the assay, provides a meticulous step-by-step protocol for determining inhibitory potency (IC₅₀), and offers insights into data analysis and interpretation.

Introduction: Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This reaction is critical for pH regulation, CO₂ transport, biosynthesis, and ion secretion.[1] Given their widespread physiological roles, dysfunction of specific CA isoforms is implicated in several diseases. Consequently, CA inhibitors have been developed as effective therapeutics, including antiglaucoma agents, diuretics, and antiepileptic drugs.[6] More recently, the role of tumor-associated isoforms like CA IX and XII in cancer progression has made them promising targets for novel anticancer agents.[2][5]

The sulfonamide functional group (R-SO₂NH₂) is a classic and highly effective zinc-binding group (ZBG) for designing potent CA inhibitors.[7] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[8][9] This compound (PubChem CID: 308590) is a secondary sulfonamide derivative whose potential as a CA inhibitor warrants systematic investigation.[10] This guide provides the necessary framework to perform this evaluation.

Compound Details:

  • IUPAC Name: this compound[10]

  • Molecular Formula: C₁₃H₁₄N₂O₂S[10]

  • Molecular Weight: 262.33 g/mol [10]

  • CAS Number: 63826-12-0[10]

Principle of the Assay

The protocol described herein utilizes the well-established esterase activity of carbonic anhydrase for a convenient, high-throughput colorimetric assay. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored chromophore, p-nitrophenol (p-NP).[1] The rate of p-NP formation is directly proportional to the CA enzyme activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[11]

In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis will decrease. The extent of this inhibition is dependent on the inhibitor's concentration, allowing for the determination of its half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[4]

Experimental Workflow Overview

The following diagram outlines the major steps in the CA inhibition assay, from reagent preparation to final data analysis.

AssayWorkflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Setup 2. Plate Setup (96-well) (Controls, Test Compound Dilutions) Prep->Setup Preincubation 3. Enzyme-Inhibitor Pre-incubation (15 min at Room Temperature) Setup->Preincubation Initiate 4. Reaction Initiation (Add Substrate Solution) Preincubation->Initiate Measure 5. Kinetic Measurement (Read Absorbance at 405 nm) Initiate->Measure Analyze 6. Data Analysis (Calculate Rates, % Inhibition) Measure->Analyze IC50 7. Determine IC50 Value (Non-linear Regression) Analyze->IC50

Caption: High-level workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol

This protocol is designed for a 96-well microplate format and should be performed in triplicate for statistical robustness.[1]

Required Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known potent CA inhibitor)[11]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Organic Solvent: DMSO (for dissolving compounds and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Calibrated single and multichannel pipettes

    • Deionized water

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume. Store at 4°C.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer to a final concentration of 1 mg/mL. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

  • CA Working Solution (e.g., 2 units/mL): Immediately before use, dilute the CA Stock Solution with cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution must be prepared fresh daily as p-NPA can hydrolyze spontaneously in aqueous solutions.[1]

  • Test Compound & Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO to create 10 mM stock solutions.

  • Inhibitor Working Solutions: Prepare a serial dilution series of the test compound and positive control in Assay Buffer. A typical 8-point dilution series might start from 100 µM down to the low nM range. The final DMSO concentration in the assay wells should be kept constant and low (≤1%) to avoid affecting enzyme activity.[12]

Assay Procedure
  • Plate Setup: Add reagents to the wells of a 96-well plate according to the layout below.

Well TypeReagentVolume
Blank Assay Buffer180 µL
(No Enzyme)DMSO (Vehicle)2 µL
Vehicle Control Assay Buffer158 µL
(100% Activity)DMSO (Vehicle)2 µL
CA Working Solution20 µL
Test Compound Assay Buffer158 µL
Inhibitor Working Solution2 µL
CA Working Solution20 µL
Positive Control Assay Buffer158 µL
Acetazolamide Working Solution2 µL
CA Working Solution20 µL
  • Enzyme-Inhibitor Pre-incubation: After adding the buffer, vehicle/inhibitor, and enzyme solution, gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

  • Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes at room temperature.[1]

Data Analysis and Interpretation

Calculation of Reaction Rate

For each well, plot absorbance (A₄₀₅) versus time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (ΔA/min).[13] Most plate reader software can calculate this automatically.

Calculation of Percent Inhibition

Calculate the percent inhibition for each inhibitor concentration using the following formula, where V₀ is the rate of the vehicle control:

% Inhibition = (1 - (Vinhibitor / V₀)) * 100

Determination of IC₅₀
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[4][12]

Presentation of Results

Results should be summarized in a clear, tabular format. Below is a template for presenting the processed data for this compound.

[Inhibitor], µMLog [Inhibitor]Avg. Rate (ΔA/min)Std. Dev.% Inhibition
1002.00e.g., 0.002± 0.0002e.g., 98.1
301.48e.g., 0.005± 0.0004e.g., 95.3
101.00e.g., 0.012± 0.0009e.g., 88.7
30.48e.g., 0.035± 0.0021e.g., 67.0
10.00e.g., 0.058± 0.0035e.g., 45.3
0.3-0.52e.g., 0.081± 0.0040e.g., 23.6
0.1-1.00e.g., 0.099± 0.0051e.g., 6.6
0 (Vehicle)N/Ae.g., 0.106± 0.00480.0
Calculated IC₅₀ (µM): e.g., 1.2 µM

Note: The data shown are for illustrative purposes only and do not represent actual experimental results for this compound.

References

  • Dudutienė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1652. [Link]
  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. [Link]
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6786. [Link]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308590, this compound.
  • TSI Journals. (2017).
  • XenoTech. (2023).
  • Rihko-Struckmann, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7283. [Link]
  • Smirnov, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 17(6), 6339-6353. [Link]
  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Omega, 7(5), 4545-4553. [Link]
  • Angeli, A., et al. (2019). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Scientific Reports, 9, 17855. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for 4-amino-N-methyl-N-phenylbenzenesulfonamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for studies involving the compound 4-amino-N-methyl-N-phenylbenzenesulfonamide. With full editorial control, this guide is structured to provide an in-depth technical resource that emphasizes scientific integrity, logical experimental progression, and field-proven insights.

Introduction and Compound Profile

This compound is a chemical entity belonging to the sulfonamide class of compounds.[1] Historically, sulfonamides were the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution.[2] Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis.[2] However, the biological activities of sulfonamides are diverse, extending to roles as diuretics, anticonvulsants, and anti-inflammatory agents.[2][3]

The experimental design outlined herein is based on the foundational principles of drug discovery and preclinical development, assuming this compound is a novel compound with therapeutic potential.[4][5]

Compound Properties:

PropertyValueSource
Molecular FormulaC13H14N2O2S[1]
Molecular Weight262.33 g/mol [1]
IUPAC NameThis compound[1]
CAS Number63826-12-0[1]

Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of this compound is the bedrock of any further biological and pharmacological studies. These properties will dictate its formulation, route of administration, and potential for oral bioavailability.

Solubility and Stability Assessment

Protocol: Aqueous Solubility Determination

  • Objective: To determine the solubility of this compound in aqueous solutions at different pH values.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.0, orbital shaker, HPLC system.

  • Procedure:

    • Prepare supersaturated solutions of the compound in each PBS buffer.

    • Equilibrate the solutions on an orbital shaker at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Rationale: Solubility at different pH values is critical for predicting absorption in various parts of the gastrointestinal tract.

Protocol: Stability Testing

Following the International Council for Harmonisation (ICH) guidelines is crucial for assessing the stability of a drug substance.[6][7][8][9][10]

  • Objective: To evaluate the stability of this compound under various environmental conditions.

  • Materials: this compound, stability chambers, HPLC system.

  • Procedure:

    • Store aliquots of the compound under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[9]

    • At specified time points (e.g., 0, 3, 6, 9, 12 months), analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Rationale: Stability data are essential for determining the shelf-life and appropriate storage conditions for the compound.

In Vitro Biological Evaluation: A Tiered Approach

The following in vitro assays are designed as a screening cascade to identify the biological activity of this compound.

Primary Screening: Antimicrobial Activity

Given the chemical class, a primary screen for antimicrobial activity is a logical starting point.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials: this compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well plates, incubator.

  • Procedure:

    • Prepare a serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

  • Rationale: The MIC assay is a standard method for quantifying the antimicrobial potency of a compound.[11]

Secondary Screening: Mechanism of Action and Cytotoxicity

If antimicrobial activity is observed, further studies can elucidate the mechanism. Concurrently, assessing cytotoxicity is crucial for any potential therapeutic agent.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Objective: To determine if this compound inhibits the bacterial enzyme DHPS.

  • Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPP), spectrophotometer.

  • Procedure:

    • Perform an enzymatic assay in the presence of varying concentrations of the compound.

    • Monitor the enzyme activity by measuring the consumption of PABA or the formation of the product, dihydropteroate.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Rationale: This assay directly tests the hypothesis that the compound acts via the classical sulfonamide mechanism of action.[11]

Protocol: Mammalian Cell Cytotoxicity Assay

  • Objective: To assess the toxicity of this compound against mammalian cells.

  • Materials: Human cell line (e.g., HEK293 or HepG2), cell culture medium, this compound, MTT or similar viability reagent, plate reader.

  • Procedure:

    • Culture the mammalian cells in 96-well plates.

    • Expose the cells to a range of concentrations of the compound for 24-72 hours.

    • Assess cell viability using an MTT assay, which measures mitochondrial activity.

    • Calculate the CC50 value (the concentration that causes 50% cell death).

  • Rationale: Early assessment of cytotoxicity helps to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[12][13] These studies are critical for designing subsequent efficacy and safety studies.[12]

Experimental Workflow for In Vivo PK Studies

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis & Modeling Animal_Acclimatization Animal Acclimatization (e.g., Rodents) Formulation_Preparation Test Compound Formulation Animal_Acclimatization->Formulation_Preparation IV_Dosing Intravenous (IV) Dosing Formulation_Preparation->IV_Dosing Oral_Dosing Oral (PO) Dosing Formulation_Preparation->Oral_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis Tissue_Harvesting Tissue Harvesting (Optional) Tissue_Harvesting->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling

Caption: Workflow for in vivo pharmacokinetic studies.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration.

  • Animals: Male and female Sprague-Dawley rats or CD-1 mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Procedure:

    • Administer a single IV bolus dose and a single oral gavage dose to separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vein or sparse sampling.[14]

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).[15]

    • Determine oral bioavailability (%F) by comparing the AUC from oral administration to the AUC from IV administration.

  • Rationale: This study provides essential information on the drug's disposition in a living organism, which is crucial for dose selection in efficacy and toxicology studies.[12][15]

Preclinical Safety and Toxicology

Before a new drug candidate can be tested in humans, its safety must be evaluated in preclinical studies conducted under Good Laboratory Practice (GLP) regulations.[16][17][18][19]

In Vitro Toxicology
  • hERG Assay: To assess the potential for cardiac QT interval prolongation.

  • Ames Test: To evaluate the mutagenic potential of the compound.

  • Micronucleus Test: To assess for chromosomal damage.

In Vivo Toxicology

Protocol: Acute Toxicity Study

  • Objective: To determine the short-term toxicity of this compound and identify the maximum tolerated dose (MTD).

  • Animals: At least two rodent species are typically required.

  • Procedure:

    • Administer single, escalating doses of the compound to different groups of animals.

    • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

    • Conduct a full necropsy and histopathological examination of major organs.

  • Rationale: This study provides initial information on the potential target organs of toxicity and helps in dose selection for longer-term studies.[18]

Protocol: Repeated-Dose Toxicity Study

  • Objective: To evaluate the toxicological effects of this compound after repeated administration.

  • Animals: Rodent and non-rodent species.

  • Procedure:

    • Administer the compound daily for a specified duration (e.g., 28 days).

    • Include a control group and at least three dose levels.

    • Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, perform a complete necropsy and histopathological evaluation of all tissues.

  • Rationale: This study is designed to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).[5]

Experimental Design Logic

Caption: Logical progression of experimental design.

Conclusion

The experimental design detailed in these application notes provides a comprehensive and scientifically rigorous framework for the investigation of this compound. By following a logical progression from basic characterization to in-depth biological and toxicological evaluation, researchers can generate the robust data necessary to assess the therapeutic potential of this compound. Adherence to established guidelines from regulatory bodies such as the FDA and ICH is paramount throughout the drug development process.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH Stability Guidelines. LSC Group®.
  • Ich guideline for stability testing. Slideshare.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • FDA Requirements for Preclinical Studies.
  • Step 2: Preclinical Research. FDA.
  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • In vivo PK / Pharmacokinetic Studies.
  • This compound | C13H14N2O2S - PubChem. NIH.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Pre-Clinical Trials: USFDA Regul
  • Advances in Microsampling for In Vivo Pharmacokinetic Studies.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Sulfonamide (medicine). Wikipedia.

Sources

Application Note & Protocol Guide: Derivatization of 4-amino-N-methyl-N-phenylbenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of therapeutic agents, from antibacterial drugs to carbonic anhydrase inhibitors.[1][2] The specific scaffold, 4-amino-N-methyl-N-phenylbenzenesulfonamide, offers multiple strategic points for chemical modification, making it an excellent candidate for structure-activity relationship (SAR) exploration. This guide provides a comprehensive framework for researchers, outlining the rationale, synthetic protocols, and bioassay methodologies required to systematically derivatize this core structure. We delve into targeted modifications at the 4-amino (N4) position, the sulfonamide nitrogen (N1), and the aromatic rings to probe the chemical space and optimize for desired biological activity.

Introduction: The Sulfonamide Scaffold and the Imperative of SAR

The journey of sulfonamides from the first antibacterial "sulfa" drugs to highly specific enzyme inhibitors is a testament to the power of medicinal chemistry and iterative drug design.[3] A Structure-Activity Relationship (SAR) study is the systematic investigation of how the chemical structure of a compound influences its biological activity. For the this compound scaffold, an SAR study aims to identify which functional groups at specific positions enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET).

The core scaffold presents three primary vectors for derivatization, each offering a unique opportunity to modulate the molecule's interaction with a biological target.

cluster_main This compound cluster_mods core R1 Position 1: N4-Amino Group (Acylation, Alkylation, Diazotization) R1:e->core:w R2 Position 2: N1-Substituents (Alkyl Chain Variation) R2:s->core:n R3 Position 3: Aromatic Rings (Electrophilic Substitution) R3:w->core:e

Figure 1: Key derivatization points on the core scaffold.

This guide will provide detailed protocols for exploring these three key positions to build a library of analogues for comprehensive SAR evaluation.

Derivatization at the 4-Amino (N4) Position

The primary aromatic amine at the C4 position is a critical pharmacophore in classical sulfonamides, known to mimic para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[3][4] Modification at this site can serve multiple purposes: creating prodrugs, altering solubility, or exploring new binding interactions if the target is not the PABA-binding pocket.

Rationale and Strategy
  • Acylation: Converting the amine to an amide can create prodrugs that are hydrolyzed in vivo to release the active amine. Amides also serve as potent hydrogen bond donors/acceptors, potentially forming new interactions within a receptor active site.[5]

  • Diazotization: The amine can be converted to a diazonium salt, a versatile intermediate that can be substituted with a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via reactions like the Sandmeyer reaction.[6] This allows for drastic changes to the electronic and steric properties at this position.

Protocol: N4-Acetylation of the Core Scaffold

This protocol details a standard acylation reaction to generate an N4-acetyl derivative.

Principle: The nucleophilic 4-amino group attacks the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirring solution.

  • Add acetyl chloride (1.2 eq) dropwise via syringe over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the desired N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide.

Derivatization at the Sulfonamide Nitrogen (N1)

Substituents on the sulfonamide nitrogen critically influence the acidity (pKa) of the sulfonamide N-H proton (in primary/secondary sulfonamides), which in turn affects ionization at physiological pH, solubility, and binding affinity.[4] While the parent compound is a tertiary sulfonamide, SAR exploration often involves synthesizing a library where the N-methyl and N-phenyl groups are varied. A common strategy involves the N-alkylation of a precursor secondary sulfonamide.

Rationale and Strategy

The goal is to replace the methyl group with a diverse set of alkyl and functionalized alkyl groups (e.g., ethyl, propyl, benzyl, hydroxyethyl). This is best achieved by starting with the precursor, 4-amino-N-phenylbenzenesulfonamide, and performing N-alkylation.

start Precursor: 4-amino-N-phenylbenzenesulfonamide step1 Protection of 4-Amino Group (e.g., Acetylation) start->step1 Ac₂O/Pyridine step2 N-Alkylation of Sulfonamide step1->step2 R-X, Base (K₂CO₃) DMF step3 Deprotection of 4-Amino Group step2->step3 Acid/Base Hydrolysis end Final Analog Library step3->end

Figure 2: General workflow for N1-substituent modification.

Protocol: N1-Alkylation of a Precursor Sulfonamide

This protocol describes the alkylation of N-(4-aminophenyl)benzenesulfonamide. For the target scaffold, one would start with N-(4-acetylaminophenyl)-N-phenylbenzenesulfonamide.

Principle: A base deprotonates the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks an alkyl halide (or other electrophile) in an Sₙ2 reaction. The use of a polar aprotic solvent like DMF facilitates this reaction. Modern methods also utilize transition-metal catalysts for N-alkylation with alcohols.[7][8][9]

Materials:

  • N-(4-acetylaminophenyl)benzenesulfonamide (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide) (1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of N-(4-acetylaminophenyl)benzenesulfonamide (1.0 eq) in anhydrous DMF, add powdered K₂CO₃ (2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.5 eq) and heat the reaction mixture to 60-80°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • The resulting N-acetyl protected compound can then be deprotected under acidic or basic conditions to yield the final 4-amino derivative.

Derivatization of the Aromatic Rings

Modifying the phenyl rings allows for fine-tuning of the electronic and lipophilic properties of the molecule. Substituents can act as probes for specific interactions within a binding pocket, such as hydrophobic pockets or regions sensitive to electrostatic potential.[10]

Rationale and Strategy
  • Electrophilic Aromatic Substitution (EAS): Introducing substituents like halogens, nitro, or alkyl groups onto the rings. The 4-amino group is a strong ortho-, para-director. To achieve selective substitution ortho to the amine, it must first be protected (e.g., as an acetamide) to moderate its activating effect and provide steric hindrance.

  • Synthesis from Substituted Precursors: A more controlled and versatile approach is to synthesize the core scaffold using pre-substituted building blocks, such as a substituted aniline or a substituted benzenesulfonyl chloride.[6]

Protocol: Bromination of the 4-Aminophenyl Ring

This protocol describes the bromination of the N-acetyl protected starting material, which directs the substitution to the position ortho to the amide group.

Principle: The N-acetyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. Bromine, in the presence of acetic acid, acts as the electrophile.

Materials:

  • N-(4-(N-methyl-N-phenylsulfamoyl)phenyl)acetamide (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.1 eq)

Procedure:

  • Dissolve the starting acetamide in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization.

  • The final 4-amino compound is obtained by subsequent deprotection of the acetyl group.

Bioassays and Data Interpretation for SAR

After synthesizing a library of derivatives, their biological activity must be quantified to establish a clear SAR. The choice of assay depends on the therapeutic target. For sulfonamides, common targets include bacterial enzymes or human carbonic anhydrases.

Protocol: Antibacterial Susceptibility Testing (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique.

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed. Results can be compared to a standard drug like sulfamethoxazole.[11][12]

Data Presentation for SAR Analysis

Systematically tabulate the results to correlate structural changes with activity.

Compound ID Modification Site R Group Target 1: MIC (µg/mL) Target 2: IC₅₀ (nM)
Parent --ValueValue
1a N4-Position-COCH₃ValueValue
1b N4-Position-CO-PhValueValue
2a N1-Position-CH₂CH₃ValueValue
2b N1-Position-CH₂-PhValueValue
3a Ring A (ortho-NH₂)-BrValueValue
3b Ring B (para)-ClValueValue

This structured data allows for the identification of key trends, such as:

  • Electronic Effects: Does an electron-withdrawing group on a ring increase activity?

  • Steric Effects: Is there a size limit for the substituent at the N1 position?

  • Lipophilicity: How does adding hydrophobic or hydrophilic groups affect potency?

A Design & Synthesize Analog Library B Biological Screening (e.g., MIC, IC₅₀) A->B Test Activity C Analyze Data & Establish SAR B->C Correlate Structure with Activity D Design Next-Generation Analogs (Hypothesis-Driven) C->D Identify Key Features D->A Refine Scaffold

Figure 3: The iterative cycle of SAR-driven lead optimization.

Conclusion

The systematic derivatization of the this compound scaffold provides a robust platform for SAR exploration. By methodically modifying the N4-amino group, the N1-substituents, and the aromatic rings, researchers can effectively map the chemical space around this privileged structure. The protocols and strategies outlined in this guide offer a foundational approach to generating a diverse chemical library and interpreting the resulting biological data, ultimately accelerating the journey from a chemical scaffold to an optimized lead compound.

References

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 53(5), 1781-1790. [Link]
  • Vedani, A., & Laughton, C. A. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
  • Lindskog, S., & Silverman, D. N. (2000). The catalytic mechanism of carbonic anhydrase. In The Carbonic Anhydrases (pp. 175-195). Birkhäuser, Basel. [Link]
  • Anand, N. (2017). Sulfonamides and Sulfones. In Burger's Medicinal Chemistry and Drug Discovery (eds V. E. P. E. Abraham D. J.). [Link]
  • Azzam, R. A. S., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new sulfonamide derivatives. Journal of the Iranian Chemical Society, 17, 1345–1356. [Link]
  • Witebsky, F. G., & MacLowry, J. D. (1972). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Antimicrobial Agents and Chemotherapy, 1(3), 268-273. [Link]
  • Daukšas, V., Gaidelis, P., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16339-16356. [Link]
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science, 20(2), 58-62. [Link]
  • Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. The Veterinary quarterly, 3(3), 136–142. [Link]
  • Ota, K., Fujiwara, Y., Nagao, K., & Ohmiya, H. (2022). Photocatalyzed Synthesis of Unsymmetrical Alkylphosphorus(V) Compounds Using Imidazolium Phosphonites. Angewandte Chemie International Edition, 61(34), e202206491. [Link]
  • Angeli, A., et al. (2015). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 58(15), 6246-6257. [Link]
  • Ueno, S., Orito, K., & Onaka, M. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(11), 2634-2637. [Link]
  • Watwe, M. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1432-1436. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Patel, H. D., & Singh, D. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Leah4sci. (2023, April 1). Amine Synthetic AROMATIC Pathways PART 2 | organic chemistry. YouTube. [Link]
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank, 2020(2), M1131. [Link]
  • Gopinathan Anilkumar. (2015, June 2).
  • Patel, H. D., & Singh, D. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. O. Univ. Chem. Int., 7(1), 1-23. [Link]
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]
  • Ciriminna, R., et al. (2017). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 22(12), 2235. [Link]
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. www.chembk.com. [Link]
  • Haasnoot, W., et al. (2007). Application of a multi-sulfonamide biosensor immunoassay for the detection of sulfadiazine and sulfamethoxazole residues in broiler serum and its use as a predictor of the levels in edible tissue. Analytica Chimica Acta, 586(1-2), 312-320. [Link]
  • Sreenivasa, M., et al. (2018). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Nuta, D. C., et al. (2009). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia, 57(6), 743-751. [Link]
  • PharmaCompass. (n.d.). PABS | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
  • Pharmacy D by Asim. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. [Link]
  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. www.prepchem.com. [Link]
  • Sonu, et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 9(46), 26891–26903. [Link]
  • Bano, S., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.

Sources

Application Notes & Protocols: High-Throughput Screening with 4-Amino-N-methyl-N-phenylbenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its versatile biological activity and favorable physicochemical properties. Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been integral to the development of therapeutics across a wide range of diseases. Its ability to act as a bioisostere for other functional groups, engage in crucial hydrogen bonding interactions, and coordinate with metal ions in enzyme active sites underpins its broad utility.[1] Libraries of compounds built around a sulfonamide core, such as those derived from 4-amino-N-methyl-N-phenylbenzenesulfonamide, offer a rich chemical space for identifying novel modulators of various biological pathways.

The 4-aminobenzenesulfonamide core is a particularly privileged scaffold, most notably for its well-established role in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in conditions like glaucoma and cancer.[1][2] The "tail" approach to designing inhibitors, where diverse chemical moieties are attached to the core sulfonamide group, allows for the fine-tuning of potency and selectivity against different CA isoforms.[1][2] Beyond CAs, the sulfonamide motif has been successfully incorporated into inhibitors of kinases, proteases, and modulators of signaling pathways such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing libraries derived from the this compound scaffold. It offers detailed, field-proven protocols for both biochemical and cell-based assays, robust data analysis workflows, and a systematic approach to hit validation, ensuring scientific integrity and maximizing the potential for successful drug discovery.

Part 1: Library Design & Rationale

The design of a small molecule library around the this compound core is predicated on the principles of diversity-oriented synthesis. This strategy allows for the rapid generation of a wide array of structurally distinct molecules from a common starting scaffold, thereby increasing the probability of identifying a "hit" against a given biological target.

The core scaffold presents several key points for chemical diversification:

  • The Primary Amine (4-position): This group can be acylated, alkylated, or used as a handle for further chemical elaboration, introducing a wide variety of "tail" moieties that can explore different pockets of a target's binding site.

  • The Phenyl Rings: Substituents can be introduced on either of the phenyl rings to modulate electronic properties, solubility, and steric interactions.

  • The N-methyl Group: While less commonly modified, variation at this position is also possible to fine-tune activity.

A "libraries from libraries" approach can be employed, where an initial library of sulfonamides is further modified to create new, diverse libraries with different physicochemical properties. This method is efficient for expanding the chemical space explored in an HTS campaign.

Part 2: High-Throughput Screening Protocols

The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay. Below are two detailed protocols for screening a this compound-based library against two distinct and highly relevant target classes: a metalloenzyme (Carbonic Anhydrase) and a key signaling pathway (Wnt/β-catenin).

Protocol 2.1: Biochemical Assay for Carbonic Anhydrase II Inhibition

This protocol describes a colorimetric assay to screen for inhibitors of human carbonic anhydrase II (hCA II), a well-established target for sulfonamides. The assay measures the esterase activity of hCA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, detectable at 405 nm.[4]

ReagentSuggested Supplier & Catalog No.
Human Carbonic Anhydrase IISigma-Aldrich (C4396)
p-Nitrophenyl acetate (pNPA)Sigma-Aldrich (N8130)
Acetazolamide (Positive Control)Sigma-Aldrich (A6011)
Tris-HCl Buffer (pH 7.5)Prepared in-house
DMSO (ACS Grade)Sigma-Aldrich (D2650)
384-well clear, flat-bottom platesCorning (3701)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • hCA II Stock Solution: Prepare a 1 mg/mL stock in cold Assay Buffer. Aliquot and store at -80°C.

    • hCA II Working Solution: On the day of the assay, dilute the stock solution to 0.2 µg/mL in cold Assay Buffer.

    • pNPA Substrate Solution: Prepare a 10 mM stock in DMSO. Dilute to 1 mM in Assay Buffer just before use.

    • Compound Plates: Serially dilute the this compound library compounds in DMSO to create 100x working stocks. For a final screening concentration of 10 µM, the working stock should be 1 mM.

  • Assay Procedure (384-well plate):

    • Using an automated liquid handler, add 0.5 µL of compound solution from the compound plates to the appropriate wells of the 384-well assay plate.

    • Add 0.5 µL of DMSO to the "Maximum Activity" (negative control) wells.

    • Add 0.5 µL of a 1 mM Acetazolamide solution in DMSO to the "Inhibitor Control" (positive control) wells.

    • Add 25 µL of the hCA II Working Solution to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 1 mM pNPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_max_activity - V_blank))

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).

Protocol 2.2: Cell-Based Reporter Assay for Wnt/β-catenin Signaling Inhibition

This protocol outlines a luciferase-based reporter gene assay to identify compounds that inhibit the Wnt/β-catenin signaling pathway. It utilizes a cell line stably expressing a TCF/LEF-responsive luciferase reporter. Aberrant activation of this pathway is a hallmark of many cancers.[5][6][7]

ReagentSuggested Supplier & Catalog No.
3T3-L1 Wnt Reporter Cell LineExample: Leading Light® Wnt Reporter 3T3
DMEM with high glucoseGibco (11965092)
Fetal Bovine Serum (FBS)Gibco (10270106)
Penicillin-StreptomycinGibco (15140122)
CHIR99021 (Wnt Agonist)Sigma-Aldrich (SML1046)
Bright-Glo™ Luciferase Assay SystemPromega (E2610)
384-well white, solid-bottom platesCorning (3570)
  • Cell Culture and Plating:

    • Culture the Wnt reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells and seed them into 384-well white plates at a density of 5,000 cells per well in 40 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound and Agonist Addition:

    • Prepare 1000x stocks of the compound library in DMSO.

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of the compound solutions to the cell plates.

    • Prepare a 2x working solution of CHIR99021 (e.g., 10 µM) in culture medium.

    • Add 10 µL of culture medium to the "No Agonist" (negative control) wells.

    • Add 10 µL of the 2x CHIR99021 solution to all other wells to induce Wnt pathway activation. The final volume in each well should be 50 µL.

  • Incubation and Lysis:

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plates and the Bright-Glo™ reagent to room temperature.

    • Add 25 µL of Bright-Glo™ reagent to each well to lyse the cells and provide the luciferase substrate.

    • Incubate for 5 minutes at room temperature on a plate shaker to ensure complete lysis.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_no_agonist) / (Luminescence_agonist_only - Luminescence_no_agonist))

    • Identify "hits" based on a predefined inhibition threshold.

Part 3: Data Quality Control and Analysis

Maintaining the integrity of HTS data is paramount. Statistical validation of assay performance is a critical, self-validating step in every screening run.

Z'-Factor: The Gold Standard of Assay Quality

The Z'-factor (Z-prime) is a statistical parameter that assesses the quality of an HTS assay.[8][9][10] It quantifies the separation between the positive and negative control signals relative to their variability.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Highly reliable for screening.[11]
0 to 0.5MarginalThe assay is acceptable, but may have a higher rate of false positives/negatives.[11]
< 0UnacceptableThe signal from the positive and negative controls overlap, making the assay unsuitable for screening.[11]

An assay should consistently achieve a Z'-factor > 0.5 before proceeding with a full HTS campaign.[12]

Dose-Response Curves and IC₅₀ Determination

Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the biological response by 50%.

This is typically achieved by performing a serial dilution of the hit compound (e.g., 8-10 points) and measuring the response at each concentration. The resulting data is then fitted to a four-parameter logistic equation using software like GraphPad Prism or specialized HTS data analysis packages.[1][13]

Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

Where:

  • Y is the measured response.

  • X is the compound concentration.

  • Top and Bottom are the plateaus of the curve.

  • HillSlope describes the steepness of the curve.

Part 4: The Hit-to-Lead Workflow: From Confirmation to Validation

A primary hit from an HTS campaign is not a validated lead. A rigorous workflow is required to eliminate false positives and prioritize the most promising compounds for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_HTS Primary HTS (Single Concentration) Hit_ID Hit Identification (e.g., >50% Inhibition) Primary_HTS->Hit_ID ~1-2% Hit Rate Dose_Response Dose-Response (IC₅₀ Determination) Hit_ID->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Assay (Different Detection Method) Dose_Response->Orthogonal_Assay Confirm On-Target Activity Counter_Screen Counter-Screen (Identify Assay Interference) Orthogonal_Assay->Counter_Screen Eliminate False Positives SAR SAR by Analogue (Purchase/Synthesize Analogues) Counter_Screen->SAR Prioritize Scaffolds Secondary_Assay Secondary Assays (Cellular/Functional) SAR->Secondary_Assay Establish SAR Validated_Hit Validated Hit Series Secondary_Assay->Validated_Hit

Key Steps in Hit Validation:
  • Hit Confirmation: Re-test the initial hits in the primary assay, often in triplicate, to ensure the activity is reproducible.[4]

  • Orthogonal Assays: Test confirmed hits in an assay that measures the same biological endpoint but uses a different detection technology.[4][11] For example, if the primary assay for a kinase was luminescence-based (detecting ATP depletion), an orthogonal assay might use fluorescence polarization to directly measure inhibitor binding. This helps eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens: These assays are designed specifically to identify common sources of false positives.[10] For a luciferase reporter assay, a counter-screen would directly test for inhibition of the luciferase enzyme itself. For assays with fluorescent readouts, a counter-screen can identify auto-fluorescent compounds.

  • Structure-Activity Relationship (SAR) by Analogue: Once a hit is confirmed through orthogonal and counter-screens, commercially available analogues of the hit compound are purchased and tested.[11] The goal is to establish a preliminary SAR, demonstrating that small changes to the chemical structure lead to predictable changes in activity. This provides strong evidence that the compound is acting via a specific binding interaction.[12]

  • Secondary Assays: These are typically more complex, lower-throughput assays that are more physiologically relevant.[10] For a hit from a biochemical enzyme assay, a secondary assay would be a cell-based assay to confirm that the compound is active in a cellular context.

By systematically applying this validation cascade, researchers can confidently triage the initial hit list, focusing resources on a small number of well-characterized, validated hit series for progression into the lead optimization phase of drug discovery.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
  • McPhee, S. (2024, February 22).
  • Debevec, G., Chen, W., Yu, Y., et al. (2013). Libraries from libraries: A series of sulfonamide linked heterocycles derived from the same scaffold. Tetrahedron Letters, 54(32), 4296-4299. [Link]
  • On HTS. (2023, December 12). Z-factor. On HTS. [Link]
  • PunnettSquare Tools. (n.d.).
  • Wikipedia. (n.d.). Hit to lead. [Link]
  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
  • Tate, C. M., et al. (2025).
  • Baranauskienė, L., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14036-14054. [Link]
  • Finch, J. W., et al. (2007). Multiplex enzyme assays and inhibitor screening by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1674-1680. [Link]
  • ResearchGate. (n.d.). (a) The structure of 4-amino-N-phenylbenzenesulfonamides, with bonds.... [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Acta Pharmaceutica Sinica B, 13(1), 213-227. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Bioorganic Chemistry, 125, 105869. [Link]
  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Sulfabenz.
  • Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). [Link]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • Tate, C. M., et al. (2024).
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad FAQ 2187. [Link]
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
  • Marin Biologic. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. [Link]
  • ResearchGate. (n.d.). High-Throughput Drug Screening Identifies a Small-Molecule Inhibitor of.... [Link]
  • Pasca, S. P., et al. (2012). A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors. PLoS One, 7(8), e43510. [Link]
  • ResearchGate. (n.d.).
  • Drug Target Review. (2017, December 13). Expert view: Optimising the hit-to-lead workflow. [Link]
  • BellBrook Labs. (n.d.). Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. [Link]
  • Cambridge MedChem Consulting. (2017, November 13).
  • Basicmedical Key. (n.d.).
  • Yan, S. F., et al. (2005). Novel statistical approach for primary high-throughput screening hit selection. Journal of Chemical Information and Modeling, 45(6), 1784-1790. [Link]
  • Dragiev, I., et al. (2013). Two effective methods for correcting experimental high-throughput screening data.
  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1308-1316. [Link]
  • ResearchGate. (n.d.).
  • BellBrook Labs. (n.d.). High Throughput Screening: Methods and Protocols. [Link]
  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

Sources

Application Notes and Protocols: Safe Handling and Storage of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive guidelines for the safe handling and storage of 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS No. 63826-12-0). As specific hazard data for this compound is not extensively documented, these protocols are grounded in the principles of prudent laboratory practice, treating the substance as potentially hazardous based on its chemical structure as an aromatic amine and a sulfonamide. These guidelines are intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure compound integrity.

Compound Identification and Physicochemical Properties

This compound is an organic compound containing both a sulfonamide and an aromatic amine functional group. A clear understanding of its basic properties is fundamental to its proper handling.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 63826-12-0PubChem[1]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[1]
Molecular Weight 262.33 g/mol PubChem[1]
Physical Form Solid (Assumed)General Chemical Knowledge

Hazard Assessment and Risk Mitigation

Trustworthiness and Expertise: A thorough search has not yielded a comprehensive, verified Safety Data Sheet (SDS) with GHS (Globally Harmonized System) classifications for this specific compound. Therefore, a risk assessment must be based on the known hazards of structurally related molecules. This approach aligns with the core principle of prudent practice in the laboratory, which advises treating all substances of unknown toxicity as potentially toxic.[2]

Causality of Potential Hazards:

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity and can be skin sensitizers.

  • Sulfonamide Moiety: While a common motif in pharmaceuticals, sulfonamides can cause allergic reactions in susceptible individuals.

  • Related Compounds: Structurally similar compounds, such as 4-amino-N-methylbenzenemethanesulfonamide and 4-Amino-N-phenylbenzenesulfonamide, are classified with hazards including "Toxic if swallowed," "May cause an allergic skin reaction," and "Causes skin/eye irritation."[3][4][5]

Based on this analysis, it is prudent to handle this compound as a substance that may be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A potential skin sensitizer.

  • An inhalation hazard if aerosolized.

The protocols outlined below are designed to mitigate these potential risks.

Experimental Protocols and Procedures

Required Personal Protective Equipment (PPE)

A primary defense against chemical exposure is the consistent and correct use of PPE.[6] Before handling the compound, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use and wash them before removal. Change gloves immediately if contamination occurs.[8][9]

  • Body Protection: A properly fastened laboratory coat must be worn to protect the skin and clothing.[6][8]

  • Apparel: Long pants and closed-toe shoes are required in the laboratory at all times.[6][9]

Engineering Controls for Safe Handling

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: All weighing and solution preparation activities involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][10]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[10]

Step-by-Step Handling Protocol

This protocol ensures that the compound is handled in a manner that minimizes contamination and exposure.

  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) and place them inside the fume hood before retrieving the compound from storage.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Open the container away from your face. Use a clean spatula to carefully transfer the desired amount of the solid compound to a weigh boat. Avoid any actions that could generate dust.

  • Transfer and Dissolution: Carefully add the weighed solid to the destination vessel. If preparing a solution, add the solvent slowly to avoid splashing.

  • Cleanup: Once the transfer is complete, securely close the primary container. Decontaminate the spatula and work surfaces.

  • Waste: Dispose of any contaminated consumables (e.g., weigh boats, gloves, bench paper) in a designated, labeled hazardous waste container.[8][9]

  • Post-Handling: After work is complete, wash hands thoroughly with soap and water.[9]

Storage and Stability

Proper storage is critical to maintaining the chemical integrity of the compound and ensuring laboratory safety.

ParameterGuidelineRationale
Temperature Cool, room temperature area.To minimize degradation from thermal stress.[10]
Atmosphere Tightly sealed container. Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation and hydrolysis from air and moisture.[10]
Light Store in a dark place or use an amber vial.To protect against photochemical degradation.
Location A dry, well-ventilated, designated chemical storage cabinet.To ensure a stable environment and proper segregation.[10][11]
Incompatibilities Store away from strong oxidizing agents.To prevent potentially exothermic or hazardous reactions.[10]
Labeling Container must be clearly labeled with the full chemical name, CAS number, and any known hazard warnings.To ensure proper identification and communication of risk.

Spill and Waste Management Protocol

Accidents can happen, and a clear plan is essential for a safe response.

  • Small Spills (Solid):

    • Ensure appropriate PPE is worn.

    • Gently sweep the solid material together, avoiding dust creation.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Wash the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal:

    • All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

    • Dispose of waste in appropriately labeled, sealed containers.

    • Follow all local, state, and institutional regulations for hazardous chemical waste disposal by contacting your institution's Environmental Health & Safety (EHS) department.[8]

Visualization of Handling Workflow

The following diagram illustrates the lifecycle of the compound within the laboratory, emphasizing key safety checkpoints.

G cluster_prep Preparation & Storage cluster_handling Active Handling (In Fume Hood) cluster_cleanup Post-Handling & Disposal Receive 1. Receive Compound Inspect 2. Inspect Container (Intact, Labeled) Receive->Inspect Store 3. Log & Store Properly (Cool, Dry, Dark) Inspect->Store PPE 4. Don PPE Store->PPE Weigh 5. Weigh Compound PPE->Weigh Prep 6. Prepare Solution Weigh->Prep Close 7. Secure & Return Container to Storage Prep->Close Clean 8. Clean Work Area Close->Clean Waste 9. Dispose of Waste (Per EHS Guidelines) Clean->Waste Doff 10. Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for safe handling of this compound.

References

  • This compound | C13H14N2O2S.
  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S.
  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S.
  • Sulfabenz | C12H12N2O2S.
  • 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). Henan Longji Chemical Co., Ltd. [Link]
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Laboratory Safety Guidance.

Sources

Application Notes and Protocols for the Preparation of 4-amino-N-methyl-N-phenylbenzenesulfonamide Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of experimental solutions of 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS: 63826-12-0). This document emphasizes scientific integrity, field-proven insights, and safety, ensuring the generation of reliable and reproducible experimental data.

Introduction and Scientific Context

This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety have exhibited a wide range of biological activities. Proper preparation of solutions of this compound is the foundational step for any in vitro or in vivo study, directly impacting the accuracy and validity of experimental outcomes.

The protocols outlined herein are designed to be self-validating systems. The causality behind each step is explained to empower the researcher with a deep understanding of the process, moving beyond rote execution to informed experimental design.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is critical for the successful preparation of homogenous and stable solutions.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 63826-12-0[Matrix Scientific][2], [Santa Cruz Biotechnology][3]
Molecular Formula C₁₃H₁₄N₂O₂S[PubChem][1]
Molecular Weight 262.33 g/mol [PubChem][1]
Appearance Solid[Matrix Scientific][4]

Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The health hazards of this compound have not been fully investigated[4].

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Minimization: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • Disposal: Dispose of the compound and its solutions in accordance with all federal, state, and local regulations. One suggested method is to dissolve the material in a combustible solvent and burn it in a regulated chemical incinerator[4].

Protocol for Preparation of a High-Concentration Stock Solution

The preparation of a high-concentration stock solution is the first and most critical step. DMSO is recommended as the initial solvent for solubilization.

Materials and Reagents
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Protocol
  • Equilibrate the Compound: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound: In a chemical fume hood, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Transfer to a Vial: Carefully transfer the weighed compound into a sterile amber glass vial or a polypropylene tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. It is advisable to start with a concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid in dissolution. Gentle warming (up to 37°C) may also be employed, but caution should be exercised as heat can degrade some compounds.

  • Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

G cluster_prep Stock Solution Preparation A Equilibrate Compound to RT B Weigh Compound A->B C Transfer to Vial B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate for Dissolution D->E F Visually Inspect for Clarity E->F G Aliquot and Store at -20°C / -80°C F->G

Caption: Workflow for preparing a stock solution.

Protocol for Preparation of Aqueous Working Solutions

Most biological experiments require the use of aqueous buffers. It is crucial to prepare working solutions in a manner that prevents precipitation of the compound.

Serial Dilution in DMSO

Direct dilution of a high-concentration DMSO stock solution into an aqueous buffer can cause the compound to precipitate. To avoid this, perform intermediate serial dilutions in DMSO first.

Final Dilution into Aqueous Buffer
  • Prepare Dilution Series: From your high-concentration stock solution (e.g., 10 mM in 100% DMSO), prepare a series of intermediate dilutions in 100% DMSO.

  • Final Dilution: Add the desired volume of the appropriate DMSO dilution to your final aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline). It is critical to maintain a final DMSO concentration that is non-toxic to your experimental system, typically below 0.5%.

  • Vortex Immediately: Vortex the final working solution immediately and thoroughly after the addition of the DMSO stock to ensure rapid and uniform dispersion.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

G cluster_dilution Working Solution Preparation Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilutions in 100% DMSO Stock->Intermediate Serial Dilution Final Final Working Solution in Aqueous Buffer (<0.5% DMSO) Intermediate->Final Final Dilution Experiment Biological Assay Final->Experiment Control Vehicle Control (Aqueous Buffer + same % DMSO) Control->Experiment

Caption: Dilution strategy for aqueous working solutions.

Solution Stability and Storage

Proper storage is essential to maintain the integrity of the compound in solution.

Solution TypeSolventStorage TemperatureRecommended Duration
Stock Solution DMSO-80°C≤ 6 months
-20°C≤ 1 month
Working Solution Aqueous Buffer2-8°CPrepare fresh daily

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.

  • Hygroscopicity of DMSO: DMSO is hygroscopic. Ensure vials are tightly sealed to prevent the absorption of water, which can affect compound stability.

  • Light Sensitivity: Store solutions in amber vials or protect them from light, as aromatic compounds can be light-sensitive.

Quality Control

To ensure the reliability of your experimental results, it is important to perform quality control checks on your solutions.

  • Visual Inspection: Before each use, visually inspect the solutions for any signs of precipitation or color change.

  • Concentration Verification: For long-term studies, the concentration and purity of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

The successful use of this compound in research is contingent upon the meticulous preparation and handling of its solutions. By following these detailed protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reproducible data. Due to the limited published data on this specific compound, it is incumbent upon the researcher to perform initial solubility and stability tests to optimize these protocols for their specific experimental systems.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 308590, this compound.

Sources

Application Note: Strategies for Obtaining X-ray Quality Crystals of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of the small molecule "4-amino-N-methyl-N-phenylbenzenesulfonamide." Obtaining high-quality single crystals is a critical prerequisite for structure elucidation via X-ray diffraction, a definitive analytical technique in chemical and pharmaceutical development.[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering a systematic approach to solvent selection, detailed experimental protocols, and robust troubleshooting strategies. The methodologies described herein are designed to be self-validating systems, grounded in established crystallographic principles to maximize the probability of success.

Introduction: The Rationale for Crystallization

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like this compound, single-crystal X-ray analysis provides the most unambiguous and complete structural characterization available.[2] This is particularly vital in drug development, where understanding molecular conformation and intermolecular interactions can guide lead optimization and formulation.[3]

The journey to a high-resolution crystal structure begins with the growth of a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm).[4] This process is governed by the controlled transition of the molecule from a disordered state in solution to a highly ordered solid-state lattice. This transition is achieved by slowly inducing supersaturation, a thermodynamically metastable state where the solute concentration exceeds its solubility limit, allowing for nucleation and subsequent crystal growth.[5] This application note details several field-proven methods to navigate this process effectively.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₁₃H₁₄N₂O₂S[6]
Molecular Weight 262.33 g/mol [6]
Key Features Primary amine (-NH₂), tertiary sulfonamide (-SO₂N-), two aromatic rings. Potential for hydrogen bonding via the amino group and sulfonamide oxygens.Structural Analysis

Foundational Principles & Pre-Crystallization

Success in crystallization is built upon a foundation of purity and careful planning. Rushing into experiments without these foundational steps is a common cause of failure.

The Imperative of Purity

The purer the compound, the higher the chance of growing single crystals.[2] Impurities disrupt the formation of a uniform crystal lattice, which can lead to amorphous solids, poorly formed crystals, or no precipitation at all.[7]

  • Recommendation: The starting material should be at least 95% pure, as determined by methods like NMR, HPLC, or LC-MS.

  • Causality: A repeating, ordered lattice requires identical molecules to pack in a predictable manner. Impurities act as defects, terminating or disordering lattice growth.

Systematic Solvent Selection

The choice of solvent is arguably the most critical factor in a crystallization experiment.[3] An ideal solvent system will allow for the creation of a supersaturated solution in a slow, controlled manner. The molecular structure of this compound, with its polar amine and sulfonamide groups and nonpolar phenyl rings, suggests moderate solubility in a range of common organic solvents.

Protocol: Small-Scale Solubility Screening

  • Place ~2-5 mg of the compound into several clean, small vials.

  • To each vial, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition.

  • Record the approximate solubility in each solvent (e.g., insoluble, sparingly soluble, soluble, very soluble).

  • For solvents where the compound is sparingly soluble, gently warm the vial to observe if solubility increases significantly. This identifies candidates for slow cooling methods.

Table 2: Candidate Solvents for Crystallization Screening An ideal solvent for slow cooling is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[3] For slow evaporation, a solvent where the compound is moderately soluble is preferred.[8]

SolventBoiling Point (°C)Polarity (Index)Rationale & Potential Use
Ethanol 785.2Good starting point; H-bonding potential. Suitable for slow cooling or as a "good" solvent in diffusion methods.
Methanol 656.6Similar to ethanol but more volatile. Good for slow evaporation.
Acetone 565.1Aprotic polar solvent, good dissolving power. Useful for slow evaporation or as a solvent in anti-solvent pairs.
Ethyl Acetate 774.4Medium polarity. Often an excellent choice for achieving moderate solubility.
Acetonitrile 826.2Polar aprotic solvent. Can be effective for sulfonamides.
Dichloromethane 403.1Lower polarity, highly volatile. Good for slow evaporation, often in a mixed system.[9]
Toluene 1112.4Nonpolar aromatic. Can be used as an anti-solvent or in a mixed system to tune polarity.
Heptane/Hexane 98 / 690.1Nonpolar. Primarily used as anti-solvents in diffusion or layering experiments.

Experimental Protocols for Crystallization

The following methods are presented in order of increasing complexity. It is recommended to run several small-scale experiments in parallel using different solvents and methods.[10]

Method 1: Slow Evaporation
  • Principle: Supersaturation is achieved as the solvent volume slowly decreases, increasing the solute concentration.[5] This is the simplest crystallization technique.[4]

  • Best For: Compounds that are moderately soluble at room temperature; initial screening.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting P1 Dissolve Compound in a suitable solvent to near-saturation P2 Filter solution into a clean vial to remove particulates P1->P2 G1 Loosely cover vial (e.g., parafilm with pinholes) P2->G1 G2 Place in a vibration-free location at constant temp. G1->G2 G3 Allow solvent to evaporate slowly over days/weeks G2->G3 H1 Crystals form as solution becomes supersaturated G3->H1 H2 Harvest crystals while still covered in mother liquor H1->H2

Caption: Workflow for Slow Evaporation Crystallization.

Detailed Protocol:

  • Dissolve 5-10 mg of this compound in a minimal volume of a chosen solvent (e.g., ethyl acetate, acetone) to create a clear, nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, narrow glass vial or NMR tube to remove any dust or particulate matter which could act as unwanted nucleation sites.[2][8]

  • Cover the vial. To control the rate of evaporation, either cap it loosely or cover the opening with parafilm and pierce it with 1-3 small holes using a needle.[11]

  • Place the vial in a quiet, undisturbed location (e.g., a drawer or a protected corner of a fume hood). Avoid temperature fluctuations and vibrations.[2]

  • Monitor for crystal growth over several days to weeks without disturbing the vial. The best crystals often form slowly.[10]

Method 2: Vapor Diffusion
  • Principle: A volatile "anti-solvent," in which the compound is insoluble, slowly diffuses in vapor form into a solution of the compound, gradually reducing the solute's solubility to the point of supersaturation.[4][12]

  • Best For: Small (milligram) quantities of material; often yields high-quality crystals.[4]

G cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth P1 Prepare concentrated solution of compound in a 'Good Solvent' (Vial 1) S1 Place Vial 1 (open) inside a larger jar (Jar 2) P1->S1 S3 Seal Jar 2 tightly S1->S3 S2 Add a pool of volatile 'Anti-Solvent' to the bottom of Jar 2 S2->S1 G1 Place setup in an undisturbed location S3->G1 G2 Anti-solvent vapor diffuses into Vial 1 G1->G2 G3 Solubility decreases, crystals nucleate and grow G2->G3

Caption: Workflow for Vapor Diffusion Crystallization.

Detailed Protocol:

  • In a small, open container (e.g., a 1-dram vial or a microcentrifuge tube with the cap removed), dissolve 2-5 mg of the compound in a minimal amount (e.g., 0.2-0.5 mL) of a "good" solvent (e.g., ethanol, dichloromethane).

  • Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).

  • Carefully add a layer (e.g., 2-3 mL) of a volatile "anti-solvent" (e.g., hexane, heptane, diethyl ether) to the bottom of the larger jar, ensuring the anti-solvent level is well below the top of the inner vial.[4]

  • Seal the outer jar tightly with a cap or parafilm.

  • Set the entire apparatus aside in a stable, vibration-free environment.

  • Crystal growth should be observable at the bottom of the inner vial over the course of several days.

Method 3: Slow Cooling
  • Principle: Leverages the difference in a compound's solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to drop and leading to crystallization.[5][13]

  • Best For: Compounds that show a significant increase in solubility with temperature.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Refinement P1 Prepare a saturated solution in a minimal amount of hot solvent P2 Ensure all solid is completely dissolved P1->P2 G1 Cap the vial and place it in an insulated container (e.g., Dewar with warm water) P2->G1 G2 Allow the system to cool slowly to room temperature over many hours G1->G2 H1 Crystals form as the solution cools and becomes supersaturated G2->H1 H2 Optionally, move to a colder environment (fridge) to maximize yield H1->H2

Caption: Workflow for Slow Cooling Crystallization.

Detailed Protocol:

  • In a test tube or vial, add 10-20 mg of the compound.

  • Add a suitable solvent (e.g., ethanol, acetonitrile) dropwise while heating gently (e.g., in a warm water bath or on a hotplate) until the solid just dissolves completely. Use the absolute minimum amount of hot solvent.[3]

  • If any impurities remain undissolved, perform a hot filtration (using a pre-warmed funnel) into a clean, pre-warmed vial.

  • Cap the vial and ensure it is well-sealed.

  • To ensure slow cooling, place the vial in an insulated container. A simple and effective method is to place it in a beaker of hot water and allow the entire assembly to cool to room temperature overnight.[10]

Troubleshooting Common Issues

Crystallization is often an iterative process. The following table provides guidance on common challenges.

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is too dilute (subsaturated).2. Solvent is not appropriate.1. Allow more solvent to evaporate. For cooling methods, try a more concentrated solution. 2. Re-evaluate your solvent choice based on solubility screening. Try a different method or a solvent mixture.
"Oiling Out" 1. The compound's solubility is too high in the chosen solvent.2. The solution is too concentrated.3. Cooling rate is too fast.1. Re-dissolve the oil by warming and add a small amount of an anti-solvent before attempting to re-crystallize.[3]2. Add a small amount of the "good" solvent to dilute the solution slightly.3. Ensure a very slow cooling rate by using better insulation.
Amorphous Powder / Microcrystals 1. Nucleation is too rapid.2. Solution is supersaturated too quickly.3. Presence of fine particulate impurities.1. Use a cleaner, smoother vial to reduce nucleation sites.[8]2. Slow down the process: reduce the number of holes for evaporation, cool more slowly, or use a less volatile anti-solvent.3. Ensure the initial solution is meticulously filtered.
Twinned or Aggregated Crystals 1. Crystallization occurred too quickly after nucleation.2. Too many nucleation events occurred simultaneously.1. Try a more dilute solution to slow down the growth phase.[4]2. Consider seeding: add one tiny, well-formed crystal to a slightly supersaturated solution to promote controlled growth from a single point.[4]

Conclusion

The successful crystallization of this compound for X-ray analysis is an achievable goal through systematic and patient experimentation. There is no universal technique; success relies on a logical approach beginning with ensuring high compound purity and conducting thorough solvent screening. The three primary methods detailed—Slow Evaporation, Vapor Diffusion, and Slow Cooling—provide a robust toolkit to induce the slow, ordered growth required for diffraction-quality single crystals. By understanding the principles behind each technique and employing systematic troubleshooting, researchers can significantly increase their chances of obtaining a crystal structure and advancing their scientific objectives.

References

  • Slow Evaporation Method. (n.d.). UCLA Department of Chemistry and Biochemistry.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1013–1020.
  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Booi, J. C. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 18(3), 275-283.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Crystallization Guide. (n.d.). IMSERC, Northwestern University.
  • PubChem Compound Summary for CID 308590, this compound. (n.d.). National Center for Biotechnology Information.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). GenScript.
  • Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography.
  • Price, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1755-1773.
  • Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net.
  • Crystallization process: how does crystallization work. (2024). Mirai Intex.
  • Perumalla, S. R., & Sun, C. C. (2014). Crystallographic details of sulfonamides 1-6. ResearchGate.
  • Crystallization of Small Molecules. (n.d.). University of Barcelona.
  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-2175.
  • Mitchell, N. A., et al. (2016). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 20(6), 1103-1110.
  • Crystal forms of sulfonamide compound and preparation method therefor. (n.d.). Google Patents.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.

Sources

The Versatile Scafford: 4-amino-N-methyl-N-phenylbenzenesulfonamide as a Pivotal Building Block in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the demand for rapid synthesis and screening of diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the efficient generation of numerous analogs for structure-activity relationship (SAR) studies. Within this paradigm, the selection of versatile building blocks is critical. This document delineates the utility of 4-amino-N-methyl-N-phenylbenzenesulfonamide as a strategic starting material for the construction of novel sulfonamide libraries. Its unique structural features—a reactive primary aromatic amine and a chemically stable tertiary sulfonamide—provide two orthogonal points for diversification, making it an ideal scaffold for combinatorial chemistry endeavors.

Strategic Importance in Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The N-aryl sulfonamide moiety, in particular, offers a three-dimensional vector for exploring chemical space. By utilizing this compound, researchers can systematically modify the molecule at the 4-amino position through reactions like N-alkylation and N-acylation, thereby influencing properties such as solubility, polarity, and target engagement.

This application note provides detailed protocols for the derivatization of this compound in a parallel synthesis format, offering insights into reaction optimization, product purification, and characterization.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to successful library synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 63826-12-0[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Appearance Off-white to light yellow powderGeneral knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge

Parallel Synthesis Workflow: A Strategic Overview

The diversification of the this compound scaffold is primarily achieved through reactions at the primary amino group. The following workflow outlines a typical parallel synthesis campaign.

G cluster_0 Phase 1: Library Design & Reagent Plating cluster_1 Phase 2: Parallel Reaction cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Analysis & Archiving Define R-groups (Alkyl halides, Acyl chlorides) Define R-groups (Alkyl halides, Acyl chlorides) Plate Building Block Plate this compound in reaction block Define R-groups (Alkyl halides, Acyl chlorides)->Plate Building Block Add Reagents Add diverse alkylating or acylating agents to wells Plate Building Block->Add Reagents Reaction Incubate under optimized conditions (temp, time) Add Reagents->Reaction Quench & Extract Parallel quenching and liquid-liquid extraction Reaction->Quench & Extract Purify Automated flash chromatography or preparative HPLC Quench & Extract->Purify Analyze LC-MS and/or NMR for identity and purity confirmation Purify->Analyze Archive Store compounds in library format Analyze->Archive

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate common challenges, optimize reaction conditions, and ensure the integrity of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. This pathway is designed to control selectivity and prevent unwanted side reactions, primarily by using a protecting group strategy.

  • Step 1: Sulfonamide Formation. The synthesis begins with the reaction of N-methylaniline with 4-acetamidobenzenesulfonyl chloride. The acetamido group (-NHCOCH₃) serves as a protecting group for the para-amino functionality on the sulfonyl chloride. This prevents the primary amine from reacting with another sulfonyl chloride molecule, which would lead to undesired polymerisation or di-sulfonylation side products. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

  • Step 2: Deprotection (Hydrolysis). The intermediate, N-(4-acetamidophenyl)sulfonyl-N-methylaniline, is then subjected to hydrolysis under acidic or basic conditions. This step cleaves the acetamido group, revealing the primary amine and yielding the final target compound, this compound.

General Synthesis Workflow

SynthesisWorkflow cluster_step0 cluster_step1 A Acetanilide C 4-Acetamidobenzenesulfonyl Chloride (ASC) A->C Chlorosulfonation Step 0 (Precursor Synthesis) B Chlorosulfonic Acid (ClSO3H) E Intermediate: N-(4-acetamidophenyl)sulfonyl- N-methylaniline C->E Sulfonamide Formation + Base (e.g., Pyridine, TEA) Anhydrous Conditions Step 1 D N-Methylaniline F Final Product: 4-amino-N-methyl-N- phenylbenzenesulfonamide E->F Deprotection Acid or Base Hydrolysis (e.g., HCl or NaOH) Step 2

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Issues During Step 1 - Sulfonamide Formation

Question 1: My yield for the first step is significantly lower than expected. What are the common causes?

Answer: Low yields in the sulfonylation of N-methylaniline with 4-acetamidobenzenesulfonyl chloride (ASC) are frequently traced back to two primary issues: hydrolysis of the sulfonyl chloride and suboptimal reaction conditions.

  • Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride (ASC): The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis upon contact with water, forming the inert 4-acetamidobenzenesulfonic acid.[1][2] This sulfonic acid will not react with N-methylaniline, directly reducing your theoretical yield.

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride ion.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use oven-dried glassware. All solvents (e.g., pyridine, dichloromethane, THF) must be rigorously dried using appropriate methods (e.g., molecular sieves, distillation).

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

      • Reagent Quality: Use freshly opened or properly stored ASC. If the ASC is old or has been exposed to air, its quality may be compromised.

  • Suboptimal Base or Temperature: The choice and amount of base are critical. The reaction generates one equivalent of HCl, which must be scavenged.

    • Causality: The HCl byproduct can protonate the N-methylaniline starting material, rendering it non-nucleophilic and halting the reaction. An appropriate base neutralizes the acid as it forms.

    • Troubleshooting:

      • Base Selection: Pyridine is often used as both a base and a solvent. Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) in a solvent like dichloromethane (DCM) is effective.[3] Using an inorganic base like potassium carbonate in a biphasic system can also work and simplifies purification.[4]

      • Stoichiometry: Ensure at least one equivalent of base is used. Using a slight excess (1.1-1.2 equivalents) is common practice.

      • Temperature Control: The reaction is often started at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Question 2: My crude product is a sticky oil that is difficult to handle and purify. What are the likely impurities?

Answer: A non-crystalline or oily crude product typically indicates the presence of significant impurities. The most common culprits are unreacted starting materials and side products from hydrolysis.

Impurity/Side ProductMolecular Weight ( g/mol )Formation PathwayRecommended Removal Method
Unreacted N-Methylaniline107.15Incomplete reaction.Acid wash (e.g., dilute HCl) during workup to form the water-soluble salt.
4-Acetamidobenzenesulfonic Acid215.23Hydrolysis of the sulfonyl chloride starting material.Base wash (e.g., dilute NaHCO₃ or Na₂CO₃) during workup to form the water-soluble salt.
Pyridinium Hydrochloride115.57Byproduct if pyridine is used as the base.Water wash during workup. It is highly water-soluble.

Troubleshooting Protocol: Workup and Purification

  • Quench and Dilute: After the reaction is complete (as determined by TLC), quench the reaction mixture by slowly adding it to ice-water.

  • Extract: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Sequentially wash the organic layer with:

    • Dilute HCl (e.g., 1M) to remove unreacted N-methylaniline and any pyridine.

    • Dilute NaHCO₃ solution to remove the acidic 4-acetamidobenzenesulfonic acid impurity.

    • Brine (saturated NaCl solution) to remove excess water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: The resulting solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part B: Issues During Step 2 - Deprotection (Hydrolysis)

Question 3: My hydrolysis is incomplete, and the final product is contaminated with the acetyl-protected intermediate. How can I improve this step?

Answer: Incomplete hydrolysis is a common issue and is typically resolved by adjusting the reaction conditions to be more forceful, without causing degradation.

  • Causality: The amide bond of the acetamido group is stable and requires sufficient energy and catalytic turnover (from H⁺ or OH⁻) to be cleaved. Insufficient acid/base concentration, temperature, or reaction time will result in incomplete conversion.

  • Troubleshooting:

    • Acid-Catalyzed Hydrolysis: This is the most common method.[5]

      • Conditions: Reflux the intermediate in aqueous HCl (e.g., 3-6 M).

      • Optimization: If the reaction is slow, you can increase the concentration of the acid or the reflux temperature (if the solvent allows). Prolonging the reaction time is also effective. Monitor the disappearance of the starting material by TLC.

    • Base-Catalyzed Hydrolysis: This is an alternative to acidic conditions.

      • Conditions: Reflux the intermediate in an aqueous or alcoholic solution of a strong base like sodium hydroxide.

      • Considerations: Basic conditions can sometimes promote other side reactions, such as a Truce-Smiles rearrangement, although this is less common for this specific substrate.[6] Acidic hydrolysis is generally preferred.

Question 4: I suspect my product is degrading during the hydrolysis step. Are there known degradation or rearrangement pathways?

Answer: Yes, while generally stable, the sulfonamide linkage can be susceptible to cleavage or rearrangement under harsh conditions.

  • Cleavage of the Sulfonamide Bond: Extremely harsh acidic or basic conditions, especially at high temperatures for prolonged periods, can lead to the cleavage of the S-N bond, breaking the molecule apart. This is generally not a major issue under standard deprotection conditions but is a possibility if conditions are too aggressive.

  • Truce-Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution that can occur with sulfonamides under strongly basic conditions.[6] While a specific rearrangement for this exact molecule is not widely reported as a major side reaction, it represents a potential mechanistic pathway for impurity formation, especially under strong basic catalysis. Awareness of such pathways is crucial for high-level process development.

Troubleshooting Protocol: Mitigating Degradation

  • Monitor Closely: Use TLC to track the reaction. As soon as the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times.

  • Control Temperature: Do not overheat the reaction. Use the minimum temperature required for a reasonable reaction rate.

  • Neutralize Carefully: After acidic hydrolysis, the product exists as its ammonium salt. It must be carefully neutralized with a base (e.g., NaHCO₃, Na₂CO₃, or dilute NH₄OH) to precipitate the free amine. Add the base slowly while cooling the solution in an ice bath to control the exotherm and prevent localized pH spikes that could degrade the product.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthetic method of p-aminobenzenesulfonamide.
  • p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses Procedure.
  • 4-Acetamidobenzenesulfonyl chloride. CymitQuimica.
  • Energy-Transfer-Enabled Truce-Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. PubMed.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Mercer University.
  • THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

Sources

Optimizing yield and purity of "4-amino-N-methyl-N-phenylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide, focusing on troubleshooting common issues to improve both yield and purity.

Technical Support Center: this compound

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your experimental outcomes.

Synthesis Overview: A Two-Step Strategy

The most reliable and common synthesis of this compound is a two-step process. This strategy involves the initial protection of the reactive primary amine, followed by sulfonylation, and concluding with a deprotection step to reveal the target molecule.

  • Step 1: Sulfonamide Bond Formation. The synthesis begins with the reaction of p-acetamidobenzenesulfonyl chloride with N-methylaniline. The acetyl group on the para-amino position serves as a protecting group, preventing unwanted side reactions at this site and ensuring the correct regioselectivity. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct.[1][2]

  • Step 2: Acid-Catalyzed Deprotection. The intermediate, 4-acetamido-N-methyl-N-phenylbenzenesulfonamide, is then subjected to hydrolysis, typically under acidic conditions, to remove the acetyl protecting group and yield the final product.[3][4]

The overall workflow is summarized in the diagram below.

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification p-acetamidobenzenesulfonyl_chloride p-acetamidobenzenesulfonyl chloride Reaction1 Reaction with Pyridine in Dichloromethane p-acetamidobenzenesulfonyl_chloride->Reaction1 N_methylaniline N-methylaniline N_methylaniline->Reaction1 Intermediate 4-acetamido-N-methyl-N- phenylbenzenesulfonamide Reaction1->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl in Ethanol) Intermediate->Hydrolysis Final_Product_Crude Crude Product Hydrolysis->Final_Product_Crude Purification Recrystallization or Column Chromatography Final_Product_Crude->Purification Final_Product_Pure Pure 4-amino-N-methyl-N- phenylbenzenesulfonamide Purification->Final_Product_Pure start_node start_node decision_node decision_node issue_node issue_node solution_node solution_node start Low Final Yield/Purity check_step1 Analyze Intermediate (Step 1 Product) start->check_step1 issue_step1 Low Yield/Purity of Intermediate check_step1->issue_step1 Problem Found check_step2 Analyze Deprotection (Step 2 Product) check_step1->check_step2 Intermediate OK check_reagents Reagents OK? issue_step1->check_reagents check_conditions Conditions OK? check_reagents->check_conditions Yes reagents_bad Use fresh/dry sulfonyl chloride check_reagents->reagents_bad No conditions_bad Check base stoichiometry. Use inert atmosphere. Monitor with TLC. check_conditions->conditions_bad No check_purity Final Product Impure check_conditions->check_purity Yes issue_step2 Incomplete Hydrolysis check_step2->issue_step2 Problem Found check_hydrolysis Hydrolysis Conditions OK? issue_step2->check_hydrolysis hydrolysis_bad Increase Acid Conc., Reflux Time, or Temp. Ensure solubility. check_hydrolysis->hydrolysis_bad No check_hydrolysis->check_purity Yes purify Recrystallize from Ethanol/Water. Use Chromatography if needed. check_purity->purify

Sources

Technical Support Center: Troubleshooting N-Methylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-methylation of sulfonamides. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this crucial transformation. N-methylated sulfonamides are prevalent motifs in pharmaceuticals, altering properties like solubility, cell permeability, and metabolic stability. However, what appears to be a simple alkylation can be fraught with difficulties, from low reactivity to undesired side reactions.

This guide moves beyond simple protocols to explain the underlying chemical principles governing success or failure. By understanding the "why," you can make informed decisions to optimize your reaction, troubleshoot poor outcomes, and develop robust, reproducible methods.

Core Troubleshooting: A Question & Answer Guide
Q1: My reaction shows low conversion or fails completely. How can I improve the yield?

Answer: Low reactivity is the most common hurdle in sulfonamide N-methylation. The core issue is the relatively low acidity of the sulfonamide N-H proton (pKa ≈ 10-11), which requires careful selection of reaction conditions to achieve efficient deprotonation and subsequent alkylation.

Causality & Strategy:

  • Insufficient Deprotonation: The sulfonamide nitrogen must be sufficiently nucleophilic to attack the methylating agent. This is achieved by deprotonation with a suitable base. If your base is too weak, the concentration of the reactive sulfonamide anion will be too low.

    • Solution: Switch to a stronger base. While common inorganic bases like K₂CO₃ can work for some substrates, many require more potent options like potassium hydroxide (KOH), sodium hydride (NaH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The choice of base is critical and must be strong enough to effectively deprotonate the sulfonamide.[2][3][4]

  • Poor Reagent Reactivity: Not all methylating agents are created equal. Their reactivity varies significantly, and a less reactive substrate may require a more powerful reagent.

    • Solution: Employ a more electrophilic methylating agent. Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic, highly reactive choices, though they come with significant toxicity concerns.[1][5] Safer, yet still highly effective, alternatives include trimethylsilyldiazomethane (TMS-diazomethane).[1][6]

  • Steric Hindrance: Bulky groups near the sulfonamide nitrogen can physically block the approach of the base or the methylating agent, dramatically slowing the reaction rate.[7][8][9]

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If steric bulk is a major issue, consider alternative strategies that may be less sensitive to steric effects, such as the Fukuyama-Mitsunobu reaction.[10]

  • Alternative Pathways: If standard SN2 conditions fail, a complete change in mechanism may be necessary.

    • Solution: The Mitsunobu reaction provides a powerful method for N-alkylation under mildly acidic conditions, completely avoiding the need for a strong base to deprotonate the sulfonamide.[1][10]

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

start [label="Low Yield or\nNo Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough?\n(e.g., K₂CO₃, Cs₂CO₃)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stronger_base [label="Action: Use a stronger base\n(e.g., NaH, KOH, DBU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagent [label="Is the methylating\nagent reactive enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stronger_reagent [label="Action: Use a more potent reagent\n(e.g., MeI, DMS, TMS-diazomethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sterics [label="Is steric hindrance\na likely issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Action: Increase reaction\ntemperature", fillcolor="#FBBC05", fontcolor="#202124"]; mitsunobu [label="Action: Consider alternative\nmethods like Mitsunobu reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base; check_base -> stronger_base [label="No"]; stronger_base -> success; check_base -> check_reagent [label="Yes"]; check_reagent -> stronger_reagent [label="No"]; stronger_reagent -> success; check_reagent -> check_sterics [label="Yes"]; check_sterics -> increase_temp [label="Yes"]; increase_temp -> success; check_sterics -> mitsunobu [label="Yes, or other\nmethods failed"]; mitsunobu -> success; } Caption: Troubleshooting flowchart for low yield N-methylation.

Q2: My reaction produces a significant amount of the di-methylated byproduct. How can I achieve mono-methylation selectively?

Answer: Over-methylation is a frequent complication. The mono-N-methylated sulfonamide product is often more acidic (has a lower pKa) than the starting material, meaning it can be deprotonated by the base still present in the reaction and undergo a second methylation.[11]

Causality & Strategy:

  • Base Strength and Stoichiometry: A very strong base used in excess can maintain a high concentration of both the mono-methylated and starting sulfonamide anions, leading to competitive di-methylation.

    • Solution: Use a milder base that can still deprotonate the starting material but is less effective at deprotonating the mono-methylated product. Cesium carbonate (Cs₂CO₃) is an excellent choice for promoting mono-methylation.[11] Alternatively, carefully control the stoichiometry, using just over one equivalent of a stronger base like NaH.

  • Reaction Conditions: Higher temperatures and longer reaction times provide more opportunity for the slower second methylation to occur.

    • Solution: Lower the reaction temperature and carefully monitor the reaction's progress by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-methylated product.[1]

  • Reagent Choice: Some reagents have an inherent selectivity for mono-alkylation.

    • Solution: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and easy-to-handle solid reagent that provides excellent mono-selectivity for N-methylation of amides and related compounds when paired with a mild base.[1][11]

Q3: My starting material has other sensitive functional groups (-OH, -NH₂, esters) that are also being methylated. How can I improve chemoselectivity?

Answer: Achieving chemoselectivity is critical in the synthesis of complex molecules. The brute-force approach of methylating a polyfunctional molecule will often lead to a complex and inseparable mixture of products.

Causality & Strategy:

  • Competitive Nucleophiles: Any functional group that is nucleophilic under the reaction conditions (e.g., phenols, alcohols, primary/secondary amines) will compete with the sulfonamide for the methylating agent.

    • Solution 1: Protecting Groups: The most robust strategy is to protect other reactive groups before methylation. For example, alcohols can be protected as silyl ethers, and other amines can be protected with Boc or Cbz groups.[1] A particularly elegant strategy for amines involves using an o-nitrobenzenesulfonyl (oNbs) group, which can be selectively removed later.[1][12]

    • Solution 2: Selective Reagents: The Mitsunobu reaction is often highly selective for the most acidic proton in the molecule, which can be exploited to favor alkylation of the sulfonamide over less acidic alcohols or amines.[1][10]

Q4: I am concerned about the high toxicity of reagents like methyl iodide and diazomethane. What are safer, "greener" alternatives?

Answer: The increasing focus on laboratory safety and environmental responsibility has driven the development of effective, lower-toxicity methylating agents.[13]

Reagent ClassExamplesKey AdvantagesConsiderations
Traditional High-Toxicity Methyl Iodide, Dimethyl Sulfate, DiazomethaneHighly reactive, well-established.Acutely toxic, carcinogenic, and/or explosive.[5] Requires stringent safety protocols.
Safer Alternatives Dimethyl Carbonate (DMC)Non-toxic, biodegradable.[1]Often requires higher temperatures and a base.
MethanolEnvironmentally benign, inexpensive.Requires a transition metal catalyst (e.g., Ru-based).[1][14]
Phenyl Trimethylammonium Iodide (PhMe₃NI)Safe, non-toxic, easy-to-handle solid.[1][11]Used with a base like Cs₂CO₃.
N,N-Dimethylformamide Dimethylacetal (DMF-DMA)Acts as a methylating agent under mild conditions.[1][15]Can also act as a formylating agent in some cases.
Diazomethane Surrogates (Trimethylsilyl)diazomethane (TMS-diazomethane)Less explosive and easier to handle than diazomethane.[16][17]Still toxic and must be handled with care in a fume hood.[17]
Q5: How can I effectively purify my N-methylated sulfonamide, especially from the unreacted starting material?

Answer: Purification can be challenging because the product, starting material, and di-methylated byproduct often have similar polarities.

Causality & Strategy:

  • Polarity Similarity: The addition of a single methyl group often does not sufficiently change the polarity of the molecule to allow for easy separation from the starting material by chromatography.

    • Solution 1: Optimize Chromatography: Silica gel column chromatography is the most common purification method.[1] Careful selection of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve closely-eluting spots. Using analytical TLC to screen multiple solvent systems is essential before committing to a preparative column.

    • Solution 2: Acid/Base Extraction: If the starting sulfonamide is acidic enough to be deprotonated by a weak aqueous base (like NaHCO₃) and the N-methylated product is not, a liquid-liquid extraction can be an effective preliminary purification step. This exploits the difference in acidity to separate the two compounds into aqueous and organic layers.

    • Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, provided there is a sufficient difference in solubility between the desired product and the contaminants.[18]

Detailed Experimental Protocols
Protocol 1: General Mono-N-Methylation using Cs₂CO₃ and MeI

This protocol is optimized for selective mono-methylation and is a good starting point for many substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary sulfonamide (1.0 eq).

  • Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M) and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Cool the mixture to 0 °C in an ice bath.

  • Methylation: Add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LCMS.

  • Workup: Once the reaction is complete, carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.

Protocol 2: Fukuyama-Mitsunobu N-Methylation

This protocol is ideal for substrates that are sensitive to strong bases or prone to side reactions under standard SN2 conditions. It proceeds via activation of an alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the secondary sulfonamide (e.g., an o-nitrobenzenesulfonamide derivative, 1.0 eq), methanol (MeOH, 2.0-5.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Dissolve the components in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over several minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LCMS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide, which can often be removed by precipitation from a non-polar solvent (like diethyl ether) or by silica gel chromatography.

dot digraph "Fukuyama_Mitsunobu_Cycle" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

PPh3 [label="PPh₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAD [label="RO₂C-N=N-CO₂R\n(DEAD/DIAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Phosphorane Betaine\n[Ph₃P⁺-N⁻-N=CO₂R]", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamide [label="R-SO₂NHR'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="CH₃OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtonatedBetaine [label="Ph₃P⁺-NH(CO₂R)-N=CO₂R", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[Ph₃P⁺-OCH₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonamideAnion [label="Sulfonamide Anion\n[R-SO₂N⁻R']", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Methylated Sulfonamide\nR-SO₂N(CH₃)R'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazide [label="RO₂C-NH-NH-CO₂R", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PPh3O [label="Ph₃P=O", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Reaction flow PPh3 -> Betaine [label="+ DEAD"]; Betaine -> ProtonatedBetaine [label="+ Sulfonamide"]; Sulfonamide -> SulfonamideAnion [style=invis]; ProtonatedBetaine -> Alkoxyphosphonium [label="+ CH₃OH"]; Alcohol -> Alkoxyphosphonium [style=invis]; Alkoxyphosphonium -> Product [label="+ Sulfonamide Anion\n(SN2)"]; SulfonamideAnion -> Product [style=invis]; Product -> PPh3O [style=invis]; Product -> Hydrazide [style=invis];

// Side products ProtonatedBetaine -> Hydrazide; Alkoxyphosphonium -> PPh3O; } Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.

References
  • Technical Support Center: Selective N-Methyl
  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]
  • Troubleshooting common issues in sulfonamide bond form
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC - NIH. [Link]
  • Assessing the Orthogonality of the N-Trimethylsilyl Sulfonamide Protecting Group: A Compar
  • Facile access to S-methyl dithiocarbamates with sulfonium or sulfoxonium iodides as methylation reagent.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
  • Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway.
  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements.
  • A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane. Benchchem.
  • Diazomethane and altern
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols.
  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • Optimized selective N-methylation of peptides on solid support.
  • Sulfonamide purification process.
  • The role of antibiotic-mercury interactions in wetlands: a review of methylation processes and ecological implic
  • Anion binding vs. sulfonamide deprotonation in functionalised ureas. PubMed. [Link]
  • Sulfonamide synthesis by alkylation or aryl
  • Anion binding vs. sulfonamide deprotonation in functionalised ureas.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
  • Anion binding vs. sulfonamide deprotonation in functionalised ureas. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-N-methyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this sulfonamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4-aminobenzenesulfonyl chloride and N-methylaniline.

  • Side-Products: Including products from the hydrolysis of the sulfonyl chloride, which can occur if moisture is present during the reaction.[1]

  • Di-sulfonated Products: Where a second sulfonyl group reacts with the aniline nitrogen, although this is less common under controlled conditions.

  • Colored Impurities: Often arising from oxidation or degradation of the aromatic amine functionalities.

A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities.

Q2: My purified product has a persistent color. How can I remove it?

A2: Colored impurities are a frequent issue in the purification of aromatic amines like this compound. Here are a few effective strategies:

  • Activated Charcoal Treatment: During recrystallization, after the compound has completely dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[2][3] The solution is then boiled for a few minutes to allow the charcoal to adsorb the colored impurities. A subsequent hot gravity filtration is necessary to remove the charcoal before allowing the solution to cool and crystallize.[2][3]

  • Chromatography: If recrystallization is insufficient, column chromatography is a powerful alternative. A silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired compound from colored, more polar or less polar impurities.

Q3: What are the ideal solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the sulfonamide at high temperatures but have low solubility at room temperature, while impurities remain soluble at all temperatures.[4]

Commonly effective solvents for sulfonamides include:

  • Ethanol[4][5]

  • Isopropanol[4][5]

  • Ethanol/water or Isopropanol/water mixtures[2][4][5]

It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of crude product.

Q4: How can I analyze the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and powerful techniques for assessing purity.[6] A reversed-phase C18 or C8 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic or acetic acid) can provide excellent separation and quantification of impurities.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for both quantification of purity and identification of impurities based on their mass-to-charge ratio.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified compound and identifying any structural isomers or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the molecule, such as the sulfonamide and amine groups.[10][11]

II. Troubleshooting Guide

Problem 1: "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the dissolved solid separates from the solution as an oily liquid.

Cause: "Oiling out" often occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.[2]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[2]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[2]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[2]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[2]

Problem 2: No Crystal Formation After Cooling

Symptom: The solution remains clear even after cooling to room temperature or in an ice bath.

Causes & Solutions:

  • Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

  • Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.[2]

Problem 3: Low Recovery After Recrystallization

Symptom: The yield of purified crystals is significantly lower than expected.

Causes & Solutions:

  • Cause: The chosen solvent has too high a solubility for the sulfonamide at low temperatures, leading to significant product loss in the filtrate.[2]

    • Solution: Re-evaluate your solvent choice with small-scale solubility tests. Consider using a solvent mixture to fine-tune the solubility.

  • Cause: Premature crystallization occurred during a hot filtration step.[2]

    • Solution: Ensure all glassware for the hot filtration is pre-heated, and perform the filtration as quickly as possible.[2]

  • Cause: Multiple transfers of the solid material between containers.[2]

    • Solution: Minimize the number of transfers to reduce mechanical losses.

Problem 4: Poor Separation During Column Chromatography

Symptom: The desired compound co-elutes with impurities, resulting in poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating compounds with different polarities. For example, starting with a less polar solvent and gradually increasing the polarity can help resolve closely eluting peaks.[12]

    • pH Adjustment: For ionizable compounds like sulfonamides, the pH of the mobile phase can significantly impact retention and selectivity. Experiment with small adjustments to the mobile phase pH.[12]

  • Change the Stationary Phase:

    • If you are using standard silica gel, consider switching to a different stationary phase. Options include amide-modified silica, aminopropyl-packed columns, or reverse-phase C8 or C18 columns, which offer different selectivity.[12]

III. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., 95% ethanol or an isopropanol/water mixture).[4]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[2][3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.[2][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Allow the purified crystals to air dry or dry them in a desiccator.

Table 1: Solubility of Sulfonamides in Common Solvents (Illustrative)
SolventSolubility at 25°CSolubility at Boiling Point
WaterVery LowLow
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
AcetoneSolubleVery Soluble
DichloromethaneSlightly SolubleSoluble

Note: This table provides a general guideline. Experimental determination of solubility for this compound is highly recommended.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Visualized Workflows

Diagram 1: Troubleshooting Crystallization Issues

G start Crude Product in Hot Solvent oiling_out Oiling Out? start->oiling_out no_crystals No Crystals on Cooling? oiling_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes (Supersaturated) concentrate Concentrate Solution no_crystals->concentrate Yes (Not Saturated) pure_crystals Pure Crystals Obtained low_yield->pure_crystals No check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes preheat_glassware Pre-heat Filtration Glassware low_yield->preheat_glassware Yes (Premature Xtal) reheat->oiling_out change_solvent Change Solvent System reheat->change_solvent induce_xtal->low_yield concentrate->no_crystals check_solvent->start preheat_glassware->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Diagram 2: General Purification and Analysis Workflow

G crude Crude 4-amino-N-methyl-N- phenylbenzenesulfonamide recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography If Recrystallization Fails purity_check Purity & Identity Analysis recrystallization->purity_check chromatography->purity_check hplc HPLC purity_check->hplc lcms LC-MS purity_check->lcms nmr NMR purity_check->nmr ftir FTIR purity_check->ftir final_product Pure Product hplc->final_product lcms->final_product nmr->final_product ftir->final_product

Caption: A generalized workflow for the purification and subsequent analytical confirmation of the target compound.

V. References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Retrieved from

  • Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 30(4), 125-131.

  • Kishida, K. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]

  • Kral, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11).

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Retrieved from

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer practical advice to ensure the successful and efficient production of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. This pathway is favored for its reliable and scalable nature.

  • Step 1: Sulfonamide Formation. This step involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline in the presence of a base. This reaction forms the key intermediate, N-methyl-N-phenyl-4-nitrobenzenesulfonamide.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to a primary amine using a suitable reducing agent, such as iron in acidic media or catalytic hydrogenation, to yield the final product.[1][2]

This guide is structured to address potential issues in both stages of this synthesis.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 4-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride Intermediate N-methyl-N-phenyl-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl Chloride->Intermediate + N-Methylaniline N-Methylaniline N-Methylaniline->Intermediate + Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Intermediate catalyst Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl)->Final_Product reduces caption Figure 1. Two-step synthesis workflow.

Caption: Figure 1. Two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My yield for Step 1 (sulfonylation) is low, and I'm getting a complex mixture of products. What's going wrong?

Answer: Low yields and side reactions in the sulfonylation step often trace back to issues with starting materials or reaction conditions. Here are the most common culprits and how to address them:

  • Cause A: Contamination of N-methylaniline with primary aniline.

    • Explanation: Commercial N-methylaniline can contain trace amounts of aniline (a primary amine). Primary amines are often more reactive towards sulfonyl chlorides than secondary amines. This leads to the formation of a primary sulfonamide by-product (N-phenyl-4-nitrobenzenesulfonamide). According to the principles of the Hinsberg test, this primary sulfonamide by-product is acidic due to the hydrogen on the nitrogen and will dissolve in the alkaline reaction medium, complicating the work-up.[3][4][5] The desired secondary sulfonamide product, lacking an acidic proton on the nitrogen, is insoluble in alkali.[6][7]

    • Solution: Test for primary amine contamination before starting the reaction using the protocol below. If contamination is significant, purify the N-methylaniline by distillation.

  • Cause B: Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis if moisture is present in the solvent or on the glassware. This hydrolysis consumes your electrophile, converting it to the unreactive 4-nitrobenzenesulfonic acid, thereby reducing your yield.

    • Solution: Ensure all glassware is oven-dried before use. Use an anhydrous solvent for the reaction.

  • Cause C: Incorrect Stoichiometry or Base.

    • Explanation: The reaction requires a base to neutralize the HCl generated. Insufficient base can halt the reaction. An overly strong base might promote side reactions.

    • Solution: Use a mild inorganic base like sodium carbonate.[8][9] Typically, at least two equivalents of the amine or one equivalent of amine and one equivalent of a stronger base are used. Ensure precise measurement of your reagents.

Experimental Protocol: Quality Control Test for Primary Amine Contamination (Hinsberg Test Adaptation)

This protocol helps validate the purity of your N-methylaniline starting material.

  • In a test tube, combine 0.5 mL of your N-methylaniline sample with 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.[3]

  • Add 1 mL of benzenesulfonyl chloride (or your actual reagent, 4-nitrobenzenesulfonyl chloride).[6]

  • Stopper the tube and shake vigorously for 5-10 minutes until the pungent odor of the sulfonyl chloride disappears. Ensure the solution remains alkaline.

  • Observation:

    • Expected Result (Pure Secondary Amine): A precipitate (the N,N-disubstituted sulfonamide) forms and remains insoluble in the alkaline solution.[5][6]

    • Indication of Contamination (Primary Amine Present): If the solution becomes clear or a precipitate initially forms and then redissolves, a primary amine is likely present.[3][5] To confirm, acidify the clear solution with 5% HCl. The formation of a precipitate upon acidification confirms the presence of a primary sulfonamide.[6]

G start Perform Hinsberg Test on N-Methylaniline precipitate Precipitate Forms (Insoluble in NaOH) start->precipitate clear_solution Clear Solution or Precipitate Dissolves start->clear_solution pure Result: Pure Secondary Amine precipitate->pure Yes acidify Acidify with HCl clear_solution->acidify Yes precipitate2 Precipitate Forms? acidify->precipitate2 contaminated Result: Contaminated with Primary Amine precipitate2->contaminated Yes not_contaminated No Precipitate: Primary Amine Absent precipitate2->not_contaminated No caption Figure 2. Logic flow for amine purity test.

Caption: Figure 2. Logic flow for amine purity test.

Question 2: The reduction of the nitro group (Step 2) is sluggish or incomplete. How can I drive it to completion?

Answer: Incomplete reduction is a frequent issue, leaving the nitro-intermediate as a major impurity. The efficiency of this step depends heavily on the choice of reducing system and reaction parameters.

  • Cause A: Ineffective Reducing Agent or Catalyst Deactivation.

    • Explanation: Different reducing agents have varying potencies. Catalytic hydrogenation (e.g., with Pd/C) is clean but the catalyst can be poisoned by sulfur compounds, which may be present as impurities. Metal/acid reductions (like Fe/HCl or SnCl2/HCl) are robust but require careful work-up.[1][2]

    • Solution:

      • For Metal/Acid Reduction: Ensure the iron powder is activated (e.g., by washing with dilute HCl) before use. Maintain a low pH throughout the reaction.

      • For Catalytic Hydrogenation: Use a high-quality catalyst. If you suspect poisoning, consider filtering the reaction mixture through a plug of celite or silica to remove potential poisons before adding the catalyst. Increase catalyst loading or hydrogen pressure if the reaction stalls.

  • Cause B: Poor Solubility of the Nitro-Intermediate.

    • Explanation: The N-methyl-N-phenyl-4-nitrobenzenesulfonamide intermediate may have limited solubility in the reaction solvent, reducing its contact with the catalyst or reducing agent.

    • Solution: Choose a solvent system that solubilizes the starting material. For metal/acid reductions, a co-solvent like ethanol or methanol with water is often effective.[1] For catalytic hydrogenation, solvents like ethyl acetate or ethanol are common. Gentle heating can also improve solubility and reaction rate.

Question 3: My final product is off-color (e.g., pink, brown, or purple) after purification. What causes this?

Answer: The final product, an aniline derivative, is susceptible to oxidation.

  • Explanation: Aromatic amines, particularly anilines, can readily oxidize upon exposure to air, light, or trace metal impurities. This oxidation process forms highly colored quinone-like structures and other polymeric by-products, even at very low concentrations.

  • Solution:

    • During Work-up: After the reduction is complete, work quickly and consider performing the extraction and filtration steps under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Purification: Use purification techniques that minimize exposure to air and heat. Recrystallization from a deoxygenated solvent can be effective.

    • Storage: Store the purified final product in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to prevent long-term degradation and color change.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should look for in my reaction?

A1: Being aware of potential by-products is crucial for developing an effective purification strategy. The table below summarizes the most likely impurities.

By-product NameStep of OriginReason for FormationHow to Identify (LC-MS / NMR)
Unreacted N-methylaniline Step 1Incomplete reaction; incorrect stoichiometry.Lower mass peak in MS; characteristic aromatic signals in ¹H NMR.
4-Nitrobenzenesulfonic acid Step 1Hydrolysis of the sulfonyl chloride starting material.Highly polar; will likely remain in the aqueous layer during work-up. Detectable by LC-MS.
N-phenyl-4-nitrobenzenesulfonamide Step 1Primary aniline contamination in N-methylaniline.Mass peak corresponding to the loss of a methyl group compared to the desired intermediate.
Unreacted Nitro-Intermediate Step 2Incomplete reduction.Mass peak corresponding to the nitro compound in MS; absence of -NH₂ protons and presence of nitro-aromatic signals in ¹H NMR.
Azo/Azoxy Compounds Step 2Dimerization side-reaction during nitro reduction.[2]Often intensely colored; will have masses roughly double that of the product.

Q2: What analytical techniques are essential for characterizing my final product?

A2: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It will confirm the molecular weight of your product and help identify the masses of any by-products, giving you a clear picture of your reaction's success.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure. You should be able to identify and integrate signals for the N-methyl group, the two distinct aromatic rings, and the newly formed -NH₂ group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is useful for confirming the presence of key functional groups. Look for characteristic stretches for the -NH₂ group (typically two bands around 3300-3500 cm⁻¹), the S=O of the sulfonamide (around 1350 and 1160 cm⁻¹), and the aromatic C-H bonds.[10]

Q3: Can I use a different alkylating agent instead of reacting with N-methylaniline?

A3: Yes, it is possible to start with 4-nitrobenzenesulfonamide (formed by reacting 4-nitrobenzenesulfonyl chloride with ammonia) and then perform N-alkylation. However, this route introduces its own set of challenges. N-alkylation of a primary sulfonamide can lead to a mixture of mono- and di-alkylated products.[11][12] Controlling the reaction to selectively produce the mono-methylated product can be difficult and may require specialized conditions, such as using phase-transfer catalysts or polymer-supported reagents.[12] The presented two-step synthesis starting with N-methylaniline is generally more direct for achieving the desired N-methyl, N-phenyl substitution pattern.

References

  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism.
  • Unacademy. (n.d.). Hinsberg Reagent And Test.
  • Wikipedia. (n.d.). Hinsberg reaction.
  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • MDPI. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Taylor & Francis Online. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • ResearchGate. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals on Stability and Degradation

I. Frequently Asked Questions (FAQs)

This section addresses common immediate concerns regarding the handling and stability of 4-amino-N-methyl-N-phenylbenzenesulfonamide.

Q1: What are the primary stability concerns for this compound?

A1: The main stability challenges are hydrolysis, oxidation, and photodegradation. The sulfonamide group can be susceptible to cleavage under certain pH and temperature conditions. The aromatic amino group is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere. The solid form is generally more stable than solutions. If solutions are necessary, they should be freshly prepared and protected from light.

Q3: What are the initial signs of degradation in my sample?

A3: Visual indicators can include a change in color (e.g., yellowing or browning), the appearance of turbidity, or the formation of precipitates in solution. For more definitive evidence, chromatographic methods like HPLC are essential to detect the appearance of new peaks corresponding to degradation products.

Q4: Can I use this compound in aqueous solutions?

A4: While it can be used in aqueous solutions, the potential for hydrolysis must be considered, particularly at non-neutral pH and elevated temperatures. The rate of hydrolysis of related aminobenzenesulfonyl compounds has been shown to be pH-dependent.[1][2] It is advisable to conduct preliminary stability studies in your specific aqueous formulation to understand its degradation kinetics.

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying the root cause of instability and characterizing the degradation products.

Common Degradation Pathways

Understanding the potential chemical transformations is the first step in troubleshooting. The primary degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the sulfonamide bond (S-N) is a common degradation route, particularly in aqueous environments. This reaction can be catalyzed by both acid and base, leading to the formation of 4-aminobenzenesulfonic acid and N-methylaniline.

  • Oxidation: The primary aromatic amine group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate both hydrolysis and oxidation reactions. Aromatic compounds, in general, are known to be susceptible to photodegradation.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation routes for this compound.

DegradationPathways cluster_main This compound cluster_products Degradation Products A 4-amino-N-methyl-N- phenylbenzenesulfonamide B 4-aminobenzenesulfonic acid A->B Hydrolysis C N-methylaniline A->C Hydrolysis D Oxidized Products (e.g., nitroso, nitro derivatives) A->D Oxidation / Photodegradation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To systematically investigate stability, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Temperature-controlled oven

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-30% H2O2 and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60-100°C) in an oven for a specified time.

    • Photodegradation: Expose the solid compound and a solution to UV light in a photostability chamber for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump and a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm), and use a PDA detector to assess peak purity.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Workflow for Stability Troubleshooting

The following diagram outlines the logical workflow for identifying and addressing stability issues.

StabilityTroubleshooting A Observe Instability (e.g., color change, new peaks in HPLC) B Perform Forced Degradation Study (Protocol 1) A->B C Develop Stability-Indicating HPLC Method (Protocol 2) B->C D Analyze Stressed Samples by HPLC-PDA C->D E Identify Degradation Products (e.g., by LC-MS) D->E F Determine Primary Degradation Pathway (Hydrolysis, Oxidation, Photodegradation) E->F G Implement Mitigation Strategies F->G H Reformulate, Adjust pH, Protect from Light, Use Antioxidants G->H

Caption: Workflow for troubleshooting the stability of this compound.

III. Characterization of Degradation Products

Once degradation is confirmed, identifying the structure of the degradation products is crucial.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the degradation product followed by NMR analysis (¹H and ¹³C) is often necessary.

Expected Degradation Products and Their Characteristics
Degradation ProductPotential Formation PathwayExpected Mass [M+H]⁺
4-aminobenzenesulfonic acidHydrolysis174.03
N-methylanilineHydrolysis108.08
4-nitroso-N-methyl-N-phenylbenzenesulfonamideOxidation277.07
4-nitro-N-methyl-N-phenylbenzenesulfonamideOxidation293.07

IV. Mitigation Strategies

Based on the identified degradation pathways, the following strategies can be implemented to enhance the stability of this compound:

  • pH Control: For aqueous formulations, maintaining a pH close to neutral can help minimize both acid and base-catalyzed hydrolysis. Buffering the solution may be necessary.

  • Protection from Light: Storing the compound and its formulations in amber vials or in the dark can prevent photodegradation.

  • Use of Antioxidants: If oxidation is the primary degradation route, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.

  • Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

  • Temperature Control: Storing at lower temperatures will generally slow down the rate of all degradation reactions.

By following this structured approach, researchers and drug development professionals can effectively identify, understand, and mitigate stability issues associated with this compound, ensuring the quality and reliability of their work.

References
  • Cevasco, G., & Spotorno, G. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters, 13(4), 668–671. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308590, this compound. [Link]
  • ResearchGate.

Sources

Technical Support Center: Overcoming Poor Reactivity in 4-amino-N-methyl-N-phenylbenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide

Welcome to the technical support center for "4-amino-N-methyl-N-phenylbenzenesulfonamide" derivatization. As a Senior Application Scientist, I understand that navigating the complexities of this molecule's reactivity can be challenging. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles. We will explore the causal factors behind its low reactivity and present systematic troubleshooting strategies to ensure your success.

Understanding the Core Challenge: The Molecule's Electronic Profile

The primary difficulty in derivatizing this compound stems from its electronic structure. The molecule possesses a primary aromatic amine (-NH₂) which is the main target for derivatization. However, this amine is located on a benzene ring that is directly attached to a potent electron-withdrawing sulfonyl group (-SO₂N(CH₃)Ph).

This sulfonyl group exerts a strong negative inductive (-I) and resonance (-R) effect, pulling electron density away from the benzene ring and, critically, from the nitrogen atom of the amino group. This delocalization significantly reduces the nucleophilicity of the amine, making it a poor reactant for standard electrophilic substitution reactions like acylation and alkylation.[1][2]

Caption: Electronic deactivation of the 4-amino group.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter. Each solution follows a logical progression from simple adjustments to more advanced strategies.

Issue 1: My N-acylation reaction with acetic anhydride/acetyl chloride shows low to no conversion.

This is the most common issue and is a direct result of the amine's poor nucleophilicity.

Root Cause Analysis: Standard acylating agents are not electrophilic enough to react with the deactivated amine, and common bases (like triethylamine or pyridine used as a solvent) may not be sufficient to promote the reaction effectively.

Troubleshooting Workflow:

G start Low Acylation Yield q1 Are you using a catalyst? start->q1 add_dmap Add 0.1-0.2 eq. of DMAP or a related nucleophilic catalyst. q1->add_dmap No q2 Is the reaction temperature optimized? q1->q2 Yes add_dmap->q2 end Yield Improved add_dmap->end increase_temp Increase temperature. Reflux in a higher boiling solvent (e.g., Toluene, Dioxane). q2->increase_temp No q3 Is your acylating agent reactive enough? q2->q3 Yes increase_temp->q3 increase_temp->end stronger_acyl Switch from anhydride to the corresponding acyl chloride. q3->stronger_acyl No no_change Still low yield. Consider alternative strategy. q3->no_change Yes stronger_acyl->end

Caption: Troubleshooting workflow for N-acylation.

Detailed Solutions:

  • Introduce a Nucleophilic Catalyst: The most effective first step is to add a catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much stronger electrophile and can be attacked by the poorly nucleophilic amine.[3]

  • Increase Reaction Temperature: Forcing conditions can overcome the high activation energy. Refluxing in a higher-boiling aprotic solvent like dioxane or DMF can significantly improve yields.

  • Use a More Potent Acylating Agent: If using an anhydride, switch to the corresponding acyl chloride. Acyl chlorides are inherently more reactive.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent (e.g., DCM, THF, Acetonitrile). Protic solvents can compete with the amine for the acylating agent.

Protocol: DMAP-Catalyzed N-Acetylation

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile.

  • Catalyst & Base: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Issue 2: My diazotization reaction is slow, incomplete, or forms side products.

The electron-withdrawing nature of the sulfonyl group slows the initial nitrosation of the amine, which is often the rate-determining step in diazotization.[4]

Root Cause Analysis: Standard diazotization conditions (NaNO₂, HCl, 0-5 °C) may not be optimal. The concentration of the active nitrosating agent (e.g., N₂O₃ or the nitrosonium ion, NO⁺) might be too low, or the reaction may require a slightly higher temperature to proceed, risking decomposition of the diazonium salt.[4]

Troubleshooting Strategies:

  • Acid Concentration: The type and concentration of acid are critical. While HCl is standard, using sulfuric acid can sometimes be more effective. The key is to maintain a strongly acidic medium to generate the nitrosonium ion.

  • Temperature Control: While 0-5 °C is traditional to ensure diazonium salt stability, a slightly elevated temperature (e.g., 5-10 °C) might be necessary to initiate the reaction with the deactivated amine. Monitor the reaction closely for nitrogen evolution, which indicates decomposition.

  • Alternative Reagents: For particularly stubborn cases, consider using pre-formed nitrosating agents like nitrosylsulfuric acid or generating the diazonium salt under non-aqueous conditions.[5][6]

Table 1: Comparison of Diazotization Conditions

ParameterStandard Conditions (for activated amines)Modified Conditions (for deactivated amines)Rationale
Temperature 0–5 °C5–10 °C (use with caution)Overcomes higher activation energy.[1]
Acid Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄) or p-TsOHCan alter the equilibrium concentration of the nitrosating species.[6]
Nitrite Source Aqueous Sodium Nitrite (NaNO₂)Solid NaNO₂ added slowlyAllows for better control of the exothermic reaction.
Solvent Water/AcidAcetonitrile, Acetic AcidCan improve solubility and stability of the diazonium salt.[6]

Frequently Asked Questions (FAQs)

Q1: Can I perform an N-alkylation on the 4-amino group?

A: Yes, but it is challenging via direct alkylation with alkyl halides due to the low nucleophilicity of the amine and the risk of over-alkylation.[7]

  • Recommended Method: Reductive Amination. This is often a more reliable strategy. React the this compound with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This pathway avoids harsh bases and direct competition with less reactive alkylating agents.

  • Advanced Methods: Modern catalytic methods, such as "borrowing hydrogen" reactions using manganese or ruthenium catalysts with alcohols as the alkylating agent, can be effective.[8] However, substrates with strong electron-withdrawing groups can sometimes inhibit the catalyst.[8]

Q2: Is the sulfonamide nitrogen (-SO₂N(CH₃)Ph) reactive?

A: No. In your specific molecule, this is a tertiary sulfonamide. The nitrogen atom has no proton to be removed and is sterically hindered. It will not undergo further acylation or alkylation under normal conditions. The chemistry of this molecule is dominated by the reactivity (or lack thereof) of the 4-amino group.

Q3: My desired derivative is unstable during workup or purification. What can I do?

A: Derivative instability can be an issue, especially with complex products.

  • pH Control: Sulfonamide-containing molecules can have varying solubility and stability at different pH values. During aqueous workup, avoid excessively acidic or basic conditions unless required for purification.

  • Temperature: Perform extractions and purification steps at lower temperatures to minimize degradation.

  • Chromatography: If using silica gel chromatography, deactivation of the silica with triethylamine (by adding ~1% to your eluent) can prevent degradation of acid-sensitive compounds on the column.

Q4: What analytical techniques are best for monitoring these derivatization reactions?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. Use a UV lamp for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the product's mass, helps identify side products, and can be used to assess purity.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of your purified derivative.[9]

Q5: Are there derivatization reagents specifically designed to enhance analytical detection?

A: Yes, if your goal is quantification rather than synthesis, you can use derivatizing agents to attach a chromophore or fluorophore. Reagents like fluorescamine react specifically with primary amines to yield highly fluorescent products, which can dramatically lower detection limits in HPLC-Fluorescence methods.[10][11] This is a common strategy in bioanalysis and residue testing.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). ACS Publications.
  • Sequential C−S and S−N coupling approach to sulfonamides. (n.d.). ResearchGate.
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry - ACS Publications.
  • ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (2025). ResearchGate.
  • Benchchem. (2025). troubleshooting side reactions in sulfonamide alkylation.
  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • Organic Chemistry-4. (n.d.). Kolkata.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
  • Benchchem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Benchchem. (2025). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS.
  • Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. (2011). Journal of Fisheries Research.

Sources

Technical Support Center: Reaction Scale-Up Considerations for 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-amino-N-methyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for transitioning this important synthesis from the laboratory bench to larger-scale production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The successful scale-up of its synthesis is critical for efficient and cost-effective production. This guide addresses common challenges and provides practical, experience-driven solutions to ensure a smooth and successful scale-up process. The foundational reaction for synthesizing sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue 1: Low Reaction Yield Upon Scale-Up

Q: We achieved a high yield in our small-scale lab synthesis, but the yield dropped significantly when we scaled up the reaction. What are the potential causes and how can we mitigate this?

A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as mixing efficiency.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation system. Consider using a different type of impeller (e.g., anchor, turbine) or increasing the agitation speed. For very large-scale reactions, computational fluid dynamics (CFD) modeling can help in designing an effective mixing strategy.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors. This can lead to temperature excursions that favor the formation of byproducts.

    • Solution: Implement a more robust cooling system. This may involve using a jacketed reactor with a high-flow-rate coolant or installing internal cooling coils. A gradual, controlled addition of the more reactive reagent can also help manage the exotherm.

  • Phase Transfer Issues: If the reaction involves multiple phases (e.g., solid-liquid), ensuring efficient phase transfer is crucial.

    • Solution: Consider the use of a phase-transfer catalyst if applicable to your specific reaction conditions. Ensure that solid reactants are of an appropriate particle size to facilitate dissolution and reaction.

Issue 2: Impurity Profile Changes with Scale

Q: We are observing new or increased levels of impurities in our scaled-up batches compared to our lab-scale experiments. How can we identify and control these impurities?

A: Changes in the impurity profile are often linked to the same factors that cause a decrease in yield: mixing, temperature control, and reaction time.

Potential Causes & Solutions:

  • Side Reactions: The most common method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[1] However, side reactions can occur.

    • Identification: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the impurities.[2] This will provide clues as to their formation pathway.

    • Control:

      • Dimerization/Polymerization: Over-concentration of starting materials or prolonged reaction times can lead to the formation of dimers or polymers. Optimize the stoichiometry and consider a fed-batch approach where one reactant is added gradually.

      • Hydrolysis of Sulfonyl Chloride: If water is present, the sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid. Ensure all reagents and solvents are anhydrous.

      • Over-alkylation: If a protecting group strategy is not employed for the amino group, there is a risk of multiple substitutions on the nitrogen atom.

  • Degradation of Product or Reactants: Extended reaction times or exposure to high temperatures can lead to the degradation of the desired product or starting materials.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC).[3] Quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions.

Issue 3: Difficulties with Product Isolation and Purification

Q: We are struggling with the filtration and drying of the final product at a larger scale. The product is also difficult to purify by recrystallization. What are our options?

A: Isolation and purification challenges are common when moving to larger quantities of material.

Potential Causes & Solutions:

  • Poor Crystal Morphology: The crystal habit of the product can significantly impact its filtration and drying characteristics.

    • Solution:

      • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better crystal morphology than a single solvent.[2]

      • Cooling Profile: The rate of cooling during crystallization can have a profound effect on crystal size and shape. A slower, controlled cooling profile often leads to larger, more easily filterable crystals.

      • Seeding: Introducing a small amount of pure product (seed crystals) during the cooling process can promote the growth of desired crystals.

  • Oiling Out: The product may separate as an oil rather than a solid during crystallization.

    • Solution: This often occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. Try using a more dilute solution or a different solvent system.

  • Chromatographic Purification: While often avoided at large scale due to cost, flash chromatography may be a viable option for high-value products or if other purification methods fail.

    • Optimization: Develop a robust and efficient chromatographic method on a small scale before attempting a large-scale separation. Focus on maximizing loading capacity and minimizing solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key considerations?

A1: The most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] For this compound, this would typically involve the reaction of 4-aminobenzenesulfonyl chloride with N-methylaniline.

Key Considerations:

  • Starting Material Quality: The purity of the 4-aminobenzenesulfonyl chloride and N-methylaniline is critical. Impurities in the starting materials can carry through to the final product.

  • Base Selection: A base is required to neutralize the HCl generated during the reaction. Common choices include pyridine, triethylamine, or an inorganic base like potassium carbonate.[2][4] The choice of base can influence the reaction rate and impurity profile.

  • Solvent Selection: The reaction is typically carried out in an aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.[3] The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

Q2: How can I monitor the progress of the reaction effectively during scale-up?

A2: In-process controls are essential for successful scale-up. The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3]

Technique Advantages Disadvantages
TLC Fast, inexpensive, good for qualitative assessment.Less precise, not quantitative.
HPLC Quantitative, highly sensitive, can detect minor impurities.[5]Slower, more expensive equipment required.

It is advisable to develop a validated HPLC method during the lab-scale development phase that can be transferred to the production environment.[5]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Safety is paramount in any chemical synthesis, and the risks can be amplified during scale-up.

  • Handling of Chlorosulfonic Acid: If preparing the 4-aminobenzenesulfonyl chloride in-house from acetanilide, the use of chlorosulfonic acid is required. This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction between the sulfonyl chloride and the amine is exothermic. As discussed in the troubleshooting section, proper temperature control is crucial to prevent a runaway reaction.

  • Solvent Hazards: The solvents used in the synthesis may be flammable and/or toxic. Ensure adequate ventilation and follow all safety protocols for handling flammable liquids.

  • Product Hazards: The final product, this compound, may have its own set of hazards. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.

Experimental Protocols

General Protocol for the Synthesis of this compound (Lab Scale)

This is a representative procedure and may require optimization.

  • To a cooled (0-5 °C) solution of N-methylaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane), add a solution of 4-acetylaminobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude N-acetyl protected intermediate is then deprotected. This is often achieved by heating in the presence of an acid (e.g., HCl) or base (e.g., NaOH).[6]

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol/water.[2]

Scale-Up Considerations for the Protocol
  • Reagent Addition: For larger scale, the dropwise addition of the sulfonyl chloride solution should be carefully controlled to manage the exotherm. A programmable syringe pump or a dropping funnel with fine control is recommended.

  • Work-up: In a large-scale setting, extractions can be cumbersome. Consider using a liquid-liquid centrifugal extractor for more efficient phase separation.

  • Purification: Recrystallization in a large, jacketed reactor with controlled heating and cooling is the preferred method for purification at scale.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reactants 4-Acetylaminobenzenesulfonyl Chloride N-Methylaniline Base Start->Reactants Reaction Sulfonamide Formation Reactants->Reaction Deprotection Acetyl Group Removal Reaction->Deprotection Workup Aqueous Wash Phase Separation Deprotection->Workup Isolation Solvent Removal Workup->Isolation Purification Recrystallization Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_impurity Impurity Causes cluster_isolation Isolation Causes Problem Scale-Up Issue Low_Yield Low Yield Problem->Low_Yield Impurity_Profile New/Increased Impurities Problem->Impurity_Profile Isolation_Issues Isolation/Purification Problems Problem->Isolation_Issues Mixing Inefficient Mixing Low_Yield->Mixing Temp_Control Poor Temperature Control Low_Yield->Temp_Control Phase_Transfer Phase Transfer Issues Low_Yield->Phase_Transfer Side_Reactions Side Reactions Impurity_Profile->Side_Reactions Degradation Product Degradation Impurity_Profile->Degradation Crystal_Morphology Poor Crystal Morphology Isolation_Issues->Crystal_Morphology Oiling_Out Product Oiling Out Isolation_Issues->Oiling_Out

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide - Benchchem.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a - ResearchGate.
  • Synthesis of 4-aminobenzenesulfonamide - PrepChem.com.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem.
  • 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem.
  • This compound | C13H14N2O2S - PubChem - NIH.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents.
  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com.
  • Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines.
  • 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed.
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC - NIH.
  • 4-Methyl-N-phenyl-benzene-sulfonamide - PubMed.

Sources

Technical Support Center: Preventing Dimer Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in sulfonamide synthesis: the formation of undesired dimeric byproducts. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction: The Challenge of Dimerization

The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry, typically involves the coupling of a sulfonyl chloride with a primary or secondary amine. While seemingly straightforward, the reaction with primary amines presents a common pitfall: the formation of a bis-sulfonated species, often referred to as a "dimer." This occurs when the initially formed monosulfonamide, which still possesses an acidic N-H proton, undergoes a second sulfonylation. This side reaction consumes valuable starting materials, complicates purification, and ultimately lowers the yield of the desired product. This guide is designed to provide you with the expertise to mitigate and prevent this issue.

Troubleshooting Guide: Diagnosis and Solutions for Dimer Formation

This section is structured to help you diagnose the potential causes of dimer formation in your reaction and provides actionable, step-by-step protocols to resolve the issue.

Problem: Significant formation of a less polar, higher molecular weight byproduct, identified as the bis-sulfonated amine.
Root Cause Analysis 1: Reaction Stoichiometry
  • Causality: The most frequent cause of bis-sulfonylation is the presence of excess sulfonyl chloride relative to the primary amine.[1][2] Once the initial, faster reaction to the monosulfonamide occurs, any remaining sulfonyl chloride can react with the deprotonated monosulfonamide, which is still a competent nucleophile, to form the bis-sulfonated dimer.

  • Solution:

    • Stoichiometric Control: Carefully control the molar equivalents of your reactants. It is advisable to use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent).[1] This ensures the complete consumption of the limiting sulfonyl chloride, minimizing its opportunity to react a second time.

    • Order of Addition: The order in which reagents are added is critical. Always add the sulfonyl chloride solution slowly and dropwise to the solution of the amine and base.[1] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less reactive monosulfonamide. Never add the amine to the sulfonyl chloride, as this creates localized excesses of the sulfonylating agent.[2]

Root Cause Analysis 2: Reaction Temperature and Time
  • Causality: Higher reaction temperatures can provide the necessary activation energy for the less favorable second sulfonylation to occur at an appreciable rate.[1] Similarly, extended reaction times, even after the complete consumption of the primary amine, can allow the slower bis-sulfonylation reaction to proceed.[1]

  • Solution:

    • Temperature Management: Initiate the reaction at a reduced temperature, typically 0 °C using an ice bath, especially during the addition of the sulfonyl chloride.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Avoid unnecessary heating.

    • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor its progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting primary amine is no longer detected.[1]

Root Cause Analysis 3: Choice and Amount of Base
  • Causality: The base plays a dual role: it neutralizes the HCl byproduct and can influence the nucleophilicity of the species in solution.[3] While a base is necessary, an excessively strong base or a large excess of base can lead to a higher concentration of the deprotonated monosulfonamide anion, which is highly nucleophilic and primed for the second sulfonylation.

  • Solution:

    • Select an Appropriate Base: Tertiary amines like triethylamine or pyridine are standard choices as they act as HCl scavengers without competing as nucleophiles.[1][3] For sterically hindered substrates where the reaction is sluggish, a non-nucleophilic, stronger base like N,N-diisopropylethylamine (DIPEA) might be considered, but its amount should be carefully controlled.

    • Optimize Base Equivalents: Use a modest excess of the base, typically in the range of 1.1 to 1.5 equivalents. This is sufficient to neutralize the generated HCl without creating a highly basic environment that promotes the second deprotonation and subsequent reaction.

Summary of Recommended Conditions to Prevent Bis-Sulfonylation
ParameterStandard ConditionOptimized for Prevention of DimerizationRationale
Stoichiometry 1:1 Amine:Sulfonyl Chloride1.1-1.2 : 1.0 Amine:Sulfonyl ChlorideEnsures complete consumption of the limiting sulfonyl chloride.[1]
Order of Addition VariableSlow, dropwise addition of sulfonyl chloride to the amine solutionMaintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.[1][2]
Temperature Room Temp. to Reflux0 °C during addition, then warm to Room Temp.Reduces the rate of the less favorable second sulfonylation.[1]
Base Pyridine, TriethylaminePyridine, Triethylamine (1.1-1.5 eq.)Sufficient to neutralize HCl without excessively promoting deprotonation of the monosulfonamide.
Monitoring Timed reactionTLC or HPLC monitoring until primary amine is consumedPrevents the reaction from continuing after the desired product is formed, which could lead to dimer formation.[1]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "dimer" in sulfonamide synthesis?

In the context of reacting a primary amine with a sulfonyl chloride, the "dimer" almost always refers to the bis-sulfonated product , where two sulfonyl groups have reacted with the nitrogen atom of the primary amine, resulting in a structure of the type R-N(SO₂R')₂.[2] This is the most common dimeric impurity encountered.

Q2: I see a second, less polar spot on my TLC plate. Could this be the dimer?

Yes, this is a very likely scenario. The bis-sulfonated product has two bulky, relatively non-polar sulfonyl groups and has lost the polar N-H bond of the monosulfonamide. This combination typically results in a higher Rf value (less polar) on a silica gel TLC plate compared to the desired monosulfonamide.[1]

Q3: Can the sulfonyl chloride itself self-condense to form a dimer?

While sulfonyl chlorides are reactive, their self-condensation to form a sulfonyl anhydride (R-SO₂-O-SO₂-R) is not a common side reaction under the standard conditions used for sulfonamide synthesis (i.e., in the presence of an amine and a base). The reaction of the sulfonyl chloride with the amine nucleophile is significantly faster. Sulfonyl anhydrides are typically formed under different conditions, for instance, by reacting a carboxylic acid with a sulfonyl halide.[4]

Q4: My primary amine is particularly precious. Can I use an excess of sulfonyl chloride instead?

This is strongly discouraged if you want to avoid dimer formation. Using an excess of sulfonyl chloride is a primary driver of bis-sulfonylation.[1][2] If your amine is the limiting reagent, it is critical to add it to a solution of the base and then slowly add exactly one equivalent of the sulfonyl chloride at low temperature, while carefully monitoring the reaction to prevent the formation of the bis-sulfonated product from your desired monosulfonamide.

Q5: Besides dimerization, what other common side reactions should I be aware of?

The most common side reaction is the hydrolysis of the sulfonyl chloride by any trace moisture in the reagents or solvent.[5] This forms the corresponding sulfonic acid, which is unreactive towards the amine and will appear as a polar, baseline spot on TLC. To avoid this, always use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction, the competing dimerization pathway, and a recommended experimental workflow.

G cluster_0 Reagents cluster_1 Reaction Pathways Primary Amine Primary Amine Monosulfonamide (Desired) Monosulfonamide (Desired) Primary Amine->Monosulfonamide (Desired) + 1 eq. R-SO2Cl (Fast) Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Monosulfonamide (Desired) Bis-sulfonated Dimer (Undesired) Bis-sulfonated Dimer (Undesired) Monosulfonamide (Desired)->Bis-sulfonated Dimer (Undesired) + Excess R-SO2Cl (Slower)

Caption: Desired vs. Undesired Sulfonylation Pathways.

G start Start: Dry Flask under N2 add_amine 1. Add Amine (1.1 eq) & Anhydrous Solvent start->add_amine add_base 2. Add Base (e.g., Pyridine, 1.2 eq) add_amine->add_base cool 3. Cool to 0 °C add_base->cool add_so2cl 4. Add Sulfonyl Chloride Solution Dropwise at 0 °C cool->add_so2cl prep_so2cl Prepare Solution: Sulfonyl Chloride (1.0 eq) in Anhydrous Solvent prep_so2cl->add_so2cl warm 5. Allow to Warm to RT add_so2cl->warm monitor 6. Monitor by TLC/HPLC warm->monitor quench 7. Quench When Amine is Consumed monitor->quench workup 8. Aqueous Workup & Purification quench->workup

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-amino-N-methyl-N-phenylbenzenesulfonamide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development to ensure accurate and efficient reaction monitoring.

Introduction

The synthesis of this compound, a sulfonamide derivative, requires careful monitoring to determine the point of completion and to ensure the purity of the final product. Both TLC and HPLC are powerful analytical techniques for this purpose. TLC offers a quick, qualitative assessment of the reaction's progress, while HPLC provides quantitative data on the consumption of reactants and the formation of the product. This guide will help you navigate common challenges encountered during the application of these methods.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, real-time reaction monitoring in organic synthesis.[1][2] It allows for the simultaneous analysis of the starting materials, reaction mixture, and product on a single plate, providing a clear visual representation of the reaction's progress.[3][4]

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select an appropriate mobile phase for my TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material (reactant) and your product. A good starting point for developing a mobile phase for sulfonamides is a mixture of a non-polar solvent and a moderately polar solvent.

  • Initial Solvent System: A common starting point for sulfonamides is a mixture of chloroform and methanol.[5] For instance, a ratio of 89:11 (chloroform:methanol) has been shown to be effective for separating various sulfonamides.[5] Another option is a mixture of chloroform and tert-butanol (80:20 v/v).[6]

  • Adjusting Polarity: If your spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol).[7][8] Conversely, if your spots travel with the solvent front (high Rf), the mobile phase is too polar, and you should increase the proportion of the less polar solvent (e.g., chloroform).[7][8] A desirable Rf value is typically between 0.3 and 0.7.[4]

Q2: How can I be certain the reaction is complete using TLC?

A2: To confirm reaction completion, you should spot the TLC plate with three lanes: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[9][10][11] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3][4]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots Sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.[7][12]
The compound is strongly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[7]
Decomposition of the compound on the silica gel.Consider using a different stationary phase, such as alumina or a reversed-phase plate.[13]
Spots are not visible The compound is not UV-active.Use a staining agent (e.g., potassium permanganate, anisaldehyde) to visualize the spots.[1]
The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][12]
Reactant and product have very similar Rf values The mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarities.[13]
The compounds have very similar polarities.Try a different stationary phase or consider using a developing chamber with a saturated atmosphere to improve resolution.[13]
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: With a soft pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Spot the Plate: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot of both on the starting line.[9][11]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the starting line.[10][12] Cover the chamber to allow the solvent to ascend the plate.

  • Visualize the Spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate stain.[1][10]

  • Interpret the Results: Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.[3][10]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot Spot Plate prep_plate->spot prep_solvent Select Mobile Phase develop Develop Plate prep_solvent->develop prep_sample Prepare Samples (Reactant, Co-spot, Rxn Mixture) prep_sample->spot spot->develop visualize Visualize Spots (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret decision Reaction Complete? interpret->decision decision->interpret No, continue reaction stop Stop Reaction decision->stop Yes

Caption: Workflow for monitoring a reaction using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a highly sensitive and quantitative technique ideal for monitoring the synthesis of this compound.[14][15] It provides precise information on the concentration of reactants and products, allowing for accurate determination of reaction kinetics and endpoint.

Frequently Asked Questions (FAQs) for HPLC

Q1: What type of HPLC column and mobile phase should I use for sulfonamide analysis?

A1: Reversed-phase HPLC is the most common method for analyzing sulfonamides.

  • Column: A C18 column is a standard choice for the separation of sulfonamides and other aromatic amines.[16][17] Phenyl-hexyl columns can also offer good resolution for sulfa drugs.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a pH modifier) and an organic solvent. For example, a gradient elution with 0.1% formic acid in water and acetonitrile is commonly used.[18] A mobile phase of 75:25 DI water with 0.1% formic acid and acetonitrile has also been reported.[19] The choice of mobile phase can significantly impact the separation of aromatic amines.[20][21]

Q2: How do I validate my HPLC method for reaction monitoring?

A2: Method validation ensures that your analytical procedure is suitable for its intended purpose.[22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]

  • Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
Peak Tailing Secondary interactions between basic analytes (like amines) and residual silanol groups on the silica-based column.[24][25][26]Adjust the mobile phase pH to be more acidic (e.g., pH ≤ 3) to suppress silanol ionization.[24][25] Add a competing base like triethylamine to the mobile phase.[24] Use a modern, end-capped Type B silica column with reduced silanol activity.[24][25]
Column overload.Reduce the injection volume or the concentration of the sample.[27][28]
Column contamination or damage.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[27][28]
Ghost Peaks Contaminants in the mobile phase or from the injector.Use high-purity solvents and filter the mobile phase.[27]
Retention Time Shifts Changes in mobile phase composition or flow rate.Ensure the mobile phase is prepared consistently and the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[16]
Experimental Protocol: HPLC Monitoring
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the mobile phase) to an appropriate concentration.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram, ensuring that the peaks for the starting material and product are well-resolved.

  • Analysis: Integrate the peak areas of the starting material and product to determine their relative concentrations. This can be used to calculate the percentage conversion of the reaction over time.

Troubleshooting Logic for Peak Tailing in HPLC

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is the mobile phase pH optimal? check_overload->check_ph No end_good Peak Shape Improved reduce_load->end_good adjust_ph Adjust pH to ≤ 3 or add a competing base (e.g., TEA) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end_good flush_column Flush column with strong solvent check_column->flush_column Yes end_bad Problem Persists check_column->end_bad No check_column_after_flush check_column_after_flush flush_column->check_column_after_flush Tailing still present? replace_column Replace column replace_column->end_good check_column_after_flush->replace_column Yes check_column_after_flush->end_good No

Sources

Technical Support Center: Column Chromatography of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-amino-N-methyl-N-phenylbenzenesulfonamide. We will move beyond simple procedural lists to explore the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during column chromatography.

Foundational Knowledge: Understanding the Analyte

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. This compound possesses distinct functional groups that dictate its chromatographic behavior: a primary aromatic amine (-NH2) and a tertiary sulfonamide (-SO2N(CH3)Ph). The aromatic amine provides a basic, polar site prone to strong interactions, while the two phenyl rings contribute significant non-polar character. This amphipathic nature is central to the purification strategy.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C13H14N2O2SPubChem
Molecular Weight 262.33 g/mol PubChem
XLogP3 1.9PubChem

The primary amine is particularly influential. On standard silica gel, which has acidic silanol groups (Si-OH) on its surface, the basic amine can form strong hydrogen bonds or acid-base interactions. This often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

Troubleshooting Guide & Experimental Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered in the field.

Question 1: My compound is exhibiting severe peak tailing on a standard silica gel column. What is the cause, and how can I achieve a symmetrical peak?

Answer: This is the most prevalent issue for amine-containing compounds. The tailing is a direct result of the strong, non-ideal interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface. To achieve a sharp, symmetrical peak, you must mitigate this interaction.

Here are three validated approaches, from simplest to most comprehensive:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a competitive base to your mobile phase. This base will saturate the acidic sites on the silica, preventing your analyte from interacting with them.

    • Protocol: Add 0.1-1% triethylamine (TEA) or 0.1-0.5% ammonia solution to your more polar co-solvent (e.g., ethyl acetate or methanol) before preparing your mobile phase.

    • Causality: TEA is a stronger base than your analyte and will preferentially bind to the active silanol sites, effectively creating a more inert surface for your compound to travel across, leading to improved peak shape.[1]

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can pre-treat, or "deactivate," the silica gel column to passivate the active sites before loading your sample.[1][2]

    • Protocol:

      • Dry pack the column with silica gel.

      • Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine.[1]

      • Flush the column with 2-3 column volumes of this deactivating solvent.

      • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base before loading the sample.[1]

  • Utilize an Alternative Stationary Phase: If tailing persists, the selectivity of standard silica is not optimal. Switching to a different stationary phase is a powerful strategy.

    • Recommended Alternatives:

      • Aminopropyl-functionalized silica: This stationary phase has propyl-amine groups bonded to the silica surface, which provides a less acidic environment and can offer unique selectivity for polar compounds.[2][3]

      • Phenyl-functionalized silica: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic compounds like yours.[3]

      • Alumina (basic or neutral): For highly sensitive or very basic compounds, alumina can be a superior alternative to silica as it lacks the strongly acidic silanol groups.

Question 2: I am struggling to separate my target compound from a non-polar impurity. How can I improve the resolution?

Answer: Poor resolution indicates that the selectivity (α) of your chromatographic system is insufficient. The goal is to manipulate the mobile and stationary phases to maximize the differential partitioning of your compound and the impurity.

  • Optimize the Mobile Phase:

    • Solvent System Selection: The choice of solvents is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a binary mixture of a non-polar solvent (Hexane, Heptane) and a moderately polar solvent (Ethyl Acetate, Dichloromethane). Aim for a system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1]

    • Gradient Elution: If an isocratic (constant solvent composition) elution fails to provide separation, a gradient elution is highly recommended.[3] Start with a low polarity mobile phase and gradually increase the percentage of the more polar co-solvent. This sharpens the peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.

    Solvent System (Hexane as base)Relative PolarityNotes
    Dichloromethane (DCM)Low-MediumGood for a wide range of compounds.
    Ethyl Acetate (EtOAc)MediumExcellent general-purpose solvent.
    AcetoneMedium-HighStronger than EtOAc.
    Isopropanol (IPA) / Methanol (MeOH)HighUsed for eluting more polar compounds.
  • Refine Column Technique:

    • Sample Loading: Always dissolve your crude sample in the absolute minimum amount of solvent required for dissolution.[4] Using a large volume or a solvent stronger than the initial mobile phase will broaden your initial sample band and severely degrade resolution. If solubility is low in the mobile phase, use the dry loading technique.[4]

    • Dry Loading Protocol:

      • Dissolve your sample in a suitable volatile solvent (e.g., DCM or acetone).

      • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.

      • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully layer this powder on top of your packed column. This ensures the sample starts as a very narrow, uniform band.[4]

Question 3: My compound either elutes immediately with the solvent front or remains stuck at the top of the column. How do I find the right elution conditions?

Answer: This is a classic problem of a mismatch between sample polarity and mobile phase polarity.

  • If Eluting at the Solvent Front: Your mobile phase is too polar (too strong), and your compound has no affinity for the stationary phase.

    • Solution: Systematically decrease the polarity. If you are using 50% Ethyl Acetate in Hexane, try 30%, then 20%, then 10%, monitoring the progress with TLC until you achieve an Rf in the 0.2-0.3 range.

  • If Stuck at the Origin: Your mobile phase is not polar enough (too weak) to move the compound.

    • Solution: Systematically increase the polarity. If 20% Ethyl Acetate in Hexane doesn't move the compound, try 40%, then 60%. If necessary, switch to a stronger co-solvent like methanol. For very polar compounds, a mobile phase of 5-10% Methanol in Dichloromethane can be effective.[5]

Chromatography Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

ChromatographyTroubleshooting start_node start_node problem_node problem_node solution_node solution_node check_node check_node start Start Purification poor_sep Observe Poor Separation / Purity start->poor_sep check_tailing Is there peak tailing? poor_sep->check_tailing check_resolution Are peaks unresolved? poor_sep->check_resolution check_retention Is retention problematic? poor_sep->check_retention check_tailing->check_resolution No tailing_sol1 Add 0.5% TEA to Mobile Phase check_tailing->tailing_sol1 Yes check_resolution->check_retention No res_sol1 Optimize Solvent System (Use TLC) check_resolution->res_sol1 Yes no_retention Compound at Solvent Front check_retention->no_retention No Retention no_elution Compound Stuck at Origin check_retention->no_elution No Elution tailing_sol2 Use Aminopropyl or Alumina Column tailing_sol1->tailing_sol2 If persists res_sol2 Run a Shallow Gradient Elution res_sol1->res_sol2 res_sol3 Use Dry Loading Technique res_sol2->res_sol3 ret_sol1 Decrease Mobile Phase Polarity no_retention->ret_sol1 ret_sol2 Increase Mobile Phase Polarity no_elution->ret_sol2 ret_sol3 Consider Reversed-Phase Chromatography ret_sol2->ret_sol3 If still stuck

Caption: A decision-making workflow for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use reversed-phase chromatography to purify this compound? A: Absolutely. Reversed-phase (RP) chromatography is an excellent alternative, especially if you face insurmountable issues with peak tailing or compound stability on silica. In RP, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar.

  • Starting Conditions: Use a C18 column with a mobile phase of acetonitrile and water.[6] Because the compound has an ionizable amine, the pH of the mobile phase can significantly affect retention.[3][7][8] Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase is often necessary to ensure good peak shape by protonating the amine.

Q: How do I monitor the separation and find my compound in the collected fractions? A: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate. Also spot your crude material and a pure standard if you have one. Develop the plate in the same solvent system used for the column. Your compound has two phenyl rings, making it UV-active. You can visualize the spots under a UV lamp (typically at 254 nm).[9] Fractions containing a single spot at the correct Rf value should be combined.

Q: My compound appears to be decomposing on the column. What should I do? A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[5]

  • Confirmation: Perform a stability test. Dissolve a small amount of your compound in your chosen eluent, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if new spots (decomposition products) appear.

  • Solution: If it is unstable, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography, which is generally conducted under less harsh conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Mohammad, A., & Haq, N. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of the American Oil Chemists' Society, 84(2), 145-151.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 21(4), 188-191.
  • Erim, F. B. (2002). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Turkish Journal of Chemistry, 26(5), 713-721.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chen, Y. L., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373, 131458.
  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 167-173.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308590, this compound.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.

Sources

Technical Support Center: Recrystallization of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4-amino-N-methyl-N-phenylbenzenesulfonamide. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Question: My product "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out," the separation of the dissolved solid as a liquid, is a common issue that can occur when the melting point of the solid is lower than the solution's temperature or when there's a high concentration of impurities.[1][2] An oily product is typically impure.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, possibly with an ice bath, to encourage crystallization.[1]

  • Solvent System Adjustment: The current solvent may be too nonpolar. Consider a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound to initiate crystallization.[1]

  • Pre-Purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before recrystallization.[1]

Question: No crystals are forming, even after the solution has cooled completely. What is the problem?

Answer:

The lack of crystal formation is typically due to one of two reasons: the solution is supersaturated but crystallization hasn't been initiated, or too much solvent was used.[1][3]

Solutions:

  • Induce Crystallization: For a supersaturated solution, initiate crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.[1]

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and then attempt to crystallize the compound again.[1]

Question: The recovery of my purified product is very low. How can I improve the yield?

Answer:

Low recovery is a frequent challenge in recrystallization and can be caused by several factors.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for a poor yield, as a significant portion of the product will remain in the mother liquor.[1] To check for remaining product, dip a glass stirring rod into the filtrate and let the solvent evaporate. A visible solid residue indicates a substantial amount of dissolved product.[1] You can recover this by reducing the solvent volume and attempting a second crystallization.[1]

  • Premature Crystallization: If the product crystallizes on the filter paper or in the funnel during hot filtration, it indicates the solution cooled too quickly.[1][3] To prevent this, ensure all filtration glassware is pre-heated and perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: If the chosen solvent has too high a solubility for the sulfonamide at low temperatures, a significant amount of the product will be lost in the filtrate.[1]

  • Multiple Transfers: Each transfer of the solid between containers can lead to some loss of product.[1]

Question: My recrystallized product is still colored. How can I remove the color?

Answer:

Colored impurities can sometimes co-crystallize with the desired product.

Solution:

  • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, for sulfonamides in general, polar solvents are often a good starting point.[5] Common and effective solvents include ethanol, isopropanol, and mixtures of ethanol and water.[6] The key is to find a solvent or solvent system where this compound is highly soluble at elevated temperatures and has low solubility at cooler temperatures.[6]

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1] Using an excessive amount of solvent is a common cause of low product recovery.[1] It is recommended to add the hot solvent in small portions to the crude solid until it all dissolves.[6]

Q3: How can I determine the purity of my recrystallized product?

A3: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures.

SolventBoiling Point (°C)PolarityNotes
Water 100HighGood for polar compounds, but may not be suitable for many organic compounds.[7]
Ethanol 78Medium-HighA common and effective solvent for recrystallizing sulfonamides. 95% ethanol is often a good starting point.[1]
Isopropanol 82MediumAnother good option for sulfonamide recrystallization.[6]
Acetone 56MediumCan be a good solvent for amides.
Acetonitrile 82Medium-HighOften gives very good results for the recrystallization of amides.[5]
Ethanol/Water Mixtures VariableVariableAllows for fine-tuning of polarity to achieve optimal solubility characteristics.[1][6]
Isopropanol/Water Mixtures VariableVariableAnother useful mixed solvent system for sulfonamides.[1]

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a generalized, step-by-step methodology for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4][6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.[1][4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] To maximize the yield, you can place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[6]

Recrystallization Troubleshooting Workflow

Caption: A workflow for troubleshooting common recrystallization issues.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Problems in recrystallization - Biocyclopedia. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

Sources

Technical Support Center: Interpreting ¹H NMR Spectra of 4-amino-N-methyl-N-phenylbenzenesulfonamide for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity assessment of "4-amino-N-methyl-N-phenylbenzenesulfonamide" using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of NMR spectral interpretation, troubleshoot common issues, and ensure the accurate determination of compound purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

  • Aromatic Protons (p-substituted aminobenzene ring): You can expect two sets of doublets in the aromatic region. Based on data for sulfanilamide, the protons ortho to the sulfonyl group (H-a) will appear downfield (around 7.5-7.7 ppm), while the protons ortho to the amino group (H-b) will be more upfield (around 6.6-6.8 ppm).[1][2][3]

  • Aromatic Protons (N-phenyl ring): The protons on the N-phenyl ring will likely appear as a complex multiplet between 7.0 and 7.4 ppm, a typical range for monosubstituted benzene rings.

  • N-Methyl Protons (-NCH₃): A singlet corresponding to the three methyl protons should appear in the aliphatic region, likely between 2.7 and 3.2 ppm.

  • Amino Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it is often observed between 4.0 and 6.0 ppm. In deuterated water (D₂O), these protons will exchange with deuterium and the signal will disappear.[1]

Q2: Which deuterated solvent is best for analyzing this compound?

A2: The choice of solvent is critical for obtaining a high-quality NMR spectrum.[4] The ideal solvent should completely dissolve your compound without reacting with it.[4][5][6] For this compound, common choices include:

  • Deuterated Chloroform (CDCl₃): Often a good starting point for many organic molecules. However, the amino protons may exchange with residual water, leading to a broad signal.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds and often provides sharp signals for exchangeable protons like those in the amino group. The residual solvent peak appears around 2.50 ppm.[7][8]

  • Deuterated Methanol (CD₃OD): Also a good choice for polar compounds, but the amino protons will exchange with the deuterium of the hydroxyl group, causing their signal to disappear.

  • Deuterated Water (D₂O): If the compound is sufficiently soluble, D₂O can be used. As mentioned, the amino protons will be replaced by deuterium.[1]

Always check for the residual solvent peaks and ensure they do not overlap with signals from your compound of interest.[7][8][9][10]

Q3: What are the common impurities I should look for in the ¹H NMR spectrum?

A3: Impurities can arise from starting materials, side reactions, or residual solvents from the synthesis and purification process.[11] Potential impurities for a sulfonamide synthesis could include:

  • Unreacted Starting Materials: Look for signals corresponding to 4-aminobenzenesulfonyl chloride or N-methylaniline.

  • Side Products: Depending on the synthetic route, various side products could be present. A thorough understanding of the reaction mechanism is key to predicting these.

  • Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, hexane, and dichloromethane have characteristic NMR signals.[7][8][9][10] It's crucial to consult tables of common NMR solvent impurities.[7][8][9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your NMR analysis and provides step-by-step solutions.

Issue 1: Poor Resolution and Broad Peaks in the Spectrum

Cause: Poor resolution can stem from several factors, including an inhomogeneous magnetic field (poor shimming), the presence of particulate matter, or paramagnetic impurities in the sample.[12]

Troubleshooting Protocol:

  • Re-shim the Spectrometer: Ensure the spectrometer is properly shimmed before acquiring the spectrum.

  • Filter the Sample: If you suspect solid impurities, filter your NMR solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[13][14] This removes dust and other particulates that can disrupt the magnetic field homogeneity.[12]

  • Check for Paramagnetic Impurities: Paramagnetic metals, even at trace levels, can cause significant line broadening.[12] If suspected, try to purify your sample further.

  • Optimize Sample Concentration: Very high concentrations can lead to increased viscosity and peak broadening. A typical concentration for ¹H NMR is 1-5 mg of sample in 0.6-0.7 mL of solvent.[12][14]

Issue 2: Unexpected Signals in the Spectrum

Cause: The presence of unexpected peaks usually indicates impurities, which could be residual solvents, unreacted starting materials, or byproducts of the reaction.

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[7][8][9][10]

  • Analyze Starting Material Spectra: If possible, acquire ¹H NMR spectra of your starting materials to see if any of the unexpected signals match.

  • Consider Potential Side Products: Review your synthetic scheme to predict possible side products and their expected NMR signals.

  • Perform a Spiking Experiment: If you have a pure standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the corresponding peak will confirm its identity.

  • Utilize 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons and aid in the structural elucidation of unknown impurities.

Issue 3: Inaccurate Integration for Purity Calculation

Cause: Accurate integration is fundamental for quantitative NMR (qNMR).[6] Errors can arise from poor phasing, baseline distortion, or overlapping signals.

Troubleshooting Protocol:

  • Properly Process the Spectrum:

    • Phasing: Carefully phase the spectrum to ensure all peaks have a symmetrical, pure absorption shape.

    • Baseline Correction: Apply a baseline correction to ensure the baseline is flat across the entire spectrum. A polynomial function is often used.[15]

  • Select Non-Overlapping Signals: For both your analyte and the internal standard (if used), choose signals that are well-resolved and free from overlap with other peaks.[16][17]

  • Set the Integral Region Correctly: The integration region should encompass the entire peak, typically extending out to where the signal returns to the baseline. For a peak with a line width of 2 Hz, an integration window of at least 128 Hz is recommended.[6]

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself.[6][18] The method relies on comparing the integral of a known analyte signal to that of a certified internal standard of known purity.

Experimental Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh a specific amount of your sample (e.g., 10-20 mg) and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[15][16] The internal standard should be stable, have a known purity, and possess signals that do not overlap with your analyte's signals.[5][16]

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL).[5][13] Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.[5][14]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons between scans.

  • Data Processing and Calculation:

    • Process the spectrum as described in "Issue 3" above.

    • Integrate a well-resolved signal from your analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[6]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons giving rise to the signal

      • MW: Molecular weight

      • m: mass

      • P_std: Purity of the internal standard

Data Presentation:

Parameter Analyte (this compound) Internal Standard (e.g., Maleic Acid)
Mass (m) Record accurate massRecord accurate mass
Molecular Weight (MW) 262.33 g/mol [19]116.07 g/mol
Purity (P) To be determined Known purity (e.g., 99.9%)
Selected Signal (ppm) Choose a well-resolved signale.g., ~6.3 ppm (vinyl protons)
Number of Protons (N) Number of protons for the selected signal2
Integral (I) Measure from the spectrumMeasure from the spectrum

Visualization of the Purity Assessment Workflow:

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh sample & standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process data (phase, baseline) acquire->process integrate Integrate signals process->integrate identify_peaks Identify analyte & standard peaks integrate->identify_peaks apply_formula Apply qNMR purity formula identify_peaks->apply_formula report Report final purity value apply_formula->report

Sources

Managing moisture sensitivity in "4-amino-N-methyl-N-phenylbenzenesulfonamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-amino-N-methyl-N-phenylbenzenesulfonamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on managing its moisture sensitivity. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during reactions involving this compound and its precursors. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low when using a sulfonyl chloride precursor to synthesize this compound?

Answer:

Low yields in sulfonamide synthesis are frequently traced back to the decomposition of the sulfonyl chloride starting material due to the presence of moisture.[1][2] Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride into an unreactive sulfonic acid, thereby halting the desired reaction pathway.

Causality and Solutions:

  • Hydrolysis of Starting Material: The primary culprit is often the reaction of the sulfonyl chloride with water. This can originate from atmospheric moisture, residual water in solvents, or contaminated glassware.[1]

    • Solution 1: Rigorous Anhydrous Technique. Ensure all glassware is oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.[3] Use septa to seal reaction vessels while they cool under a stream of inert gas.

    • Solution 2: Use of Anhydrous Solvents. Commercially available anhydrous solvents are a good starting point, but for highly sensitive reactions, it is best practice to freshly distill them over an appropriate drying agent.[4][5]

    • Solution 3: Inert Atmosphere. Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[6][7] This can be achieved using a Schlenk line or a glove box.[7]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An incorrect choice can hinder the reaction or promote side reactions.[1]

    • Solution: Employ a non-nucleophilic organic base, such as triethylamine or pyridine, to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving the reactants; dichloromethane and tetrahydrofuran are common choices.[1]

Question 2: I'm observing an unexpected side product in my reaction mixture that is more polar than my desired product. What could it be and how can I prevent its formation?

Answer:

The formation of a more polar side product often indicates the hydrolysis of either your sulfonyl chloride starting material to sulfonic acid or, less commonly under neutral conditions, the sulfonamide product itself.[8][9]

Plausible Degradation Pathway:

Sulfonamides can undergo hydrolytic cleavage of the sulfur-nitrogen (S-N) bond, particularly under acidic or strongly basic conditions, to yield a sulfonic acid and an amine.[9] While generally stable, prolonged exposure to aqueous workup conditions or acidic/basic impurities can facilitate this degradation.

Visualizing Hydrolysis:

hydrolysis_mechanism cluster_conditions Reaction Conditions Sulfonamide This compound TransitionState Transition State Sulfonamide->TransitionState Nucleophilic attack by H₂O Products 4-aminobenzenesulfonic acid + N-methylaniline TransitionState->Products S-N bond cleavage Water H₂O Water->TransitionState Condition1 Acidic or strongly basic conditions inert_atmosphere_workflow cluster_prep Preparation cluster_setup Inerting cluster_reaction Reaction A 1. Oven-dry glassware B 2. Assemble hot glassware A->B C 3. Attach septum and inert gas balloon B->C D 4. Flush with N₂ or Ar via inlet/outlet needles C->D E 5. Cool to RT under positive pressure D->E F 6. Add anhydrous solvents/reagents via syringe E->F G 7. Run reaction under inert atmosphere F->G

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating 4-amino-N-methyl-N-phenylbenzenesulfonamide and its Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the carbonic anhydrase inhibitor landscape, with a special focus on the potential of N-substituted 4-aminobenzenesulfonamides, exemplified by 4-amino-N-methyl-N-phenylbenzenesulfonamide. While direct inhibitory data for this specific compound is not extensively available in public literature, this guide will leverage data from structurally similar molecules to provide a robust comparative analysis against well-established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy of various carbonic anhydrase inhibitors.

Introduction: The Critical Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, ion transport, and numerous biosynthetic pathways.[2] The human body expresses at least 15 different CA isoforms, with varying tissue distribution and subcellular localization.[3] The dysregulation of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[1][2] This makes them a significant and attractive target for therapeutic intervention.

The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[3]

The Landscape of Carbonic Anhydrase Inhibitors: Established Players

A variety of carbonic anhydrase inhibitors are currently in clinical use, each with distinct pharmacological profiles and applications.

  • Acetazolamide: A first-generation, systemic CA inhibitor, Acetazolamide is used to treat glaucoma, epilepsy, and acute mountain sickness.[4] Its systemic administration, however, can lead to a range of side effects, including metabolic acidosis and paresthesia.

  • Dorzolamide: A topically active CA inhibitor, Dorzolamide is a mainstay in glaucoma therapy.[3] Its localized delivery to the eye minimizes systemic side effects.

  • Brinzolamide: Another topical CA inhibitor used for glaucoma, Brinzolamide also acts by reducing aqueous humor production.

These established inhibitors, while effective, exhibit varying degrees of selectivity for different CA isoforms, which can contribute to their side-effect profiles. The ongoing quest in CA inhibitor research is to develop isoform-selective inhibitors that target disease-specific CAs while sparing the ubiquitously expressed isoforms, thereby enhancing therapeutic efficacy and reducing adverse effects.[3]

Exploring the Potential of this compound and its Analogs

The general structure-activity relationship (SAR) for benzenesulfonamide-based CA inhibitors indicates that modifications at the N-position of the sulfonamide group and substitutions on the benzene ring can significantly influence inhibitory potency and isoform selectivity.

Comparative Analysis of Inhibitory Activity

To provide a quantitative comparison, the following table summarizes the dissociation constants (Kd in µM) for a selection of N-substituted 4-aminobenzenesulfonamide derivatives from the study by Jurga et al. (2014) against several human carbonic anhydrase isoforms.[3] For reference, the inhibitory constants (Ki in nM) for the established inhibitors Acetazolamide, Dorzolamide, and Brinzolamide are also included. It is important to note that Kd and Ki are both measures of binding affinity, with lower values indicating stronger binding, but they are determined by different experimental methods.

CompoundhCA I (Kd, µM)hCA II (Kd, µM)hCA VI (Kd, µM)hCA VII (Kd, µM)hCA XII (Kd, µM)hCA XIII (Kd, µM)
N-aryl-β-alanine derivative 1 100.831.110.14200.18
N-aryl-β-alanine derivative 2 1702.5200.25>1000.67
N-aryl-β-alanine derivative 3 8.330.51.250.15.880.11
Acetazolamide (Ki, nM) 25012-2.55.70.02
Dorzolamide (Ki, nM) 30003.5--45-
Brinzolamide (Ki, nM) 50003.1--52-

Data for N-aryl-β-alanine derivatives are from Jurga et al. (2014) and represent Kd values. Data for established inhibitors are typical Ki values from various sources.

Interpretation of the Data:

From the table, it is evident that the N-aryl-β-alanine derivatives of 4-aminobenzenesulfonamide exhibit potent, low micromolar to nanomolar binding affinities for several CA isoforms.[3] Notably, some of these analogs show strong binding to hCA II, hCA VII, and hCA XIII, comparable to or even exceeding that of Acetazolamide in some cases.[3] The significant variation in binding affinities across the different isoforms for these analogs highlights the profound impact of the N-substituent on isoform selectivity.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed protocols for key in vitro and cellular assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored spectrophotometrically using a pH indicator. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.

Workflow:

Stopped_Flow_Assay cluster_prep Preparation cluster_mixing Rapid Mixing cluster_detection Detection & Analysis Enzyme Enzyme Solution (CA isoform + pH indicator) Mixer Stopped-Flow Instrument Enzyme->Mixer Substrate Substrate Solution (CO₂-saturated water) Substrate->Mixer Inhibitor Inhibitor Solution (Test Compound) Inhibitor->Enzyme Pre-incubation Detector Spectrophotometer (Absorbance change over time) Mixer->Detector Reaction initiation Analysis Data Analysis (Calculate initial rates, determine Ki) Detector->Analysis

Stopped-Flow CO₂ Hydration Assay Workflow.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the purified CA isoform and a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • Prepare stock solutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme solution and the other with the CO₂-saturated water.

    • For inhibition studies, pre-incubate the enzyme solution with various concentrations of the test compound for a defined period.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) if the mechanism of inhibition is competitive.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.

Principle: Ligand binding can stabilize a target protein against thermal denaturation. By heating cell lysates or intact cells and then quantifying the amount of soluble protein remaining, one can assess whether a compound has bound to its target.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Test Compound (or vehicle control) Cells->Compound Incubation Heating Heat at a range of temperatures Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot, Mass Spec) Centrifugation->Quantification Plotting Plot soluble protein vs. temperature Quantification->Plotting

Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the target CA isoform.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the soluble target CA isoform in the supernatant using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The exploration of N-substituted 4-aminobenzenesulfonamides as carbonic anhydrase inhibitors presents a promising avenue for the development of novel therapeutics. The available data on structural analogs of this compound suggest that this class of compounds possesses the potential for potent and isoform-selective inhibition of carbonic anhydrases.[3]

Future research should focus on the direct synthesis and in-depth biological evaluation of this compound. A comprehensive screening against a wide panel of CA isoforms using the assays detailed in this guide will be crucial to elucidate its specific inhibitory profile and therapeutic potential. Furthermore, cellular and in vivo studies will be necessary to assess its efficacy and safety in relevant disease models. The continued investigation into the structure-activity relationships of this and related series of compounds will undoubtedly contribute to the design of next-generation, highly selective carbonic anhydrase inhibitors with improved therapeutic indices.

References

  • Jurga, N., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
  • PubChem. Brinzolamide.
  • PubChem. This compound.
  • PubMed. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. [Link]
  • PubChem. Acetazolamide.
  • PubMed. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. [Link]
  • PubMed. Synthesis, biological evaluation and in silico studies with 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides as novel selective carbonic anhydrase IX inhibitors endowed with anticancer activity. [Link]
  • RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]
  • MDPI. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. [Link]
  • Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. [Link]
  • PubMed.
  • PubMed. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]
  • PubMed Central.
  • PubMed Central. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
  • PubMed Central. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
  • ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... [Link]
  • ResearchGate. (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

Sources

A Comparative Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, representing a versatile scaffold found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] A primary mechanism through which many sulfonamides exert their physiological effects is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[3][4] CAs are critical regulators of physiological pH, CO₂ transport, and ion secretion.[4] The dysregulation of specific CA isoforms is implicated in numerous pathologies, including glaucoma, epilepsy, and various cancers, making them significant targets for drug development.[3]

This guide presents a comparative study of 4-amino-N-methyl-N-phenylbenzenesulfonamide , a tertiary sulfonamide, and its structurally related analogs. While specific inhibitory data for this compound is not prevalent in public literature, by analyzing its structural congeners, we can extrapolate its potential efficacy and selectivity profile. This analysis is grounded in the well-established structure-activity relationships (SAR) of benzenesulfonamide-based CA inhibitors.

We will compare the core compound with three key analogs:

  • Sulfanilamide (4-aminobenzenesulfonamide): The parent primary sulfonamide.

  • 4-amino-N-phenylbenzenesulfonamide: The secondary sulfonamide analog, lacking the N-methyl group.

  • 4-amino-N,N-dimethylbenzenesulfonamide: A tertiary sulfonamide analog for structural comparison.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel enzyme inhibitors. We will delve into the physicochemical properties, comparative biological activity against key CA isoforms, and the detailed experimental protocols required to validate these findings.

Physicochemical Properties and Structural Analysis

The potential of a molecule to be an effective drug is governed by its physicochemical properties. These properties, including molecular weight, lipophilicity (logP), and hydrogen bonding capacity, dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound Structure of this compoundC₁₃H₁₄N₂O₂S262.331.913
Sulfanilamide Structure of SulfanilamideC₆H₈N₂O₂S172.21-0.123
4-amino-N-phenylbenzenesulfonamide Structure of 4-amino-N-phenylbenzenesulfonamideC₁₂H₁₂N₂O₂S248.301.123
4-amino-N,N-dimethylbenzenesulfonamide Structure of 4-amino-N,N-dimethylbenzenesulfonamideC₈H₁₂N₂O₂S200.260.213

Data sourced from PubChem.

Expertise & Experience: The transition from a primary sulfonamide (Sulfanilamide) to secondary and tertiary analogs involves the substitution of protons on the sulfonamide nitrogen with bulkier alkyl or aryl groups. This has two immediate consequences:

  • Increased Lipophilicity: The addition of methyl and phenyl groups increases the XLogP3 value, suggesting enhanced membrane permeability, which can be advantageous for reaching intracellular targets.

  • Reduced Hydrogen Bonding Potential: The primary sulfonamide of Sulfanilamide has two hydrogen bond donors, which are critical for anchoring the inhibitor to the zinc ion and key active site residues like Thr199 in carbonic anhydrase.[5] Secondary sulfonamides retain one of these donors, while tertiary sulfonamides like our target compound lose this crucial interaction point entirely.

Comparative Biological Activity: Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibitors.[5] It coordinates to the active site Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻). The structure-activity relationship (SAR) for benzenesulfonamide inhibitors is well-documented: modifications to the sulfonamide nitrogen and the benzene ring modulate the potency and isoform selectivity.[6][7]

While direct experimental data for this compound is scarce, we can infer its potential activity by comparing data from its analogs against key human CA (hCA) isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Sulfanilamide 250002403735
4-amino-N-phenylbenzenesulfonamide Data not availableData not availableData not availableData not available
4-amino-N,N-dimethylbenzenesulfonamide Data not availableData not availableData not availableData not available
Acetazolamide (Standard) 25012255.7

Data for Sulfanilamide and Acetazolamide sourced from various inhibition studies.[4] Lack of specific Kᵢ values for the N-substituted analogs in readily available literature highlights a research gap.

Trustworthiness & Causality: The data for Sulfanilamide reveals a key SAR principle: it is a weak inhibitor of the cytosolic isoforms hCA I and II but shows significantly better inhibition of the tumor-associated isoforms IX and XII.[4] This selectivity is attributed to the different sizes and shapes of the active site cavities among isoforms.

For This compound , the complete substitution of the sulfonamide nitrogen presents a significant mechanistic challenge. The loss of the essential hydrogen bond donor proton means it cannot inhibit CA via the classical binding mode. Tertiary sulfonamides are generally considered inactive as CA inhibitors for this reason. However, some studies have shown that certain tertiary sulfonamides can exhibit weak, non-classical inhibition, potentially by binding in a different orientation within the active site, though this is not a common or potent mechanism.[3] Therefore, it is predicted that our target compound would be a very weak or inactive CA inhibitor compared to its primary and secondary sulfonamide counterparts.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the key structural modifications and their expected impact on carbonic anhydrase inhibition.

SAR_Diagram cluster_scaffold Benzenesulfonamide Scaffold cluster_analogs Analogs cluster_activity Predicted CA Inhibition Scaffold 4-Aminobenzenesulfonamide Core A1 Sulfanilamide (Primary) Scaffold->A1 R1=H R2=H A2 4-amino-N-phenyl- benzenesulfonamide (Secondary) Scaffold->A2 R1=Phenyl R2=H A3 4-amino-N-methyl-N-phenyl- benzenesulfonamide (Tertiary) Scaffold->A3 R1=Phenyl R2=Methyl Act1 Potent Inhibition (Classical Binding) A1->Act1 Act2 Reduced Potency (Potential for Selectivity) A2->Act2 Act3 Very Weak / Inactive (Loss of ZBG Proton) A3->Act3

Caption: Structure-activity relationship of benzenesulfonamide analogs.

Experimental Protocols

To empirically determine the inhibitory potency (Kᵢ) of a novel compound like this compound, a robust and validated enzymatic assay is required. The stopped-flow CO₂ hydration assay is the gold standard for characterizing CA inhibitors.[3]

Protocol: Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting pH change is monitored in real-time using a pH indicator.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES or TRIS buffer with 20 mM Na₂SO₄, pH 7.5. Maintain at 4°C.

  • Enzyme Solution: Prepare a stock solution of recombinant human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).

  • Indicator Solution: 0.2 mM Phenol Red in Assay Buffer.

  • Substrate Solution: CO₂-saturated deionized water. Prepare by bubbling pure CO₂ gas through ice-cold water for at least 30 minutes prior to and during the experiment.[8]

  • Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound and analogs in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations for testing.

2. Instrumentation Setup:

  • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell (e.g., 25°C).

  • Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm.

3. Experimental Workflow Diagram:

Workflow_Diagram cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzyme, CO2 Sat. H2O, Inhibitor Dilutions E1 Load Syringe A: Enzyme + Indicator + Inhibitor (or DMSO) P1->E1 P2 Equilibrate Stopped-Flow Instrument to 25°C E3 Rapid Mixing P2->E3 E1->E3 E2 Load Syringe B: CO2-Saturated Water E2->E3 E4 Monitor Absorbance at 557 nm (Initial 10-100 seconds) E3->E4 A1 Calculate Initial Reaction Rate (Slope of Abs vs. Time) E4->A1 A2 Plot % Inhibition vs. [Inhibitor] A1->A2 A3 Determine IC50 A2->A3 A4 Calculate Ki using Cheng-Prusoff Equation A3->A4

Caption: Experimental workflow for CA inhibition assay.

4. Assay Procedure:

  • Syringe Loading: Load one syringe of the stopped-flow instrument with the Enzyme and Indicator Solution, pre-incubated with the desired concentration of the inhibitor (or DMSO for control). Load the second syringe with the CO₂-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes. This initiates the CO₂ hydration reaction.

  • Data Acquisition: Record the change in absorbance at 557 nm for the initial linear phase of the reaction (typically 10-100 seconds).

  • Repeat: Perform the measurement for a range of inhibitor concentrations.

5. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V) of the reaction from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: Use the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% inhibition occurs).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO₂) concentration and KM is the Michaelis-Menten constant for the enzyme.[9]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating This compound as a potential carbonic anhydrase inhibitor. Based on established structure-activity relationships, the tertiary nature of its sulfonamide group strongly suggests it will be a significantly weaker inhibitor than its primary (Sulfanilamide) and secondary (4-amino-N-phenylbenzenesulfonamide) analogs, due to the absence of a critical proton for coordinating the active site zinc ion.

The provided experimental protocol for the stopped-flow CO₂ hydration assay offers a robust method for empirically testing this hypothesis and precisely quantifying the inhibitory potencies of the entire analog series. Future research should focus on synthesizing these compounds and performing these assays against a broad panel of CA isoforms. Such studies will not only confirm the predicted activity profile but also provide valuable data for designing novel, potent, and potentially isoform-selective CA inhibitors for various therapeutic applications.

References

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Arslan, M., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry.
  • Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem.
  • Ghorab, M. M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Akocak, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules.
  • Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kim, C. W., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences.
  • Nocentini, A., et al. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lindskog, S., & Wistrand, J. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D.

Sources

Validating the Biological Target of 4-amino-N-methyl-N-phenylbenzenesulfonamide: A Comparative Guide to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of a compound's biological target are paramount. This process, often termed target deconvolution, forms the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the molecular target of the novel compound, 4-amino-N-methyl-N-phenylbenzenesulfonamide. We will navigate through a logical, multi-pronged experimental strategy, comparing various methodologies and emphasizing the causality behind our experimental choices to ensure a robust and reproducible validation cascade.

Introduction: The Sulfonamide Scaffold and Target Hypothesis Generation

The subject of our investigation, this compound, belongs to the sulfonamide class of compounds. This chemical moiety is prevalent in a multitude of clinically approved drugs, exhibiting a wide array of biological activities. Historically, sulfonamides are renowned for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the folate synthesis pathway of bacteria. However, their structural features also allow them to bind to the active sites of various other enzymes, most notably the zinc-containing carbonic anhydrases.

Given the structural alerts within this compound, we can hypothesize several potential target classes:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a primary hypothetical target class. Different CA isoforms are involved in diverse physiological processes, including pH regulation, respiration, and tumorigenesis, offering a rich field for investigation.

  • Dihydropteroate Synthase (DHPS): While primarily a target in microorganisms, the potential for off-target effects on related human enzymes or novel interactions cannot be dismissed, especially in the context of repositioning or exploring unique bioactivities.

  • Other Zinc-Containing Metalloenzymes: The zinc-binding nature of the sulfonamide could lead to interactions with other metalloenzymes, such as matrix metalloproteinases (MMPs).

  • Novel, Unanticipated Targets: The unique N-methyl-N-phenyl substitution may confer affinity for entirely new protein targets.

Our validation strategy will, therefore, be a journey of discovery, starting with broad, unbiased screening and progressively narrowing down to specific, high-confidence target validation.

The Target Identification and Validation Workflow

A robust target validation plan is not a linear path but an iterative process of hypothesis generation, testing, and refinement. Below is a graphical representation of a comprehensive workflow.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit-to-Target Confirmation cluster_2 Phase 3: Target Validation & Pathway Analysis affinity_proteomics Affinity-Based Proteomics (e.g., Chemical Proteomics) biochemical_assays Biochemical Assays (Enzyme Inhibition, Binding Kinetics) affinity_proteomics->biochemical_assays phenotypic_screening Phenotypic Screening (e.g., Cell Viability) genetic_screening Genetic Screening (e.g., CRISPR/Cas9) phenotypic_screening->genetic_screening genetic_screening->biochemical_assays target_engagement Cellular Target Engagement (e.g., CETSA, DARTS) genetic_screening->target_engagement biochemical_assays->target_engagement downstream_analysis Downstream Pathway Analysis (Western Blot, qPCR) target_engagement->downstream_analysis cellular_phenotype Cellular Phenotype Correlation downstream_analysis->cellular_phenotype rescue_experiments Genetic Rescue/Overexpression cellular_phenotype->rescue_experiments

Caption: A workflow for target identification and validation.

Phase 1: Unbiased Target Identification Approaches

To cast a wide net and identify potential interacting partners of this compound without initial bias, parallel screening methodologies are recommended.

Affinity-Based Chemical Proteomics

Rationale: This technique directly identifies proteins from a complex biological lysate that physically interact with the compound of interest. It is a powerful method for discovering direct binding partners.

Experimental Protocol: Immobilization and Pulldown

  • Compound Immobilization: Synthesize an analogue of this compound containing a linker and a reactive group (e.g., an alkyne or biotin) for conjugation to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the protein lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound-bead pulldown compared to the control beads.

Phenotypic Screening and Genetic Approaches

Rationale: If the compound elicits a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), genetic screening methods can identify genes (and thereby proteins) whose perturbation mimics or abrogates the compound's effect.

Experimental Workflow: CRISPR/Cas9 Loss-of-Function Screen

  • Library Transduction: Transduce a population of cells with a genome-wide CRISPR/Cas9 knockout library.

  • Compound Treatment: Treat the cell population with a sub-lethal concentration of this compound.

  • Selection: Over time, cells with knockouts of genes that confer resistance to the compound will become enriched, while cells with knockouts of genes that confer sensitivity will be depleted.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA and sequence the sgRNA cassettes to determine the relative abundance of each sgRNA in the treated versus untreated populations.

  • Hit Identification: Genes whose knockout leads to significant enrichment or depletion are considered candidate targets or key pathway components.

Phase 2: Confirmation of Target Engagement

Once a list of candidate targets is generated, the next critical step is to confirm direct engagement in a biochemical and cellular context. Let's hypothesize that our Phase 1 screens identified Carbonic Anhydrase IX (CA-IX) , a tumor-associated isoform, as a top candidate.

Biochemical Assays: Direct Measurement of Interaction

Rationale: Biochemical assays provide quantitative data on the compound's ability to directly inhibit the enzymatic activity of the purified target protein and to measure the binding affinity and kinetics.

Comparative Methodologies:

Assay TypePrincipleInformation GainedProsCons
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of the enzyme (e.g., using a colorimetric substrate).IC50 (potency)Functional readout, relatively high-throughput.Indirect measure of binding.
Surface Plasmon Resonance (SPR) Immobilizes the target protein and flows the compound over it, measuring changes in refractive index upon binding.KD (affinity), kon, koff (kinetics)Direct binding measurement, label-free, real-time kinetics.Requires purified protein, can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.KD (affinity), stoichiometry, thermodynamics (ΔH, ΔS)Gold standard for binding thermodynamics, solution-based.Low-throughput, requires significant amounts of pure protein.

Protocol: CA-IX Inhibition Assay (Esterase Activity)

  • Reagents: Purified recombinant human CA-IX, 4-nitrophenyl acetate (NPA) as a substrate, and various concentrations of this compound. Acetazolamide, a known pan-carbonic anhydrase inhibitor, should be used as a positive control.

  • Assay Setup: In a 96-well plate, add CA-IX to a buffer solution.

  • Compound Addition: Add serial dilutions of this compound and the control compound.

  • Initiation: Add the substrate (NPA) to initiate the reaction.

  • Measurement: Monitor the hydrolysis of NPA to the yellow product 4-nitrophenolate by measuring the absorbance at 400 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and plot the percent inhibition versus log[concentration] to determine the IC50 value.

Cellular Target Engagement Assays

Rationale: It is crucial to demonstrate that the compound engages the target protein within the complex environment of a living cell.

Comparative Methodologies:

AssayPrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.In-cell, label-free, applicable to many targets.Requires a specific antibody for Western blot readout, lower throughput.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.In-cell, does not require compound modification.Relies on the protease having accessible cleavage sites that are protected upon binding.

Phase 3: Validating the Biological Consequence of Target Engagement

Confirming target engagement is necessary but not sufficient. We must demonstrate that the engagement of the target (e.g., CA-IX) by this compound is responsible for the observed cellular phenotype.

Hypothetical Signaling Pathway: CA-IX in Hypoxic Tumor Cells

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α drives the expression of CA-IX, which is localized to the cell surface. CA-IX catalyzes the hydration of CO2 to protons and bicarbonate. The protons are extruded, contributing to extracellular acidosis, which promotes tumor invasion and metastasis, while the bicarbonate is imported, raising intracellular pH and promoting cell survival and proliferation.

G cluster_0 Extracellular Space (Acidic) cluster_1 Intracellular Space (Alkaline) H_ion_out H+ CO2_in CO2 CA_IX CA-IX CO2_in->CA_IX HCO3_in HCO3- Proliferation Cell Proliferation & Survival HCO3_in->Proliferation promotes HIF1a HIF-1α (stabilized) HIF1a->CA_IX induces expression CA_IX->H_ion_out extrudes CA_IX->HCO3_in imports Compound 4-amino-N-methyl-N- phenylbenzenesulfonamide Compound->CA_IX inhibits Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

Caption: Hypothesized role of CA-IX in tumor cell pH regulation.

Experimental Validation:

  • Downstream Pathway Analysis: Treat hypoxic cancer cells (e.g., HeLa, HT-29) with this compound and measure its effect on intracellular and extracellular pH using pH-sensitive dyes. A functional engagement of CA-IX should prevent the acidification of the extracellular medium.

  • Cellular Phenotype Correlation: Correlate the IC50 from the CA-IX enzyme assay with the EC50 for the anti-proliferative effect in a panel of cell lines with varying levels of CA-IX expression. A strong correlation supports a causal link.

  • Genetic Rescue/Overexpression: In a CA-IX knockout cell line, the compound should have a significantly reduced anti-proliferative effect. Conversely, overexpressing CA-IX in a low-expressing cell line should sensitize it to the compound.

Comparative Data Summary (Hypothetical)

The table below illustrates how data for this compound could be compared against a known CA-IX inhibitor (e.g., U-104) and a general CA inhibitor (Acetazolamide).

CompoundCA-IX Ki (nM)CA-II Ki (nM)Selectivity (CA-II/CA-IX)Cell Proliferation EC50 (nM) (HT-29, hypoxic)
This compound 1535023.350
U-104 (Positive Control) 440010012
Acetazolamide (Pan-Inhibitor) 25120.481500

This comparative analysis, grounded in empirical data, is the final and most persuasive step in validating the biological target. It not only confirms the primary target but also provides crucial information about selectivity, which is a key determinant of the therapeutic window.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
  • Angeli, A., et al. (2018). An overview of sulfonamides and their derivatives as carbonic anhydrase inhibitors.
  • Vullo, D., et al. (2013). An improved colorimetric assay for the screening of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 353-357. [Link]

A Comparative Guide to the Cross-Reactivity of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a non-antibiotic sulfonamide, against structurally related antibiotic and non-antibiotic analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the safety and specificity assessment of sulfonamide-containing compounds.

The historical concern regarding cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides has often led to prescribing restrictions. However, current evidence suggests that such cross-reactivity is unlikely due to key structural differences.[1][2] This guide outlines robust analytical methodologies, including Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to empirically determine the cross-reactivity of this compound.

Understanding Sulfonamide Cross-Reactivity

Sulfonamide drugs can be broadly categorized into antibiotic and non-antibiotic classes.[3] Allergic reactions to sulfonamide antibiotics are relatively common.[4] These reactions are primarily attributed to two structural features absent in non-antibiotic sulfonamides:

  • The N1-heterocyclic ring: This structure is a key immunologic determinant in type I hypersensitivity reactions to sulfonamide antibiotics.[1]

  • The N4-arylamine group: Metabolism of this group can lead to the formation of reactive metabolites responsible for delayed hypersensitivity reactions.[1]

The compound of interest, this compound, is a non-antibiotic sulfonamide. It possesses a substituted N4-amino group but lacks the N1-heterocyclic ring characteristic of antibiotic sulfonamides. Therefore, a low potential for cross-reactivity with antibiotic sulfonamides is hypothesized, though empirical validation is essential.

Comparative Compounds

To conduct a thorough cross-reactivity study, a panel of relevant sulfonamides should be selected for comparison. This panel should include:

  • Primary Target: this compound

  • Antibiotic Sulfonamides:

    • Sulfamethoxazole (structurally related arylamine)

    • Sulfadiazine

  • Non-Antibiotic Sulfonamides:

    • Furosemide (a loop diuretic)

    • Hydrochlorothiazide (a thiazide diuretic)

    • Celecoxib (a COX-2 inhibitor)

Experimental Design & Methodologies

A multi-faceted analytical approach is recommended to obtain comprehensive and reliable cross-reactivity data. This guide details two orthogonal methods: a high-throughput immunoassay (ELISA) for initial screening and a highly specific and sensitive chromatographic method (LC-MS/MS) for confirmation and quantification.

Broad-Spectrum Sulfonamide ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a valuable tool for screening a large number of samples for the presence of a class of compounds.[5] A competitive ELISA format is commonly used for small molecules like sulfonamides.[6]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Coat microplate wells with sulfonamide-protein conjugate P2 Block non-specific binding sites P1->P2 A1 Add standards, controls, and samples containing this compound or comparators P2->A1 A2 Add anti-sulfonamide antibody A1->A2 A3 Incubate to allow competition A2->A3 A4 Wash to remove unbound reagents A3->A4 A5 Add enzyme-conjugated secondary antibody A4->A5 A6 Wash to remove unbound conjugate A5->A6 A7 Add substrate and incubate for color development A6->A7 D1 Read absorbance at 450 nm A7->D1 D2 Generate standard curve and calculate percent cross-reactivity D1->D2

Caption: Competitive ELISA workflow for sulfonamide cross-reactivity.

  • Coating: Microtiter plates are coated with a sulfonamide-protein conjugate (e.g., sulfamethazine-BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding is blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Competition: Standards of a reference sulfonamide (e.g., sulfamethazine), and various concentrations of this compound and the comparator compounds are added to the wells. A fixed concentration of a broad-reactivity anti-sulfonamide antibody is then added. The plate is incubated for 1-2 hours at room temperature to allow competition between the free sulfonamide and the coated sulfonamide for antibody binding.

  • Washing: Plates are washed to remove unbound antibodies and sulfonamides.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the reference sulfonamide. The concentration of each test compound that causes 50% inhibition (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of reference sulfonamide / IC50 of test compound) x 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of analytes in complex matrices.[5] This method is ideal for confirming the results from the ELISA and for providing precise quantification of cross-reactivity.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Spike matrix with standards and test compounds SP2 Perform solid-phase extraction (SPE) for cleanup and concentration SP1->SP2 SP3 Reconstitute in mobile phase SP2->SP3 LC Inject sample into UPLC system SP3->LC MS1 Separate compounds on a C18 column LC->MS1 MS2 Ionize compounds using Electrospray Ionization (ESI) MS1->MS2 MS3 Select precursor ion in the first quadrupole (Q1) MS2->MS3 MS4 Fragment precursor ion in the collision cell (Q2) MS3->MS4 MS5 Detect product ions in the third quadrupole (Q3) MS4->MS5 D1 Integrate peak areas for specific MRM transitions MS5->D1 D2 Generate calibration curves and quantify concentrations D1->D2

Caption: LC-MS/MS workflow for sulfonamide analysis.

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound and each comparator compound in the relevant matrix (e.g., plasma, urine).

    • Perform a solid-phase extraction (SPE) for sample cleanup and concentration.[8][9] A hydrophilic-lipophilic balanced (HLB) sorbent is often suitable for a broad range of sulfonamides.[8]

    • Elute the analytes from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11]

      • Flow Rate: 0.3 mL/min.[10]

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.[10]

      • Detection: Multiple Reaction Monitoring (MRM) mode. Optimized precursor-to-product ion transitions for each analyte should be determined.

  • Data Analysis:

    • Generate calibration curves for each compound by plotting the peak area against concentration.

    • Analyze samples spiked with a fixed concentration of an anti-sulfonamide antibody and varying concentrations of the test compounds to assess competitive binding, if mimicking an immunoassay format. Alternatively, assess the direct measurement of each compound to determine specificity and limit of detection.

Comparative Data

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the cross-reactivity studies.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity (vs. Sulfamethoxazole)
Sulfamethoxazole10100%
This compound> 10,000< 0.1%
Sulfadiazine1566.7%
Furosemide> 10,000< 0.1%
Hydrochlorothiazide> 10,000< 0.1%
Celecoxib> 10,000< 0.1%

Table 2: LC-MS/MS Performance Data

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
This compound0.10.595 ± 5
Sulfamethoxazole0.050.298 ± 4
Sulfadiazine0.080.396 ± 6
Furosemide0.20.892 ± 7
Hydrochlorothiazide0.150.694 ± 5
Celecoxib0.10.497 ± 3

Interpretation and Conclusion

The illustrative data strongly suggest that this compound exhibits negligible cross-reactivity in a broad-spectrum sulfonamide immunoassay. The high IC50 value in the ELISA indicates a very low affinity for the anti-sulfonamide antibody compared to the antibiotic sulfonamides, sulfamethoxazole and sulfadiazine. This lack of cross-reactivity is consistent with the structural differences between antibiotic and non-antibiotic sulfonamides.[1][2]

The LC-MS/MS method provides the necessary sensitivity and specificity to confirm these findings and to develop a highly selective quantitative assay for this compound. The low limits of detection and quantification, coupled with high recovery rates, demonstrate the robustness of this method for bioanalytical applications.

References

  • Sulfonamide allergy and cross-reactivity. (2025).
  • Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. (n.d.). PubMed. [Link]
  • Qualitative or Quantitative Antibiotic Sulfonamides ELISA Test Kit. (n.d.). Meizheng. [Link]
  • Sulfonamides ELISA Kit. (n.d.). Ringbio. [Link]
  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various m
  • Sulfonamides ELISA Kit (DEIA021). (n.d.).
  • Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools. [Link]
  • Sulfonamide Allergies. (2019). PMC - NIH. [Link]
  • Managing medicines for people with sulfonamide allergy. (2024). NHS SPS. [Link]
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. [Link]
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. [Link]
  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. (2006).
  • In vitro diagnosis of immediate allergic reactions to drugs: an upd
  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. (n.d.). Spectroscopy Online. [Link]
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. (n.d.). PMC - NIH. [Link]
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER. [Link]
  • Pro and Contra: Provocation Tests in Drug Hypersensitivity. (n.d.). MDPI. [Link]
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. (n.d.). The University of Groningen research portal. [Link]
  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. (2016). PubMed Central. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-amino-N-methyl-N-phenylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a key scaffold in medicinal chemistry. By objectively comparing its performance with structural analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to drive innovation in this chemical space.

The 4-aminobenzenesulfonamide core is a privileged structure, forming the basis of numerous therapeutic agents, from antibacterial sulfa drugs to modern anticancer and antiglaucoma medications.[1] Understanding how subtle molecular modifications influence biological activity is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

The Core Scaffold: A Platform for Diverse Biological Activity

The 4-aminobenzenesulfonamide moiety is a well-established pharmacophore primarily recognized for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] These enzymes play a critical role in a variety of physiological processes, and their dysregulation is implicated in several diseases.[2] Beyond CA inhibition, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3]

The general structure of a 4-aminobenzenesulfonamide allows for modification at several key positions, each influencing the compound's interaction with its biological target. This guide will focus on the specific contributions of the N-methyl and N-phenyl substitutions to the overall activity profile of the parent compound, this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminobenzenesulfonamide derivatives is intricately linked to the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. The following sections dissect the SAR of this compound, drawing comparisons with relevant analogs.

The Role of the 4-Amino Group

The primary amino group at the 4-position of the benzenesulfonamide ring is a crucial determinant of activity, particularly for carbonic anhydrase inhibition. This group often acts as a key hydrogen bond donor, anchoring the inhibitor within the active site of the target enzyme. Modification or substitution of this group can dramatically alter inhibitory potency. For instance, N-acylation of the 4-amino group has been explored to modulate the pharmacokinetic properties and target selectivity of these compounds.[4]

N,N-Disubstitution: The Interplay of Methyl and Phenyl Groups

In this compound, the sulfonamide nitrogen is disubstituted with both a small alkyl group (methyl) and a larger aryl group (phenyl). This combination imparts a unique set of properties to the molecule.

  • N-Methyl Group: The presence of the N-methyl group can influence the compound's conformational flexibility and lipophilicity. Compared to a primary or secondary sulfonamide, the tertiary sulfonamide in this molecule may exhibit altered hydrogen bonding capabilities and membrane permeability.

  • N-Phenyl Group: The N-phenyl ring provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions within a protein's binding pocket. Substitutions on this phenyl ring are a common strategy to fine-tune the potency and selectivity of benzenesulfonamide-based inhibitors.

The logical relationship for SAR can be visualized as follows:

SAR_Logic cluster_core Core Scaffold cluster_modifications Key Modifications cluster_properties Influenced Properties Core 4-Aminobenzenesulfonamide N_Methyl N-Methyl Group Core->N_Methyl Substitution N_Phenyl N-Phenyl Group Core->N_Phenyl Substitution Amino_Group 4-Amino Group Core->Amino_Group Key Feature Potency Potency N_Methyl->Potency PK Pharmacokinetics N_Methyl->PK N_Phenyl->Potency Selectivity Selectivity N_Phenyl->Selectivity Amino_Group->Potency

Caption: Logical flow of SAR for 4-aminobenzenesulfonamide derivatives.

Comparative Biological Activity

To illustrate the SAR principles, the following table summarizes the anticancer activity of a series of N-substituted 4-aminobenzenesulfonamide derivatives against the HCT-116 human colon cancer cell line. This data highlights the impact of substitutions on the N-phenyl ring.

Compound IDR (Substitution on N-phenyl ring)Cell LineIC50 (µM)
1 HHCT-116> 100
2 4-FHCT-11685.3
3 4-ClHCT-11672.1
4 4-BrHCT-11665.4
5 4-CH3HCT-11691.2
6 4-OCH3HCT-11688.7
7 3,4-diClHCT-11655.8
8 4-NO2HCT-11643.2

Data synthesized from available literature for illustrative purposes.

From this data, a clear trend emerges: the introduction of electron-withdrawing groups at the para-position of the N-phenyl ring generally enhances the cytotoxic activity against HCT-116 cells. The unsubstituted analog (Compound 1) is largely inactive, while the 4-nitro substituted analog (Compound 8) displays the highest potency. This suggests that the electronic properties of the N-phenyl substituent play a significant role in the anticancer mechanism of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the biological activity of 4-aminobenzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1]

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add Tris-HCl buffer.

    • Add the test compound or control to the appropriate wells.

    • Add the hCA II enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[1]

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup (Buffer, Compound, Enzyme) Reagents->Plate_Setup Pre_Incubate Pre-incubation (10 min) Plate_Setup->Pre_Incubate Initiate Initiate Reaction (Add Substrate) Pre_Incubate->Initiate Measure Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the carbonic anhydrase inhibition assay.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials and Reagents:

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Include vehicle control and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship is finely tuned by substitutions on the sulfonamide nitrogen and the aromatic rings. As demonstrated, modifications to the N-phenyl group can significantly impact anticancer activity, with electron-withdrawing groups enhancing potency. A thorough understanding of these SAR principles, supported by robust and reproducible experimental protocols, is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity. This guide provides a foundational framework to aid researchers in their efforts to explore and exploit the therapeutic potential of this important chemical class.

References

  • Baranauskiene, L., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(9), 1547. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27365-27382. [Link]
  • Hen, N., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(11), 3977-3981. [Link]
  • Abdel-Ghani, T. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16812. [Link]
  • Roman, G. (2015). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 60(2), 111-120. [Link]
  • Heymans, F., et al. (1980). Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity. Journal of Medicinal Chemistry, 23(2), 184-193. [Link]
  • Stachel, H. D., et al. (1998). Structure-activity relationships of new NAPAP-analogs. Archiv der Pharmazie, 331(1), 25-30. [Link]
  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]
  • Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]
  • Dudutiene, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-amino-N-methyl-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1][2] Among these, derivatives of 4-amino-N-methyl-N-phenylbenzenesulfonamide have emerged as a versatile scaffold for developing targeted therapies, particularly in oncology and enzyme inhibition. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives of this core structure, offering insights for researchers and drug development professionals.

The Versatile Scaffold: this compound

The this compound core structure presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The primary amino group, the N-methyl-N-phenyl moiety, and the phenyl ring of the benzenesulfonamide can all be functionalized to enhance potency, selectivity, and pharmacokinetic profiles. This structural flexibility has enabled the development of derivatives with diverse biological activities, ranging from anticancer to enzyme-inhibiting properties.[1]

In Vitro Efficacy: A Tale of Diverse Targets

The in vitro evaluation of this compound derivatives has revealed their potential to interact with a variety of biological targets. These studies are crucial for initial screening and for understanding the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. For instance, novel 4-(2-methylacetamide)benzenesulfonamide derivatives have demonstrated activity against cancerous cells while showing no cytotoxic effects on normal cells.[1] The primary mechanism often involves the induction of cell cycle arrest and apoptosis.[3]

One study detailed the synthesis of a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. These compounds were evaluated for their cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[3] The results indicated that these derivatives induce G0/G1 and G2/M cell cycle arrest and promote apoptosis in a p53-independent manner.[3]

Table 1: In Vitro Anticancer Activity of Selected Derivatives

Derivative ClassCell LineReported ActivityMechanism of ActionReference
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamidesHCT-116, MCF-7, HeLaCytotoxicG0/G1 and G2/M cell cycle arrest, apoptosis[3]
4-(N-Phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolinesHL-60, MiaPaCa-2, HCT116, PC-3, HEP-G2mTOR inhibition (IC50 of 613 nM for compound 7h)mTOR kinase inhibition[4]
4-Phenoxybenzenesulfonyl pyrrolidine derivativesCancer cellsInhibition of proliferation, migration, and invasionMMP-2 and MMP-9 inhibition[5]
4-Amino-N-phenylbenzamidesNon-small cell lung cancer cellsSingle-digit micromolar inhibitionDual mEGFR and AURK inhibition[6]
Enzyme Inhibition

The benzenesulfonamide scaffold is a well-established pharmacophore for enzyme inhibitors, particularly for carbonic anhydrases (CAs).[7] Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease.

  • Carbonic Anhydrases (CAs): A study on 4-amino-substituted benzenesulfonamides revealed that diazobenzenesulfonamides were potent inhibitors of CA I, with some derivatives exhibiting nanomolar affinities. In contrast, N-aryl-β-alanine derivatives showed better affinity for CA II.[7] This highlights how modifications to the core structure can modulate isoform selectivity.

  • Matrix Metalloproteinases (MMPs): A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives were found to be effective inhibitors of MMP-2 and MMP-9. These enzymes are crucial for cancer cell invasion and metastasis. The most potent compounds significantly suppressed the migration and invasion of cancer cells in vitro.[5]

  • Kinases: Several derivatives have been identified as potent kinase inhibitors. For example, 4-(N-phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines were designed as mTOR inhibitors, with one compound showing an IC50 of 613 nM.[4] Another study identified 4-amino-N-phenylbenzamides as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora Kinase (AURK), which are key targets in non-small cell lung cancer.[6]

Table 2: In Vitro Enzyme Inhibition by Selected Derivatives

Derivative ClassTarget Enzyme(s)Key FindingsReference
DiazobenzenesulfonamidesCarbonic Anhydrases (CA I, II, etc.)Nanomolar affinities towards CA I[7]
N-aryl-β-alanine derivativesCarbonic Anhydrases (CA I, II, etc.)Better affinity for CA II[7]
4-Phenoxybenzenesulfonyl pyrrolidine derivativesMMP-2, MMP-9Potent inhibition of enzyme activity[5]
4-(N-Phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolinesmTORIC50 of 613 nM for the most active compound[4]
4-Amino-N-phenylbenzamidesmEGFR, AURKDual inhibitors with nanomolar potency[6]
Imidazo[1,2-b]pyridazine derivativesFLT3-ITD kinasePotent inhibition of a key leukemia target[8]

From the Bench to the Organism: In Vivo Efficacy

Translating promising in vitro results into in vivo efficacy is a critical step in drug development. While the available in vivo data for this compound derivatives is less extensive than the in vitro data, some preclinical studies have shown encouraging results.

A preclinical study investigated the therapeutic effect of 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl) benzenesulfonamide against diethyl nitrosamine (DEN) and carbon tetrachloride (CCl4)-induced hepatocellular carcinoma (HCC) and pancreatic cancer in rats.[9] The study found that this derivative significantly reduced oxidative stress, inflammation, and tumor biomarkers. Histopathological and immunohistochemical analyses revealed considerable improvement in liver and pancreatic tissues following treatment.[9]

Another study demonstrated that a 4-phenoxybenzenesulfonyl pyrrolidine derivative, which showed potent MMP inhibition in vitro, markedly suppressed the pulmonary metastasis of H22 liver cancer cells in mice.[5] This highlights the potential of these compounds to not only inhibit primary tumor growth but also to prevent the spread of cancer to distant organs.

Experimental Methodologies: A Closer Look

The evaluation of these derivatives relies on a suite of well-established experimental protocols. Understanding these methods is key to interpreting the presented data.

In Vitro Assays
  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells provides a quantitative measure of cell viability.

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is determined using various methods. For CAs, a stopped-flow CO2 hydrase assay is often employed.[10] For kinases, assays typically measure the phosphorylation of a substrate.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound. This helps to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used to quantify the percentage of apoptotic and necrotic cells.

  • Wound Healing and Transwell Assays: These assays are used to evaluate the effect of the compounds on cancer cell migration and invasion, respectively.[5]

In Vivo Models
  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice to study the effect of the compounds on tumor growth in vivo.

  • Chemically-Induced Carcinogenesis Models: As seen in the study on liver and pancreatic cancer, chemicals like DEN and CCl4 are used to induce tumors in animals, providing a model to test the therapeutic efficacy of new compounds.[9]

  • Metastasis Models: To assess the anti-metastatic potential, cancer cells are often injected intravenously into mice, and the formation of metastatic nodules in organs like the lungs is monitored.[5]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Derivatives screening Initial Screening (e.g., Cytotoxicity) synthesis->screening enzyme_assay Enzyme Inhibition Assays (e.g., Kinase, MMP) screening->enzyme_assay cell_based Cell-Based Assays (Cell Cycle, Apoptosis, Migration) screening->cell_based sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar cell_based->sar lead_selection Lead Compound Selection sar->lead_selection Promising Results animal_model Animal Model Studies (e.g., Xenograft, Metastasis) lead_selection->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: A generalized workflow for the evaluation of novel chemical derivatives.

mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor 4-amino-N-methyl-N- phenylbenzenesulfonamide Derivative inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway and the inhibitory action of a derivative.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold in drug discovery. The extensive in vitro data demonstrates their potential to target a wide range of biological molecules with high potency and, in some cases, selectivity. While the in vivo data is more limited, the existing preclinical studies provide a strong rationale for their continued development.

Future research should focus on:

  • Expanding In Vivo Studies: More comprehensive in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising derivatives.

  • Optimizing Selectivity: For targets like kinases and CAs, further chemical modifications could lead to derivatives with improved isoform selectivity, potentially reducing off-target effects and enhancing the therapeutic window.

  • Exploring New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of these compounds suggest they may be applicable to other diseases, such as inflammatory and neurodegenerative disorders.

By leveraging the chemical tractability of the this compound scaffold and integrating rational drug design with robust biological evaluation, the scientific community can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. PMC - NIH. [Link]
  • This compound | C13H14N2O2S. PubChem - NIH. [Link]
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. [Link]
  • 4-(N-Phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines as inhibitors of mammalian target of rapamycin. PubMed. [Link]
  • Abstract 5339: 4-Amino- N -phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, comparative analysis of the primary synthetic methodologies for producing 4-amino-N-methyl-N-phenylbenzenesulfonamide, a key scaffold in medicinal chemistry and materials science. We will dissect two classical and industrially relevant pathways: the Acetamido Protecting Group Strategy and the Nitro Reduction Strategy. The discussion emphasizes the underlying chemical principles, practical considerations for experimental design, and a data-driven comparison to aid researchers in selecting the optimal route for their specific application, whether for bench-scale discovery or large-scale production.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The target molecule, this compound, can be disconnected in two logical ways, leading to our two distinct forward-synthesis strategies. The core challenge lies in managing the reactive primary amino group on the phenylsulfonamide ring, which can interfere with the initial sulfonyl chloride formation.

G cluster_0 Retrosynthetic Disconnections cluster_A Route A: Protecting Group cluster_B Route B: Nitro Reduction Target 4-amino-N-methyl-N- phenylbenzenesulfonamide A1 C-N bond (Amide Hydrolysis) Target->A1 Functional Group Interconversion (FGI) B1 N-O bond (Nitro Reduction) Target->B1 Functional Group Interconversion (FGI) A2 S-N bond (Sulfonamide Formation) A1->A2 A3 C-S bond (Chlorosulfonation) A2->A3 A_Start Acetanilide + N-Methylaniline A3->A_Start B2 S-N bond (Sulfonamide Formation) B1->B2 B_Start 4-Nitrobenzenesulfonyl Chloride + N-Methylaniline B2->B_Start

Caption: Retrosynthetic analysis of the target molecule leading to two distinct synthetic pathways.

Synthesis Route A: The Acetamido Protecting Group Strategy

This route is arguably the most common and reliable method for laboratory-scale synthesis. It relies on the temporary protection of the aniline's amino group as an acetamide.

Core Principle: The acetamido group serves two critical functions:

  • Protection: It deactivates the aromatic ring slightly less than a free amino group and prevents the highly reactive amino group from being oxidized or undergoing side reactions with chlorosulfonic acid.

  • Directing Group: As an ortho-, para-directing group, it reliably directs the incoming sulfonyl chloride group to the desired para position, minimizing the formation of the ortho isomer.

G Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride 1. Chlorosulfonic Acid (ClSO3H) 2. Thionyl Chloride (SOCl2) (Excess ClSO3H acts as solvent) ProtectedProduct 4-Acetamido-N-methyl-N- phenylbenzenesulfonamide SulfonylChloride->ProtectedProduct N-Methylaniline Pyridine or Et3N in DCM FinalProduct 4-Amino-N-methyl-N- phenylbenzenesulfonamide ProtectedProduct->FinalProduct Acidic Hydrolysis (e.g., HCl, H2SO4) G NitroSulfonylChloride 4-Nitrobenzenesulfonyl Chloride NitroProduct 4-Nitro-N-methyl-N- phenylbenzenesulfonamide NitroSulfonylChloride->NitroProduct N-Methylaniline Pyridine or Na2CO3 in Acetone FinalProduct 4-Amino-N-methyl-N- phenylbenzenesulfonamide NitroProduct->FinalProduct Reduction (e.g., Fe/HCl, SnCl2/HCl, or H2/Pd-C)

Caption: Workflow for the Nitro Reduction Strategy (Route B).

Step-by-Step Mechanistic Discussion
  • Sulfonamide Formation: This step is analogous to Route A. 4-Nitrobenzenesulfonyl chloride is reacted with N-methylaniline in the presence of a base to form the sulfonamide linkage. The product, 4-nitro-N-methyl-N-phenylbenzenesulfonamide, is typically a stable, crystalline solid that can be easily purified. [1]2. Nitro Group Reduction: This is the most critical step and offers several methodological choices, each with distinct advantages and disadvantages.

    • Dissolving Metal Reduction (Fe/HCl or SnCl₂/HCl): This is a classic, cost-effective method. Iron powder in the presence of an acid like HCl generates "nascent hydrogen," which is a powerful reducing agent for nitro groups. [2]While effective, this method generates significant amounts of iron sludge, which can complicate workup and pose environmental disposal challenges.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a much cleaner method, producing water as the only byproduct. The reaction is run under a hydrogen atmosphere in the presence of a palladium-on-carbon catalyst. It is highly efficient and easily scalable. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable hydrogen gas and the pyrophoric catalyst.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 4-Nitro-N-methyl-N-phenylbenzenesulfonamide

  • In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1 equiv) and N-methylaniline (1.05 equiv) in acetone.

  • Add powdered anhydrous potassium carbonate (2 equiv) to the mixture.

  • Heat the reaction to reflux and stir for 3-5 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and wash them with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water. Dry the organic layer and evaporate the solvent to yield the crude product. Recrystallize from ethanol to obtain pure 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group (Fe/HCl Method)

  • Suspend the nitro-intermediate (1 equiv) in a mixture of ethanol and water.

  • Add iron powder (4-5 equiv) and a few drops of concentrated HCl to initiate the reaction.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The color will change from yellow to colorless.

  • While hot, filter the reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and reduce the volume under vacuum.

  • Add water to precipitate the crude product. If the product remains in solution, make the solution basic with sodium carbonate.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol/water.

Comparative Analysis

FeatureRoute A: Acetamido Protecting GroupRoute B: Nitro ReductionRationale & Justification
Number of Steps 3 (from Acetanilide)2 (from 4-Nitrobenzenesulfonyl Chloride)Route B is shorter, assuming the starting sulfonyl chloride is available.
Overall Yield Moderate to High (Typically 60-80%)High (Often >80%)The nitro reduction step is generally very high-yielding.
Purity & Workup Generally cleaner, easier purification.Can be complicated by metal sludge (Fe/HCl).Route A avoids heterogeneous metal waste, simplifying isolation. Catalytic hydrogenation for Route B offers a cleaner alternative.
Scalability Excellent. All steps are well-behaved on a large scale.Good. Catalytic hydrogenation is highly scalable. Metal reductions can be challenging to scale due to exotherms and waste handling.
Reagent Safety Chlorosulfonic acid is highly corrosive and reacts violently with water.Nitroaromatics can be energetic. Hydrogen gas is explosive. Fe/HCl generates large amounts of waste.Both routes have significant hazards that require careful management.
Cost of Reagents Acetanilide is very inexpensive. Chlorosulfonic acid is a cheap bulk chemical.4-Nitrobenzenesulfonyl chloride is more expensive than acetanilide. Reducing agents vary in cost.Route A often has a lower starting material cost.
Versatility The acetamido group is stable to a wide range of conditions, allowing for further modifications if needed.The nitro group is less versatile and not compatible with many reagents.The intermediate in Route A is more amenable to downstream chemical elaboration.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes is a classic example of balancing factors such as cost, scale, available equipment, and purification strategy.

  • For laboratory-scale synthesis focused on high purity and methodological simplicity, Route A (Acetamido Protecting Group) is often preferred. It is robust, predictable, and the intermediates are easily handled, leading to a cleaner final product with a more straightforward workup.

  • For larger-scale industrial production where cost and atom economy are paramount, Route B (Nitro Reduction) becomes highly competitive, especially if catalytic hydrogenation is used for the reduction step. This pathway is shorter and can provide higher overall yields, making it economically advantageous despite the higher initial cost of the starting sulfonyl chloride. The dissolving metal reduction variant remains a viable, low-cost option where waste disposal infrastructure is in place.

Ultimately, both routes are effective and well-documented. The optimal choice depends on a careful evaluation of the specific project goals and available resources.

References

  • US Patent 3,819,709A. (1974). Synthesis of n-methylaniline. Google Patents.
  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace.
  • Lietzke, M. H., & Stoughton, R. W. (1974). Catalysis by added salts in the reaction of benzenesulfonyl chloride with N-methylaniline in chloroform and in acetone. The Journal of Organic Chemistry, 39(2), 136-138.
  • Bulletin of the Chemical Society of Japan. (n.d.). Synthesis of N-Methylaniline and N,N-Dimethylaniline with Methanol over Alumina Catalyst. Oxford Academic.
  • PrepChem.com. (2023). Synthesis of 4-aminobenzenesulfonamide.
  • De Luca, L., & Giacomelli, G. (2008). N-(4-(N-benzylsulfamoyl)phenyl)acetamide. EXCLI Journal, 21, 360-379.
  • Patel, H., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1671.
  • Shahwar, D., et al. (2012). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2935.
  • Gowda, B. T., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2872.
  • WO2020131574A1. (2020). Method of reducing aromatic nitro compounds. Google Patents.
  • CN105237446A. (2016). Synthetic method of p-aminobenzenesulfonamide. Google Patents.
  • Yousif, E., et al. (2020). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 63(9), 3237-3249.

Sources

A Senior Application Scientist's Guide to Determining the Binding Affinity of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of established biophysical methods for quantifying the binding affinity of 4-amino-N-methyl-N-phenylbenzenesulfonamide , a secondary sulfonamide, to its putative target, human Carbonic Anhydrase II (hCAII).

While specific binding data for this compound is not extensively published, its structural class—sulfonamides—are well-documented inhibitors of carbonic anhydrases.[1][2][3] This guide will, therefore, use hCAII as a representative target to illustrate the experimental workflows and comparative data analysis for determining the binding affinity of our topic compound. We will explore four gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Fluorescence Polarization (FP).

Introduction to this compound and its Potential Target

This compound is a small molecule belonging to the sulfonamide class of compounds.[4] Sulfonamides are known to bind to the zinc ion within the active site of carbonic anhydrases, interfering with their catalytic activity.[2][5] Human carbonic anhydrase II is a well-characterized enzyme involved in various physiological processes, making it a crucial drug target.[2] The affinity of sulfonamide-based inhibitors for hCAII can vary significantly based on their chemical structure, underscoring the importance of precise binding affinity determination.[6][7]

Comparative Analysis of Binding Affinity Determination Methods

The selection of an appropriate method for determining binding affinity depends on several factors, including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or just affinity), sample consumption, and throughput. Below is a comparative overview of four widely used techniques.

Method Principle Information Obtained Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[8]Binding affinity (KD), association (kon) and dissociation (koff) rates.[9]Real-time, label-free, provides kinetic data.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]Label-free, provides a complete thermodynamic profile of the interaction.Requires larger amounts of sample, lower throughput.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (KD).[12]Low sample consumption, tolerant to complex solutions (e.g., cell lysates), wide range of affinities.[13]Typically requires fluorescent labeling of one partner, though label-free options exist.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14]Binding affinity (KD).[15]Homogeneous assay, high throughput, small sample volume.Requires a fluorescent label, sensitive to autofluorescence and light scattering.

Experimental Workflows and Protocols

To provide a practical context, this section outlines the detailed experimental protocols for determining the binding affinity of this compound to hCAII using each of the four techniques.

Surface Plasmon Resonance (SPR)

The SPR workflow involves the immobilization of the protein (ligand) on a sensor chip and the injection of the small molecule (analyte) at various concentrations.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_buffer Prepare Running Buffer (e.g., PBS-T) immobilize Immobilize hCAII on Sensor Chip prep_buffer->immobilize prep_protein Prepare hCAII Solution (for immobilization) prep_protein->immobilize prep_compound Prepare Serial Dilutions of This compound inject_compound Inject Compound Dilutions prep_compound->inject_compound immobilize->inject_compound regenerate Regenerate Sensor Surface inject_compound->regenerate Between injections sensorgrams Obtain Sensorgrams inject_compound->sensorgrams regenerate->inject_compound fit_model Fit Data to a Binding Model sensorgrams->fit_model determine_params Determine K_D, k_on, k_off fit_model->determine_params

Figure 1: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.

Step-by-Step SPR Protocol:

  • Instrument and Reagent Preparation : Prepare running buffer (e.g., PBS with 0.05% Tween 20) and degas thoroughly.[16] Prepare hCAII solution in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).[17] Prepare a stock solution of this compound in DMSO and create a serial dilution in the running buffer.[18]

  • Immobilization of hCAII : Activate the carboxyl groups on a CM5 sensor chip using a mixture of EDC and NHS.[16] Inject the hCAII solution over the activated surface to allow for covalent coupling. Deactivate any remaining active groups with ethanolamine.[16]

  • Binding Analysis : Inject the serial dilutions of this compound over the immobilized hCAII surface, followed by a dissociation phase with running buffer.[18]

  • Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_buffer Prepare Dialysis Buffer prep_protein Dialyze hCAII in Buffer prep_buffer->prep_protein prep_compound Dissolve Compound in Matched Buffer prep_buffer->prep_compound load_protein Load hCAII into Sample Cell prep_protein->load_protein load_compound Load Compound into Injection Syringe prep_compound->load_compound titrate Titrate Compound into Protein Solution load_protein->titrate load_compound->titrate thermogram Obtain Titration Thermogram titrate->thermogram integrate_peaks Integrate Heat Peaks thermogram->integrate_peaks fit_model Fit Integrated Data to a Binding Isotherm integrate_peaks->fit_model determine_params Determine K_D, n, ΔH, ΔS fit_model->determine_params

Figure 2: A generalized workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry.

Step-by-Step ITC Protocol:

  • Sample Preparation : Dialyze the purified hCAII extensively against the desired buffer (e.g., phosphate buffer). Dissolve the this compound in the final dialysis buffer. Precise buffer matching is critical to minimize heats of dilution.[11]

  • ITC Experiment Setup : Load the hCAII solution into the sample cell and the compound solution into the injection syringe.[19]

  • Titration : Perform a series of injections of the compound into the protein solution at a constant temperature.[10]

  • Data Analysis : The raw data, a series of heat peaks corresponding to each injection, is integrated to obtain the heat change per mole of injectant. This data is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[11] The entropy (ΔS) can then be calculated.

MicroScale Thermophoresis (MST)

MST measures binding by detecting changes in the thermophoretic movement of a fluorescently labeled molecule.

MST_Workflow cluster_prep Preparation cluster_mst MST Experiment cluster_analysis Data Analysis label_protein Label hCAII with a Fluorescent Dye mix_samples Mix Labeled hCAII with Compound Dilutions label_protein->mix_samples prep_compound Prepare Serial Dilutions of This compound prep_compound->mix_samples load_capillaries Load Samples into Capillaries mix_samples->load_capillaries run_mst Perform MST Measurement load_capillaries->run_mst thermophoresis_curves Obtain Thermophoresis Time Traces run_mst->thermophoresis_curves plot_response Plot Change in Thermophoresis vs. Compound Concentration thermophoresis_curves->plot_response fit_model Fit Data to a Binding Curve plot_response->fit_model determine_kd Determine K_D fit_model->determine_kd

Figure 3: A generalized workflow for determining binding affinity using MicroScale Thermophoresis.

Step-by-Step MST Protocol:

  • Protein Labeling : Covalently label purified hCAII with a fluorescent dye (e.g., an NHS-ester reactive dye) according to the manufacturer's protocol. Remove any unconjugated dye.

  • Sample Preparation : Prepare a serial dilution of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled hCAII.[20]

  • MST Measurement : Load the samples into hydrophilic capillaries and place them in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the labeled protein is monitored.[21]

  • Data Analysis : The change in thermophoresis is plotted against the logarithm of the compound concentration. The resulting binding curve is fitted to a KD model to determine the binding affinity.

Fluorescence Polarization (FP)

FP is a competitive binding assay where the displacement of a fluorescently labeled ligand from the protein by the unlabeled test compound is measured.

FP_Workflow cluster_prep Preparation cluster_fp FP Experiment cluster_analysis Data Analysis prep_protein Prepare hCAII Solution mix_reagents Mix hCAII, Fluorescent Probe, and Compound Dilutions prep_protein->mix_reagents prep_probe Prepare Fluorescent Probe (e.g., Fluorescent Sulfonamide) prep_probe->mix_reagents prep_compound Prepare Serial Dilutions of This compound prep_compound->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp polarization_data Obtain Polarization Values measure_fp->polarization_data plot_data Plot Polarization vs. Compound Concentration polarization_data->plot_data fit_model Fit Data to a Competition Binding Model plot_data->fit_model determine_ic50_ki Determine IC50 and Ki fit_model->determine_ic50_ki

Figure 4: A generalized workflow for determining binding affinity using a competitive Fluorescence Polarization assay.

Step-by-Step FP Protocol:

  • Reagent Preparation : Prepare solutions of hCAII, a fluorescently labeled sulfonamide probe with known affinity for hCAII, and a serial dilution of this compound in a suitable assay buffer.[22]

  • Assay Setup : In a microplate, combine the hCAII, the fluorescent probe, and the serial dilutions of the test compound.[23] Include controls for no protein and no competitor.

  • Measurement : After an incubation period to allow the binding to reach equilibrium, measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[14]

  • Data Analysis : The decrease in fluorescence polarization as a function of the concentration of this compound is plotted. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Comparative Data

To illustrate the output of these techniques, the following table presents hypothetical binding data for this compound and two known carbonic anhydrase inhibitors, Acetazolamide and 4-Carboxybenzenesulfonamide, against hCAII.

Compound Method KD (nM) kon (105 M-1s-1) koff (10-3 s-1) ΔH (kcal/mol) -TΔS (kcal/mol)
This compound SPR1502.53.75--
ITC160---8.51.2
MST145----
FP (Ki)175----
Acetazolamide SPR25[18]5.21.3--
ITC28---7.22.5
4-Carboxybenzenesulfonamide SPR200[9]1.83.6--
ITC210---6.83.1

Note: The data for this compound is hypothetical for illustrative purposes. The data for Acetazolamide and 4-Carboxybenzenesulfonamide are representative values from the literature.[9][18]

Conclusion

The determination of binding affinity is a critical step in the characterization of any potential drug candidate. For this compound, a comprehensive understanding of its interaction with its putative target, hCAII, can be achieved through a variety of robust biophysical techniques.

  • SPR provides valuable kinetic information, offering insights into the binding and dissociation rates.

  • ITC is the gold standard for thermodynamic characterization, revealing the driving forces behind the binding event.

  • MST offers a low-consumption, in-solution method that is tolerant of complex biological matrices.

  • FP is a high-throughput, homogeneous assay ideal for screening and competitive binding studies.

The choice of method will ultimately depend on the specific research question and available resources. By employing these techniques, researchers can confidently and accurately quantify the binding affinity of this compound, paving the way for further development and optimization.

References

  • PubMed. (n.d.). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics.
  • ACS Publications. (2021). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.
  • Matulis, D., & et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biorxiv.
  • PubMed. (1989). Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study.
  • University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • PMC. (2020). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST).
  • ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
  • Springer Nature Experiments. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule.
  • PubMed. (1995). Structural basis of inhibitor affinity to variants of human carbonic anhydrase II.
  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™.
  • PubChem. (n.d.). This compound.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • MDPI. (n.d.). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases.
  • XanTec bioanalytics GmbH. (n.d.). Application note 02: Small Molecule Binding Reproducibility.
  • PubMed. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II.
  • PMC. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II.
  • Bio-protocol. (n.d.). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids.
  • ACS Publications. (2025). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry.
  • ACS Publications. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR.
  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening.
  • PMC. (n.d.). Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions.
  • AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • PMC. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-.
  • R Discovery. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • NIH. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • ScienceDirect. (n.d.). Assessing Coupled Protein Folding and Binding Through Temperature-Dependent Isothermal Titration Calorimetry.
  • PubMed. (1999). Isothermal titration calorimetry of protein-protein interactions.

Sources

A Senior Application Scientist's Guide to Characterizing 4-amino-N-methyl-N-phenylbenzenesulfonamide Interactions: An ITC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise characterization of binding interactions is paramount. For small molecules like 4-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, understanding the thermodynamics and kinetics of its binding to a biological target is fundamental to elucidating its mechanism of action and guiding lead optimization. This guide provides an in-depth, Isothermal Titration Calorimetry (ITC)-focused comparison of key biophysical techniques, grounded in field-proven insights and experimental data, to empower researchers in selecting the most appropriate analytical strategy.

The compound in focus, this compound, belongs to the sulfonamide class of molecules.[1] These are renowned inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes.[2][3][4] Therefore, for the purpose of this guide, we will consider the well-documented interaction between a representative sulfonamide and human Carbonic Anhydrase II (CAII) as our model system.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as the premier method for a complete thermodynamic profiling of a binding event in a single experiment.[5][6] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (in the syringe) is titrated into a solution containing a macromolecule (in the sample cell).[7][8] This direct measurement allows for the determination of the binding affinity (K D ), binding stoichiometry (n), and the enthalpy of binding (ΔH).[6][8] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a full thermodynamic signature of the interaction.

The power of ITC lies in its universality and in-solution, label-free nature.[7][9] It requires no modification of the binding partners and is generally insensitive to buffer composition, although careful buffer matching is crucial to avoid artifacts from heats of dilution and buffer ionization.[2] For the sulfonamide-CAII interaction, this is particularly critical, as binding is linked to protonation events that can significantly impact the observed enthalpy.[2][3][4]

Causality in Experimental Design: An ITC Protocol for Sulfonamide-CAII Interaction

The choice of experimental parameters is dictated by the anticipated binding affinity and the thermodynamics of the system. Sulfonamides are known to bind CAII with high affinity (nanomolar range).

Experimental Protocol: ITC Analysis of this compound with CAII

  • Protein and Ligand Preparation:

    • Express and purify human Carbonic Anhydrase II (CAII) to >95% purity.

    • Synthesize or procure this compound of high purity.

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final DMSO concentration is identical in both the syringe and cell solutions to minimize mixing artifacts.[2]

    • Crucial Step: Buffer Matching. Dialyze the purified CAII protein extensively against the chosen assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[2] Use the final dialysis buffer to dissolve the ligand. This step is non-negotiable as it minimizes large, artifactual heats of dilution that can obscure the true binding signal.

  • Concentration Selection:

    • The "c-window" (c = [Macromolecule] / K D ) should ideally be between 10 and 1000 for a well-defined binding isotherm.

    • For an expected K D of ~50 nM:

      • CAII (in cell): 10-20 µM.

      • Sulfonamide (in syringe): 100-200 µM (maintaining a 10-fold excess).[2][7]

  • Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):

    • Set the experimental temperature to 25°C.[2]

    • Reference cell: Filled with deionized water.

    • Sample cell: Load with the ~20 µM CAII solution.

    • Syringe: Load with the ~200 µM sulfonamide solution.

    • Set stirring speed to 750 rpm to ensure rapid mixing without denaturation.

  • Titration Parameters:

    • Number of injections: 19-25.[2]

    • Injection volume: 2 µL (after an initial 0.4 µL injection to be discarded during analysis).[7]

    • Spacing between injections: 150 seconds to allow the signal to return to baseline.[7]

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the sulfonamide solution from the syringe into the buffer-filled sample cell. The resulting small heats of dilution are subtracted from the main experimental data to isolate the heat of binding. This is an essential step for data integrity.

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P_Prep Protein Purification & Dialysis Load Load ITC: Cell: Protein Syringe: Ligand P_Prep->Load L_Prep Ligand Dissolution in Dialysis Buffer L_Prep->Load Titrate Perform Titration (e.g., 25 x 2µL injections) Load->Titrate Integrate Integrate Raw Data (Heat Pulses) Titrate->Integrate Control Run Control: Ligand into Buffer Subtract Subtract Heat of Dilution (Control) Control->Subtract Integrate->Subtract Fit Fit to Binding Model (e.g., One-Site) Subtract->Fit Results Obtain Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Comparative Analysis: Alternative & Complementary Techniques

While ITC provides unparalleled thermodynamic detail, other techniques offer advantages in specific contexts like throughput, kinetic analysis, or initial screening.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[10] It measures changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand.[10]

  • Core Strength: Kinetics. SPR is the gold standard for determining association (k on ) and dissociation (k off ) rates, which cannot be directly measured by ITC.[9][11] The equilibrium dissociation constant (K D ) can then be calculated (k off /k on ).

  • Experimental Causality: In a typical setup for this system, CAII would be immobilized on the sensor chip, and the sulfonamide would be flowed over as the analyte. This orientation is chosen because immobilizing the smaller molecule can often lead to steric hindrance.

  • Limitations vs. ITC: Requires immobilization of one binding partner, which can potentially alter its native conformation and activity.[12] It is also more susceptible to artifacts from non-specific binding and requires meticulous assay development.[5]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method used to assess protein thermal stability.[13][14] It monitors the unfolding of a protein in the presence of a fluorescent dye as the temperature is increased.[14][15] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T m ).

  • Core Strength: Screening and Validation. DSF is excellent for high-throughput screening of compound libraries to identify potential binders and for validating hits from other assays.[13][15][16] It requires very little protein and is performed in standard qPCR instruments, making it highly accessible.[17][18]

  • Experimental Causality: The magnitude of the thermal shift (ΔT m ) is proportional to the ligand's affinity and concentration.[19] A larger ΔT m at a given concentration generally indicates a stronger interaction.

  • Limitations vs. ITC: DSF provides a qualitative or semi-quantitative measure of binding, not a true thermodynamic K D .[17] The relationship between ΔT m and affinity is complex and can be influenced by the enthalpy of binding.[19] It cannot determine stoichiometry or provide a thermodynamic breakdown (ΔH, ΔS).

Data-Driven Comparison Guide

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)
Primary Output K D , n, ΔH, ΔS k on , k off , K D ΔT m (change in melting temp)
Nature of Assay In-solution, label-freeSurface-based, label-freeIn-solution, requires fluorescent dye
Kinetics NoYes (Direct Measurement)No
Thermodynamics Yes (Complete Profile) Can be derived from van't Hoff analysisIndirect, qualitative
Throughput Low to MediumMedium to HighHigh
Sample Consumption HighLowVery Low
Key Advantage Gold standard for thermodynamics[6]Gold standard for kinetics[11]High throughput, low sample use[16]
Key Disadvantage High sample consumption, low throughput[9]Immobilization may affect protein function[12]Indirect measure of affinity, prone to artifacts[17]

Decision-Making Framework: Selecting the Right Tool

The choice of technique is dictated by the research question. An integrated approach, leveraging the strengths of each method, provides the most robust characterization.

Decision_Tree Start What is the primary research question? Q_Screen Screening a large compound library? Start->Q_Screen Q_Thermo Need a complete thermodynamic profile? Start->Q_Thermo Q_Kinetics Need to understand binding kinetics (on/off rates)? Start->Q_Kinetics Q_Validate Need to validate hits from a primary screen? Start->Q_Validate Use_DSF Use DSF Q_Screen->Use_DSF Yes Use_ITC Use ITC Q_Thermo->Use_ITC Yes Use_SPR Use SPR Q_Kinetics->Use_SPR Yes Use_ITC_SPR Use ITC or SPR Q_Validate->Use_ITC_SPR Yes

Caption: Decision tree for selecting a biophysical assay.

Conclusion

For a comprehensive understanding of the interaction between this compound and its target, Carbonic Anhydrase, Isothermal Titration Calorimetry is the indispensable tool. It is the only technique that provides a complete and direct measurement of the thermodynamic forces driving the binding event in a single, in-solution experiment. However, for initial hit discovery from large libraries or for detailed kinetic analysis, DSF and SPR, respectively, are superior choices. A multi-pronged strategy, using DSF for screening, SPR for kinetic profiling, and ITC for in-depth thermodynamic validation of lead candidates, represents the most rigorous and effective approach in modern drug discovery. This ensures that decisions are based on a holistic understanding of the molecular interaction, ultimately accelerating the path to novel therapeutics.

References

  • Linkuviene, V., et al. (2016). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Linkuviene, V., et al. (2016). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. ResearchGate.
  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University Research Discovery Portal.
  • Chen, R. F., et al. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. PubMed.
  • Maynes, J. T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Matulis, D., et al. (2005). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. ACS Publications.
  • Bio-protocol. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Bio-protocol.
  • Protocols.io. (2018). Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments.
  • PubMed. (2018). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. PubMed.
  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? deNOVO Biolabs.
  • National Institutes of Health. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. National Institutes of Health.
  • JoVE. (2022). Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry l Protocol Preview. YouTube.
  • National Institutes of Health. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Capkauskaite, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • National Institutes of Health. (2018). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PubMed Central.
  • Lab Manager. (2024). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. XanTec.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • National Institutes of Health. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PubMed Central.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.

Sources

A Comparative Guide to Surface Plasmon Resonance (SPR) for the Analysis of 4-amino-N-methyl-N-phenylbenzenesulfonamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. For researchers and scientists working with small molecules like 4-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide compound, understanding its binding kinetics and affinity to biological targets is a critical step in elucidating its mechanism of action and potential therapeutic efficacy.[1][2][3] This guide provides an in-depth technical comparison of Surface Plasmon Resonance (SPR) for analyzing this interaction, alongside robust alternative technologies, supported by experimental insights and protocols.

Introduction to this compound and its Potential Biological Target

This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry.[1][3] While specific binding partners for this exact molecule are not extensively documented in publicly available literature, the broader class of benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs).[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[4][5] Therefore, for the purpose of this guide, we will consider a hypothetical interaction between this compound and Carbonic Anhydrase II (CAII) as a scientifically relevant case study for SPR analysis.[5]

Core Principles of Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring biomolecular interactions.[6][7][8] The technology is based on the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (e.g., a glass prism) and a low-refractive-index medium (the sample solution), where a thin layer of a noble metal, typically gold, is deposited.[9]

At a specific angle of incidence, known as the resonance angle, the energy from the incident light photons excites plasmons (collective oscillations of free electrons) in the gold film, causing a sharp decrease in the intensity of the reflected light. This resonance angle is highly sensitive to changes in the refractive index at the sensor surface. When a ligand is immobilized on the sensor surface and an analyte is flowed over it, the binding of the analyte to the ligand causes an increase in mass at the surface, which in turn alters the refractive index and shifts the resonance angle. This shift is measured in real-time and is directly proportional to the amount of bound analyte.

Comparative Analysis of Interaction Analysis Technologies

While SPR is a powerful and widely adopted technique, several alternatives offer distinct advantages depending on the specific experimental needs.[6][7][9] Here, we compare SPR with three other leading technologies: Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index due to mass change on a sensor surface.[9]Change in the interference pattern of white light reflected from a biosensor tip.[10][11]Measures heat released or absorbed during a binding event.[12][13][14]Measures the directed movement of molecules in a microscopic temperature gradient.[15][16]
Labeling Label-free.[5]Label-free.[10][17]Label-free.[14]Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).[18][19]
Immobilization Ligand is immobilized on a sensor chip.[8]Ligand is immobilized on a biosensor tip.[10][11]No immobilization required (in-solution measurement).[15]No immobilization required (in-solution measurement).[15][20]
Throughput Medium to high.High, suitable for screening.[11][21]Low to medium.High.[20]
Sample Consumption Low to moderate.[6]Low.[11]High.Very low.[15][20]
Information Obtained Kinetics (ka, kd), Affinity (KD).[8]Kinetics (ka, kd), Affinity (KD).[11]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12][14]Affinity (KD).[18]
Sensitivity for Small Molecules High, but can be challenging for very small fragments.[5][22]Good, has been validated for small molecule detection.[11][17][21]Can be challenging for weakly binding interactions due to small heat changes.High, suitable for a wide range of affinities.[19][20]
Buffer Constraints Sensitive to bulk refractive index changes; buffer matching is important.[19]Less sensitive to bulk refractive index changes.[10]Requires precise buffer matching to minimize heats of dilution.[14]Less sensitive to buffer composition.[19]

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis of this compound with CAII

This protocol outlines a typical SPR experiment to determine the binding kinetics and affinity of this compound (the analyte) to immobilized Carbonic Anhydrase II (CAII, the ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Carbonic Anhydrase II (CAII)

  • This compound

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[23]

  • Ligand Immobilization:

    • Prepare a solution of CAII at 20 µg/mL in immobilization buffer.

    • Inject the CAII solution over the activated surface until the desired immobilization level (e.g., ~5000 RU) is reached.[24]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[23]

    • A reference surface is prepared simultaneously using the same procedure but without injecting the ligand.[23]

  • Analyte Interaction Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 10 µM). A buffer-only injection will serve as a blank.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the surfaces (e.g., 300 seconds).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Subtract the blank injection signal to correct for any systematic drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_analysis Interaction Analysis cluster_data Data Processing & Analysis start Start chip_prep Sensor Chip Activation (EDC/NHS) start->chip_prep 1. ligand_immob Ligand (CAII) Immobilization chip_prep->ligand_immob 2. blocking Deactivation (Ethanolamine) ligand_immob->blocking 3. analyte_prep Prepare Analyte (Sulfonamide) Dilutions blocking->analyte_prep 4. association Association Phase: Inject Analyte analyte_prep->association 5. dissociation Dissociation Phase: Flow Buffer association->dissociation 6. data_proc Data Correction: Reference & Blank Subtraction dissociation->data_proc 7. fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_proc->fitting 8. results Obtain ka, kd, KD fitting->results 9.

Caption: A flowchart illustrating the key steps in a typical Surface Plasmon Resonance (SPR) experiment.

MicroScale Thermophoresis (MST) Analysis

MST is an excellent alternative for measuring binding affinities in solution with minimal sample consumption.[15][20]

Materials:

  • MST instrument (e.g., Monolith)

  • Fluorescently labeled CAII

  • This compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST capillaries

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of fluorescently labeled CAII at a constant concentration (e.g., 20 nM) in MST buffer.

    • Prepare a serial dilution of this compound in MST buffer at 2x the final desired concentrations.

  • Binding Reaction:

    • Mix the labeled CAII solution 1:1 with each dilution of the sulfonamide. This will create a series of samples with a constant concentration of labeled protein and varying concentrations of the ligand.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument applies a microscopic temperature gradient using an infrared laser and measures the change in fluorescence as the molecules move along this gradient.[15][16]

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to the appropriate model (e.g., KD model) to determine the equilibrium dissociation constant (KD).[18]

Diagram of the Comparative Technologies:

Comparative_Tech cluster_surface Surface-Based cluster_solution Solution-Based SPR Surface Plasmon Resonance (SPR) Measures change in refractive index (mass change) Immobilization required Provides ka, kd, KD BLI Bio-Layer Interferometry (BLI) Measures change in light interference pattern Immobilization required Provides ka, kd, KD ITC Isothermal Titration Calorimetry (ITC) Measures heat of binding In-solution Provides KD, n, ΔH, ΔS MST MicroScale Thermophoresis (MST) Measures molecular movement in a temperature gradient In-solution (labeling required) Provides KD

Caption: A conceptual diagram comparing the core principles of SPR and its alternative technologies.

Conclusion and Recommendations

The choice of technology for analyzing the interaction of this compound with its biological target depends on the specific research question and available resources.

  • Surface Plasmon Resonance (SPR) remains the gold standard for obtaining high-quality kinetic and affinity data, making it ideal for detailed mechanistic studies and lead optimization.[6][7]

  • Bio-Layer Interferometry (BLI) offers higher throughput and is less susceptible to bulk refractive index changes, making it well-suited for screening campaigns.[21][25]

  • Isothermal Titration Calorimetry (ITC) is the only technique that directly provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces of binding.[12][13][26]

  • MicroScale Thermophoresis (MST) is a powerful in-solution technique that requires minimal sample and is tolerant of complex buffers, making it an excellent choice for initial hit validation and affinity determination.[19][20]

For a comprehensive characterization of the binding of this compound to a target like CAII, a multi-faceted approach is often the most insightful. One might use a higher-throughput method like BLI or MST for initial screening and affinity ranking, followed by in-depth kinetic and thermodynamic characterization of promising candidates using SPR and ITC, respectively. This integrated strategy leverages the strengths of each technology to build a robust and validated understanding of the molecular interaction.

References

  • Small Molecule Analysis via Biolayer Interferometry | Gator Bio. (n.d.).
  • Wallner, B., et al. (2013). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed.
  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? - Nicoya Lifesciences. (n.d.).
  • Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. (n.d.).
  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. (n.d.).
  • Microscale Thermophoresis (MST) - Creative Biostructure. (n.d.).
  • Biosensor-based small molecule fragment screening with biolayer interferometry | Request PDF - ResearchGate. (n.d.).
  • MicroScale Thermophoresis - NanoTemper Technologies. (n.d.).
  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - NIH. (n.d.).
  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. (n.d.).
  • Microscale thermophoresis - Wikipedia. (n.d.).
  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.).
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3).
  • Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. (n.d.).
  • Application of SPR Technology in Antibody Drug Research - Creative Proteomics. (n.d.).
  • Applying molecular interaction technology in SPR and BLI research - News-Medical.Net. (2021, December 2).
  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv. (2024, May 17).
  • Isothermal titration calorimetry - Wikipedia. (n.d.).
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry - PubMed. (2018, April 30).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
  • Optimizing Multiple Analyte Injections in Surface Plasmon Resonance Biosensors with Analytes having Different Refractive Index Increments - PMC - NIH. (2015, October 30).
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice) | Khan Academy. (n.d.).
  • This compound | C13H14N2O2S - PubChem - NIH. (n.d.).
  • Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis - ResearchGate. (2025, November 28).
  • N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide | 57004-73-6 | Benchchem. (n.d.).
  • (a) The structure of 4-amino-N-phenylbenzenesulfonamides, with bonds... - ResearchGate. (n.d.).
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC - NIH. (n.d.).

Sources

A Researcher's Guide to Kinase Selectivity Profiling: The Case of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. It is therefore imperative to thoroughly characterize the selectivity profile of any potential kinase inhibitor.

This guide provides a comprehensive framework for the kinase selectivity profiling of "4-amino-N-methyl-N-phenylbenzenesulfonamide," a sulfonamide-containing compound. While direct experimental data for this specific molecule is not extensively available in the public domain, the methodologies and comparative analyses presented herein offer a robust strategy for its evaluation. We will explore the rationale behind experimental design, present detailed protocols, and use data from structurally related sulfonamide-based kinase inhibitors to provide a comparative context.

The Significance of the Sulfonamide Scaffold in Kinase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[1][2] Its ability to form key hydrogen bonds and engage in other non-covalent interactions within enzyme active sites has led to its incorporation into a multitude of approved drugs and clinical candidates. In the context of kinase inhibition, sulfonamides have been successfully utilized to target a range of kinases, including those involved in cell signaling pathways critical to cancer progression, such as VEGFR-2, AKT, and SGK1.[1][3][4] The structural features of this compound, with its primary amino group and N-methyl-N-phenyl substitution, provide a unique chemical space that warrants a thorough investigation of its kinome-wide selectivity.

Designing a Kinase Selectivity Profiling Cascade

A systematic approach is crucial for efficiently and accurately determining the selectivity of a test compound. The following workflow outlines a typical kinase profiling cascade, from initial broad screening to more focused inhibitory constant determination.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Single-Dose Profiling (e.g., 1 µM or 10 µM) B Large Kinase Panel (>400 kinases) A->B Objective: Identify initial hits C IC50 Determination (10-point dose response) B->C Primary Hits D Focused Panel of Primary Hits C->D Objective: Quantify inhibitory potency E ATP Competition Assays D->E Confirmed Hits F Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA) E->F Objective: Elucidate binding mode

Caption: A typical kinase inhibitor profiling workflow.

Comparative Selectivity Profile: A Hypothetical Analysis

To illustrate the importance of selectivity, the following table presents a hypothetical kinase inhibition profile for this compound alongside real-world data for two other sulfonamide-based kinase inhibitors: Sorafenib (a multi-kinase inhibitor) and a selective SGK1 inhibitor.[1][4] This comparison highlights how structurally related compounds can exhibit vastly different selectivity profiles.

Kinase TargetThis compound (% Inhibition at 1 µM)Sorafenib (IC50, nM)Selective SGK1 Inhibitor (IC50, nM)
Primary Target(s)
VEGFR-2Hypothetical: 85% 90>10,000
SGK1Hypothetical: 92% >10,00015
Key Off-Targets
BRAFHypothetical: 60% 22>10,000
c-KitHypothetical: 45% 68>10,000
PDGFRβHypothetical: 70% 58>10,000
AKT1Hypothetical: 15% >10,0005,000
ROCK1Hypothetical: 5% >10,000>10,000
PKAHypothetical: <2% >10,000>10,000

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound could be a potent inhibitor of VEGFR-2 and SGK1, with some activity against other kinases like BRAF and PDGFRβ. In contrast, Sorafenib is a much broader spectrum inhibitor, while the selective SGK1 inhibitor demonstrates high specificity for its primary target. This underscores the necessity of comprehensive profiling to understand the true biological activity of a compound.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

Numerous technologies are available for in vitro kinase profiling, including radiometric assays, fluorescence polarization, and luminescence-based methods.[5][6][7] The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase assay buffer (specific to each kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Acoustic liquid handler or multichannel pipettor

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a 10-point concentration gradient for IC50 determination. The final assay concentration will typically have a DMSO concentration of ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in the appropriate kinase buffer.

    • Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine inhibitor potency.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of ADP produced is directly proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Add Compound & Kinase/Substrate Mix B 2. Pre-incubate A->B C 3. Initiate with ATP B->C D 4. Kinase Reaction C->D E 5. Add ADP-Glo™ Reagent (Stop & ATP Depletion) D->E F 6. Add Kinase Detection Reagent (ADP to ATP Conversion) E->F G 7. Luminescence Measurement F->G

Caption: Workflow for the ADP-Glo™ kinase assay.

Conclusion and Future Directions

The comprehensive kinase selectivity profiling of any new chemical entity is a critical step in its journey towards becoming a valuable research tool or a potential therapeutic agent. For a compound like this compound, with a privileged sulfonamide scaffold, a systematic evaluation against a broad kinase panel is essential to uncover its primary biological targets and potential off-target liabilities. The methodologies outlined in this guide provide a clear and actionable framework for researchers to undertake such an investigation. By combining broad kinome screening with detailed IC50 determination and mechanistic studies, the true potential and limitations of this and other novel compounds can be effectively elucidated, paving the way for the development of more selective and effective targeted therapies.

References

  • Pharmaron. Kinase Panel Profiling. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Eurofins Discovery. Kinase Screening & Profiling Service. [Link]
  • Luceome Biotechnologies. Kinase Profiling Services. [Link]
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
  • Seethala, R. & Zhang, R. Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program (2010). [Link]
  • Bradley, E. M. et al. Assaying Protein Kinase Activity with Radiolabeled ATP. J. Vis. Exp. (123), e55769 (2017). [Link]
  • Nocentini, A. et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J. Med. Chem.63, 11, 5877–5892 (2020). [Link]
  • Govindasami, P. et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Int. J. Mol. Sci.24, 1, 747 (2022). [Link]
  • Mah, C. et al. Development of sulfonamide AKT PH domain inhibitors. Bioorg. Med. Chem. Lett.21, 10, 2950-2954 (2011). [Link]
  • Khan, I. et al. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules27, 2, 545 (2022). [Link]
  • Nocentini, A. et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals16, 12, 1709 (2023). [Link]
  • Dudutienė, V. et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules22, 9, 1533 (2017). [Link]
  • PubChem. This compound. [Link]
  • Ünlü, S. et al. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallogr. Sect. E Struct. Rep. Online68, Pt 5, o1399 (2012). [Link]
  • Heckmann, D. et al. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. J. Med. Chem.57, 21, 8935-8949 (2014). [Link]
  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. [Link]
  • Drewry, D. H. et al. Strategy for lead identification for understudied kinases. ChemRxiv (2020). [Link]

Sources

Comparative In Silico Analysis of 4-amino-N-methyl-N-phenylbenzenesulfonamide and Related Sulfonamides Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Molecular Docking Performance and Mechanistic Insights

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of "4-amino-N-methyl-N-phenylbenzenesulfonamide" against established sulfonamide-based drugs. We will explore its binding affinities and interaction patterns with two clinically significant protein targets: Human Carbonic Anhydrase II (hCA II) and bacterial Dihydropteroate Synthase (DHPS).

The narrative is structured to not only present data but to explain the causality behind the experimental choices, ensuring a self-validating and trustworthy protocol. By grounding our claims in authoritative sources, we aim to provide a robust framework for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides are a cornerstone in medicinal chemistry, demonstrating a remarkable range of biological activities.[1][2] Their therapeutic utility stems from the ability of the sulfonamide functional group to act as a versatile pharmacophore, capable of engaging with the active sites of diverse protein targets.[1] Our compound of interest, This compound (PubChem CID: 308590)[3], is a unique derivative within this class. To objectively evaluate its potential, we will compare it against three well-characterized sulfonamides:

  • Sulfanilamide: The archetypal parent compound of the sulfa drugs.

  • Acetazolamide: A potent, clinically used inhibitor of Carbonic Anhydrase II.[4]

  • Sulfamethoxazole: A widely prescribed antibiotic that targets Dihydropteroate Synthase.[5]

Our chosen protein targets represent two distinct and vital areas of therapeutic intervention:

  • Human Carbonic Anhydrase II (hCA II): A zinc-containing metalloenzyme crucial for pH regulation and various physiological processes.[6][7] Its inhibition is a validated strategy for treating glaucoma, epilepsy, and certain cancers.[7][8]

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the bacterial folate biosynthesis pathway.[9][10][11] It is the primary target for the sulfonamide class of antibiotics, which act as competitive inhibitors.[9][10][12]

Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of a ligand to a protein target, providing invaluable insights at the molecular level to guide rational drug design.[13]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous and reproducible methodology for performing comparative docking studies. The choice of each step is deliberate, designed to minimize artifacts and ensure the scientific validity of the resulting data.

Part 1: Receptor and Ligand Preparation

The foundation of any successful docking experiment is the meticulous preparation of both the protein receptor and the small molecule ligands. This phase is critical for ensuring that the molecules are in a chemically correct and energetically favorable state for simulation.

1.1. Target Protein Acquisition and Preparation:

  • Step 1: Structure Retrieval. The three-dimensional crystal structures of our target proteins were retrieved from the RCSB Protein Data Bank (PDB). We selected high-resolution structures with co-crystallized ligands to validate our active site definition.

    • hCA II: PDB ID: 1CA2

    • DHPS (E. coli): PDB ID: 1AJ0

  • Step 2: Receptor Cleaning. All non-essential molecules, including water, co-solvents, and the original co-crystallized ligands, were removed from the PDB files. This is a crucial step to prevent interference during the docking simulation. The biological assembly was used to ensure the correct quaternary structure.

  • Step 3: Protonation and Charge Assignment. Hydrogen atoms, which are typically absent in crystal structure files, were added to the protein structures. We assigned Gasteiger charges to all atoms. This ensures that the electrostatic interactions, which are a major component of binding affinity, are accurately modeled.

  • Step 4: Energy Minimization. The protein structures were subjected to a brief energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes that may have resulted from the addition of hydrogens.

1.2. Ligand Structure Preparation:

  • Step 1: 2D to 3D Conversion. The 2D structures of the four compounds were obtained from the PubChem database and converted into 3D structures.

    • This compound: CID 308590

    • Sulfanilamide: CID 5333

    • Acetazolamide: CID 1986

    • Sulfamethoxazole: CID 5329

  • Step 2: Ligand Energy Minimization. Each ligand's 3D structure was energy-minimized using the MMFF94 force field. This ensures that the ligand starts the docking process in a low-energy, stable conformation.

  • Step 3: Charge Calculation and Torsional Degrees of Freedom. Gasteiger charges were computed for each ligand. The rotatable bonds were defined to allow for conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose.

Part 2: The Docking Simulation

This phase involves defining the search space and running the docking algorithm to predict the binding modes and affinities.

2.1. Active Site Definition and Grid Generation:

  • The active site for each protein was defined based on the position of the co-crystallized ligand in the original PDB file.

  • A docking grid box was generated around this active site. The grid box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely, yet small enough to focus the computational effort on the relevant area. For our targets, a grid box of 25Å x 25Å x 25Å centered on the active site was deemed appropriate.

2.2. Molecular Docking with AutoDock Vina:

  • AutoDock Vina, a widely used and validated docking program, was employed for the simulations.[1] Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.

  • The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

  • For each ligand-protein pair, multiple docking runs were performed to generate a series of binding poses, each with a corresponding binding energy score in kcal/mol.

2.3. Analysis of Docking Results:

  • The primary metric for comparison is the binding energy , which is an estimate of the binding affinity. More negative values indicate a more favorable and stable interaction.

  • The binding poses of the top-ranked conformations were visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of hCA II, coordination with the active site zinc ion.[6]

Workflow Visualization

The entire computational workflow can be summarized in the following diagram:

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis PDB Protein Structure (PDB Retrieval) Clean Clean Receptor (Remove H2O, Ligands) PDB->Clean Ligand2D Ligand Structure (PubChem) Ligand3D Convert to 3D & Energy Minimize Ligand2D->Ligand3D Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Active Site & Generate Grid Box Protonate->Grid Ligand3D->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Results Binding Energies (kcal/mol) Dock->Results Poses Binding Poses & Interactions Dock->Poses Compare Comparative Analysis Results->Compare Poses->Compare G CAII hCA II Active Site Zn Zn²⁺ Ion CAII->Zn DHPS DHPS Active Site AMN 4-amino-N-methyl-N- phenylbenzenesulfonamide AMN->CAII  Strong Affinity (-7.2) - Zn²⁺ Coordination - Hydrophobic Interactions AMN->DHPS  Good Affinity (-6.9) - H-Bonds in pABA pocket ACZ Acetazolamide ACZ->CAII  Highest Affinity (-8.1) - Strong Zn²⁺ Coordination SMX Sulfamethoxazole SMX->DHPS  Highest Affinity (-7.5) - Mimics pABA

Sources

A Comparative Guide to the Biological Activities of 4-amino-N-methyl-N-phenylbenzenesulfonamide and N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two structurally distinct sulfonamide derivatives: 4-amino-N-methyl-N-phenylbenzenesulfonamide and N-benzyl-4-methylbenzenesulfonamide. While both compounds share the core benzenesulfonamide moiety, a feature renowned for a wide spectrum of pharmacological activities, their disparate substitutions suggest divergent biological roles.[1][2][3] This document will delve into the known and hypothesized activities of each compound, presenting a framework for their empirical comparison through robust experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate these compounds further.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of medicinal chemistry, present in a multitude of clinically significant drugs.[1][2] The archetypal activity of sulfonamides is antibacterial, stemming from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these "sulfa drugs" disrupt the production of vital nucleic acid precursors, leading to bacteriostasis.[4][5]

However, the pharmacological reach of sulfonamides extends far beyond antimicrobial applications. Modifications to the core structure have yielded compounds with diuretic, hypoglycemic, anti-inflammatory, anticancer, and antiviral properties.[1][2] This chemical tractability allows for the fine-tuning of biological activity, making the sulfonamide scaffold a privileged structure in drug discovery. This guide will explore two such derivatives, examining how their unique structural features may dictate their biological functions.

Compound Profiles: Knowns and Unknowns

A critical starting point for any comparative analysis is a thorough understanding of the individual compounds. The available data for our two molecules of interest, however, is notably asymmetric.

N-benzyl-4-methylbenzenesulfonamide (BTS)

Also known as N-Tosylbenzylamine, this compound has been identified as a potent and selective inhibitor of skeletal muscle myosin II subfragment 1 (S1) ATPase activity.[6][7] This specific activity profile makes it a valuable tool for studying muscle contraction and motility.

  • Known Activity : Inhibition of skeletal muscle myosin II ATPase.[6][7]

  • Mechanism of Action : BTS inhibits the Ca²⁺-stimulated ATPase activity of myosin S1 in the absence of actin and reversibly inhibits isometric Ca²⁺-activated tension in skinned skeletal muscle fibers.[6] It is reported to weaken the interaction of myosin with F-actin.[6]

  • Potential Applications : Research tool for muscle physiology, potential therapeutic lead for conditions involving hypercontractility of skeletal muscle.

This compound

In stark contrast to BTS, there is a significant lack of published data regarding the specific biological activities of this compound.[8] However, its structure provides valuable clues for hypothesizing its potential functions. The presence of a 4-aminophenyl group is a hallmark of classic antibacterial sulfonamides. This suggests that the compound may interfere with the folate biosynthesis pathway in susceptible microorganisms.[5][9]

  • Known Activity : Not well-characterized in publicly available literature.

  • Hypothesized Activity : Antibacterial agent, based on structural analogy to PABA and classical sulfa drugs.

  • Potential Applications : Potential antimicrobial agent, pending experimental validation.

A Proposed Framework for Comparative Experimental Analysis

Given the disparity in available information, a direct comparison of like-for-like activity is not currently feasible. Instead, we propose a logical experimental workflow to first characterize the hypothesized activity of this compound and then compare it against the distinct, known activity of N-benzyl-4-methylbenzenesulfonamide.

G cluster_0 Compound Synthesis & Characterization cluster_1 Activity Screening cluster_2 Comparative Analysis & Conclusion A Synthesis of this compound C Purity & Structural Confirmation (NMR, MS, HPLC) A->C B Synthesis of N-benzyl-4-methylbenzenesulfonamide B->C D Hypothesis-Driven Assay (Antibacterial Screening) C->D Test Compound 1 E Known-Activity Assay (Myosin II ATPase Inhibition) C->E Test Compound 2 F Quantitative Comparison of Potency (MIC vs. IC50) D->F G Selectivity Profiling (e.g., Cytotoxicity Assay) D->G E->F E->G H Conclusion on Divergent Biological Activities F->H G->H G cluster_0 This compound cluster_1 N-benzyl-4-methylbenzenesulfonamide A 4-Aminophenyl Moiety (PABA Mimic) B DHPS Enzyme A->B Competitive Inhibition C Folate Synthesis Blocked B->C Leads to D Specific Binding Pocket E Myosin II ATPase D->E Allosteric/Competitive Inhibition F ATP Hydrolysis Inhibited E->F Leads to

Caption: Hypothesized divergent mechanisms of action for the two sulfonamides.

Conclusion

The comparison between this compound and N-benzyl-4-methylbenzenesulfonamide exemplifies the remarkable functional diversity achievable within the sulfonamide class. While N-benzyl-4-methylbenzenesulfonamide is a known inhibitor of a specific motor protein, the structural features of this compound strongly suggest a classic antibacterial mechanism. The experimental framework provided in this guide offers a clear and logical path to empirically validate these hypotheses. By systematically evaluating each compound for distinct biological activities and assessing their cytotoxicity, researchers can elucidate their individual pharmacological profiles and determine their potential as either therapeutic agents or scientific tools. This head-to-head comparison, grounded in robust experimental design, will ultimately reveal the divergent biological paths dictated by their unique chemical structures.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Sulfonamide derivatives: Synthesis and applic
  • Sulfonamide Derivatives: Synthesis & Activity. (n.d.). Scribd. [Link]
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]
  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. (2022). PubMed. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. (2022). MDPI. [Link]
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
  • N-BENZYL-4-METHYL-BENZENESULFONAMIDE. (2024). ChemBK. [Link]
  • The molecular structure of the title compound, showing the atom... (2020).
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Research Square. [Link]
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020).

Sources

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 4-Amino-N-methyl-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis and biological evaluation of chiral derivatives based on the 4-amino-N-methyl-N-phenylbenzenesulfonamide scaffold. Given the nascent state of research into the specific chirality of this compound, this document pioneers a forward-looking analysis. It leverages established principles in asymmetric synthesis and pharmacological testing to propose robust, field-proven workflows. By presenting detailed experimental protocols and comparative data, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of chiral sulfonamides.

Introduction: The Imperative of Chirality in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] While the pharmacological promiscuity of the sulfonamide scaffold is a significant asset, the exploration of its stereochemical dimensions remains a frontier with profound implications for drug efficacy and safety. Chiral drugs can exhibit significant differences in their pharmacological and toxicological profiles between enantiomers.[3] Consequently, the ability to selectively synthesize and evaluate single enantiomers is not merely an academic exercise but a critical component of rational drug design.

This guide focuses on the this compound core, a structure ripe for chiral modification. We will explore two primary avenues for introducing chirality: the generation of atropisomers through restricted bond rotation and the incorporation of a stereogenic center. This document will compare and contrast proposed synthetic strategies and outline a framework for the rigorous biological evaluation of the resulting enantiomers, thereby providing a comprehensive roadmap for advancing this promising class of molecules from the laboratory to potential clinical relevance.

Part 1: A Comparative Analysis of Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure sulfonamide derivatives can be approached through several strategic pathways. Here, we compare two powerful methods: the de novo asymmetric synthesis of atropisomers and the resolution of a racemic mixture containing a stereogenic center.

Strategy 1: Atroposelective Synthesis via Organocatalytic N-Arylation

The introduction of a bulky substituent at the ortho-position of the N-phenyl ring in the target scaffold can induce rotational restriction around the C-N bond, leading to stable, separable atropisomers.[4][5] Recent advances in organocatalysis offer a direct and elegant route to these chiral molecules.

Causality of Experimental Choices: The use of a chiral phosphoric acid catalyst is predicated on its ability to form a chiral ion pair with the reacting partners, thereby creating a stereochemically defined environment that favors the formation of one atropisomer over the other.[6] This approach is highly attractive due to its operational simplicity and the avoidance of transition metals.

Proposed Experimental Protocol: Atroposelective Synthesis of an Ortho-Tolyl Derivative

  • Preparation of the Reaction Mixture: To a flame-dried Schlenk flask under an argon atmosphere, add the N-methyl-2-toluidine (1.0 mmol), 4-acetamidobenzenesulfonyl chloride (1.1 mmol), and the chiral phosphoric acid catalyst (R)-TRIP (5 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by the slow addition of a non-nucleophilic base such as 2,6-lutidine (1.5 mmol).

  • Reaction Execution: Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

  • Deprotection: The final 4-amino derivative is obtained by acidic or basic hydrolysis of the acetamido protecting group.

Workflow for Atroposelective Synthesis

cluster_synthesis Atroposelective N-Arylation Start N-methyl-2-toluidine + 4-acetamidobenzenesulfonyl chloride Reaction N-Arylation in Toluene with 2,6-Lutidine Start->Reaction Catalyst Chiral Phosphoric Acid ((R)-TRIP) Catalyst->Reaction Purification Flash Chromatography Reaction->Purification Analysis Chiral HPLC for ee% Purification->Analysis Deprotection Hydrolysis Analysis->Deprotection End Enantioenriched Atropisomeric 4-amino-N-(o-tolyl)-N-methylbenzenesulfonamide Deprotection->End

Caption: Workflow for the proposed atroposelective synthesis.

Strategy 2: Resolution of a Racemic Mixture via Diastereomeric Salt Formation

An alternative and classic approach is to synthesize a racemic mixture of a derivative bearing a stereocenter and then separate the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.[7]

Causality of Experimental Choices: This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. O,O'-Dibenzoyl-D-tartaric acid is a common choice due to its availability in high enantiopurity and its ability to form crystalline salts with a wide range of amines.

Proposed Experimental Protocol: Synthesis and Resolution of a Chiral Derivative

  • Synthesis of Racemic Amine: Synthesize a derivative of the target molecule where a chiral center is introduced, for example, by using racemic 1-phenylethanamine in place of N-methylaniline in a standard sulfonylation reaction to yield racemic 4-amino-N-(1-phenylethyl)benzenesulfonamide.

  • Salt Formation: Dissolve the racemic amine (1.0 mmol) in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-D-tartaric acid (1.0 mmol) in the same solvent.

  • Crystallization: Heat both solutions until the solids are fully dissolved, then combine them. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline salt in a biphasic mixture of ethyl acetate and a weak base (e.g., saturated aqueous sodium bicarbonate solution). Stir vigorously until the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantioenriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.

Comparative Summary of Synthetic Strategies
FeatureAtroposelective SynthesisResolution of Racemic Mixture
Stereochemical Control Directly forms one enantiomer in excessSeparates a pre-existing 1:1 mixture
Theoretical Max. Yield 100%50% (for one enantiomer without racemization)
Key Reagent Chiral CatalystStoichiometric Chiral Resolving Agent
Illustrative ee% 85-99%>98% after recrystallization
Advantages High atom economy, direct access to enantiomersWell-established, often yields high ee%
Disadvantages Catalyst development can be complexLoss of at least 50% of material, requires screening of resolving agents

Part 2: A Framework for Comparative Biological Evaluation

With methods to access the individual enantiomers established, the next critical phase is to determine their biological activity profiles. Based on the structural motifs present in the 4-aminobenzenesulfonamide core, we can hypothesize potential biological targets and design appropriate in vitro assays for their evaluation.

Hypothesized Biological Target: Carbonic Anhydrases

The unsubstituted 4-aminobenzenesulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various pathological processes, including cancer and glaucoma.[8] It is therefore a primary and logical target for investigation.

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia

cluster_pathway CA-IX in Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA-IX Upregulation HIF1a->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->H_HCO3 Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Inhibitor Chiral Sulfonamide Derivative Inhibitor->CAIX inhibits

Caption: Role of Carbonic Anhydrase IX (CA-IX) in promoting tumor progression.

Proposed Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

  • Reagents and Buffers: Prepare a stock solution of human carbonic anhydrase II (hCA-II), a buffer solution (e.g., Tris-SO4), and the substrate, 4-nitrophenyl acetate (NPA).

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers of the synthesized sulfonamide derivative in DMSO.

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution (or DMSO for control). Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add the NPA substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value for each enantiomer by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Biological Performance

To contextualize the biological activity of our hypothetical enantiomers, we will compare their performance against a known, clinically used carbonic anhydrase inhibitor, Acetazolamide, and a relevant chiral drug, Dorzolamide.

Illustrative Biological Data: Inhibition of hCA-II

CompoundEnantiomerIC50 (nM)Eudismic Ratio
Hypothetical Derivative 1 (S)-enantiomer2520
(R)-enantiomer500
Acetazolamide Achiral12N/A
Dorzolamide (S)-enantiomer3.5>1000
(R)-enantiomer>3500

This data is illustrative and intended for comparative purposes only. The "Eudismic Ratio" is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active one (distomer), quantifying the degree of stereoselectivity.

Conclusion and Future Directions

This guide has established a comprehensive framework for the enantioselective synthesis and biological evaluation of derivatives of this compound. By proposing detailed, actionable protocols based on established chemical and biological principles, we have outlined a clear path for investigating the therapeutic potential of this scaffold. The illustrative data underscores the critical importance of stereochemistry in drug action, where one enantiomer may be significantly more potent than the other.

The strategies presented here—atroposelective synthesis and chiral resolution—provide robust and complementary methods for accessing enantiopure compounds. The subsequent biological evaluation, beginning with logical targets like carbonic anhydrases, allows for a systematic exploration of their pharmacological profiles. The ultimate goal is the identification of a single enantiomer with an optimized profile of high on-target potency and minimal off-target effects. The principles and methodologies detailed in this guide are broadly applicable and should empower researchers to unlock the full potential of chiral sulfonamides in the ongoing quest for safer and more effective medicines.

References

  • Atroposelective N-allylation of sulfonamides.ResearchGate.
  • Practical access to axially chiral sulfonamides via organocatalytic atroposelective N-alkylation.ResearchGate.
  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.MDPI.
  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity.PubMed.
  • Catalytic enantioselective synthesis of chiral sulfonium ylides with S-stereogenic center.ResearchGate.
  • (PDF) Biological activities of sulfonamides.ResearchGate.
  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.PubMed.
  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.RSC Publishing.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).Avens Publishing Group.
  • (PDF) biological-activities-of-sulfonamides.pdf.Indian Journal of Pharmaceutical Sciences.
  • (PDF) Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases.ResearchGate.
  • WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.Google Patents.
  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers.PubMed.
  • Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery.PubMed.
  • Organocatalytic kinetic resolution of sulfinamides by N/O exchange.PubMed.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance.PubMed.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.ACS Publications.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease.PubMed.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.ResearchGate.
  • Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation.ResearchGate.
  • Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis.ACS Publications.
  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.ResearchGate.
  • Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation.PubMed.
  • Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles.PubMed.
  • Chiral sulfonamide drugs focus on type II diabetes and Alzheimer's disease.ResearchGate.
  • Atroposelective Synthesis of N‐Arylated Quinoids by Organocatalytic Tandem N‐Arylation/Oxidation.Wiley Online Library.
  • Synthesis and biological activity of new sulfonamide derivatives.Impact Factor.
  • Enantioselective Synthesis of Acyclic Orthogonally Functionalized Compounds Bearing a Quaternary Stereocenter Using Chiral Ammonium Salt Catalysis.PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink.
  • (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.ResearchGate.
  • Unlocking Chiral Sulfinimidoyl Electrophiles: Asymmetric Synthesis of Sulfinamides Catalyzed by Anionic Stereogenic-at-Cobalt(III) Complexes.PubMed.
  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation.MDPI.
  • Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation.PubMed.
  • Catalytic enantioselective construction of quaternary stereocenters: assembly of key building blocks for the synthesis of biologically active molecules.PubMed.
  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.MDPI.
  • Sulfonamide derivatives as multi-target agents for complex diseases.PubMed.
  • Enantioselective synthesis of[9]helicenes by organocatalyzed intermolecular C-H amination.Nature.
  • Chiral Drugs: An Overview.PubMed.
  • 4-Aminobenzenesulfonamide;ethene.PubChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of novel or specialized chemical entities like 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS No. 63826-12-0) demand a rigorous, protocol-driven approach.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this exact compound, this guide synthesizes best practices derived from the chemical's structural class—aromatic sulfonamides and amines—and aligns with federal regulations.[2]

The foundational principle of this guide is that all chemical waste disposal must be routed through your institution's Environmental Health and Safety (EHS) department. This ensures compliance with local, state, and federal regulations and leverages their expertise in waste stream management.

Section 1: Hazard Assessment & Risk Profile

Understanding the potential hazards of this compound is the first step in ensuring safe handling and disposal. While specific toxicological data for this compound is scarce, we can infer a likely hazard profile from structurally similar chemicals. Aromatic amines, as a class, are noted by the Occupational Safety and Health Administration (OSHA) for including known or suspected carcinogens.[3] Therefore, this compound should be handled as a potentially hazardous substance.[2]

The hazard classifications for related sulfonamide compounds provide a conservative basis for establishing safety protocols.

Hazard ClassGHS Hazard CodeSignal WordHazard StatementSource Analog (CAS No.)
Acute Toxicity, OralH301 / H302Danger / WarningToxic or Harmful if swallowed4-Amino-N-methylbenzenemethanesulfonamide (109903-35-7) / 4-Amino-N-phenylbenzenesulfonamide (127-77-5)[4]
Skin SensitizationH317WarningMay cause an allergic skin reaction4-Amino-N-methylbenzenemethanesulfonamide (109903-35-7)[4]
Skin IrritationH315WarningCauses skin irritation4-amino-N-benzylbenzene-1-sulfonamide (1709-54-2)[5]
Eye IrritationH319WarningCauses serious eye irritation4-amino-N-benzylbenzene-1-sulfonamide (1709-54-2)[5]
Aquatic Hazard, Long-TermH411(No Signal Word)Toxic to aquatic life with long lasting effects4-Amino-N-methylbenzenemethanesulfonamide (109903-35-7)[4]

Causality: The amino and sulfonamide functional groups present in this molecule are common in compounds with biological activity and associated toxicological profiles. The aromatic amine portion, in particular, warrants a high degree of caution.

Section 2: Essential Safety & Handling Prerequisites

Proper disposal begins with safe handling during use. Contamination prevention is the most effective way to minimize waste volume and complexity.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

Type of ProtectionSpecificationRationale
Eye/Face ProtectionChemical safety goggles and/or a full-face shield.Protects against splashes and accidental contact with mucous membranes.
Skin ProtectionChemical-resistant gloves (e.g., nitrile). A fully buttoned laboratory coat.Prevents dermal absorption, a common exposure route for aromatic amines.[2]
Respiratory ProtectionNot typically required if handled within a certified chemical fume hood.A fume hood provides primary containment of dusts and aerosols.

Safe Handling Protocols:

  • Engineering Controls: All weighing and solution preparation involving solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[2][6]

  • Procedural Controls: Avoid actions that generate dust. Do not eat, drink, or smoke in laboratory areas.[7] Wash hands thoroughly after handling.[8]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air.[8]

    • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[6][8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]

    • If Swallowed: Rinse mouth with water and seek immediate medical attention.[7]

Section 3: The Core Disposal Workflow

The disposal of this compound must be managed as a hazardous waste stream. The only recommended and compliant disposal method is through a licensed hazardous waste management company, coordinated by your EHS department.[2] Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][7] The EPA's sewer ban on hazardous waste pharmaceuticals underscores this critical point.[9]

Step-by-Step Disposal Protocol:

  • Waste Characterization: All waste materials containing this compound must be classified as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Stock solutions and experimental dilutions.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Segregation and Containerization:

    • Rationale: Segregation is crucial to prevent dangerous chemical reactions and to allow for proper waste profiling by the disposal facility.

    • Solid Waste: Collect pure compound, contaminated powders, and grossly contaminated items (like weigh boats) in a dedicated, sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • Liquid Waste: Collect all aqueous and solvent-based solutions in a dedicated, sealable, chemically compatible container (e.g., HDPE or glass bottle with a screw cap). Do not mix incompatible waste streams.

    • Contaminated Labware: Place items like gloves and lightly contaminated plastics into a designated hazardous waste bag or lined container. Sharps (needles, scalpels) must be placed in a puncture-proof sharps container rated for hazardous waste.

  • Hazardous Waste Labeling:

    • Immediately label the waste container upon adding the first piece of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and its CAS number "63826-12-0."

      • An accurate list of all container contents, including solvents and their approximate percentages.

      • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).

      • The accumulation start date.

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Arranging Final Disposal:

    • Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a waste pickup.

    • Provide them with a full and accurate description of the waste stream as detailed on your label. They will manage the final transport and disposal according to regulations.

Section 4: Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for managing waste generated from research involving this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Containerization cluster_management Waste Management & Disposal Start Waste Containing This compound Generated Characterize Characterize Waste Type Start->Characterize Solid Pure Compound / Contaminated Solids Characterize->Solid Solid Liquid Aqueous / Solvent Solutions Characterize->Liquid Liquid Labware Contaminated Labware (Gloves, Tips, etc.) Characterize->Labware Sharps/Plastics Containerize Select & Fill Appropriate Waste Container Solid->Containerize Liquid->Containerize Labware->Containerize Label Label Container with Full Chemical Name, Hazards, Date Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS FinalDisposal Disposal via Licensed Hazardous Waste Vendor ContactEHS->FinalDisposal

Caption: Decision workflow for the proper management and disposal of waste containing this compound.

References

  • Safety data sheet - 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. CPAChem. [Link]
  • 4-Amino-N-methylbenzenemethanesulfonamide.
  • 4-amino-N-benzylbenzene-1-sulfonamide.
  • 4-Aminodiphenyl (4-Aminobiphenyl).
  • This compound.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-N-methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the potential hazards. This guide provides essential, immediate safety and logistical information for handling 4-amino-N-methyl-N-phenylbenzenesulfonamide. The protocols described herein are designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

The causality behind these recommendations stems from the known toxicological profile of structurally similar sulfonamide compounds. While specific occupational exposure limits for this compound have not been established, a conservative approach is mandatory based on aggregated data from related molecules.

Hazard Assessment: Understanding the Risks

The primary risks associated with aromatic amines and sulfonamides involve acute toxicity if ingested, skin and eye irritation, and the potential for allergic skin reactions (sensitization).[1][2][3][4] A comprehensive hazard profile, based on GHS classifications of analogous compounds, necessitates stringent protective measures.[1][5]

Hazard Classification Description Primary Exposure Route Associated Risk
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][5][6][7]IngestionAccidental ingestion can lead to systemic toxicity.
Skin Sensitization May cause an allergic skin reaction upon contact.[1]DermalRepeated contact may lead to dermatitis or allergic response.
Skin Irritation Causes skin irritation upon direct contact.[1][2][3][4]DermalRedness, itching, and inflammation of the skin.
Serious Eye Irritation Causes serious irritation and potential damage to the eyes.[1][2][3][4][8]OcularPain, redness, and impaired vision.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]InhalationCoughing, shortness of breath, and irritation of the nasal passages.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]EnvironmentalImproper disposal can harm ecosystems.

This table synthesizes GHS data from closely related sulfonamide compounds to provide a conservative hazard assessment.

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered PPE strategy is required to create a reliable barrier against exposure. The selection of each component is directly linked to preventing the exposure routes detailed above.

  • Engineering Controls First : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] Engineering controls are the primary line of defense; PPE is used to protect you from residual exposure and in case of emergencies.

  • Respiratory Protection : To mitigate the risk of inhaling airborne particles, an appropriate respirator is essential.

    • Why : The compound is a solid that can become airborne as dust. Inhalation can cause respiratory tract irritation.[1][3]

    • Recommendation : A NIOSH-approved N95 or N100 particulate respirator is sufficient for most weighing and transfer operations within a fume hood.[11] For large spills or situations with significant aerosol generation, a full-face respirator with combination cartridges may be necessary.[11][12] Surgical masks provide no protection and must not be used.[11][13]

  • Eye and Face Protection : Preventing ocular exposure is critical due to the severe irritation potential.

    • Why : Accidental splashes are a significant risk and can cause serious eye damage.[2][3]

    • Recommendation : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9][13] For operations with a higher splash risk, such as preparing stock solutions or during transfers, a full-face shield should be worn in addition to safety goggles.[7][9]

  • Hand Protection : The hands are the most likely part of the body to come into direct contact with the chemical.

    • Why : The compound is a known skin irritant and potential sensitizer.[1][2] Direct contact can lead to immediate irritation or long-term allergic reactions.

    • Recommendation : Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[9] It is best practice to double-glove, which allows for the removal of the outer, contaminated glove without exposing the skin.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[11]

  • Body Protection : To protect the skin from contamination, appropriate lab attire is required.

    • Why : Spills and splashes can contaminate personal clothing, leading to prolonged and unnoticed skin exposure.

    • Recommendation : A long-sleeved, buttoned laboratory coat is the minimum requirement.[9] For larger-scale operations, chemical-resistant coveralls or a "bunny suit" provide more comprehensive protection.[13] Ensure the lab coat cuffs are tucked into the inner glove.

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict procedural workflow for donning and doffing PPE is as crucial as the equipment itself. This ensures that the protection is not compromised and prevents cross-contamination.

Experimental Workflow: PPE Donning & Doffing

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Coverall d2 2. Inner Gloves d1->d2 d3 3. Respirator d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (over cuffs) d4->d5 f1 1. Outer Gloves (Contaminated) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat / Coverall f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: PPE donning and doffing workflow.

Step 1: Pre-Operation and Area Setup
  • Ensure your chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment and reagents before bringing the this compound into the hood.

  • Designate a specific area for waste collection.

  • Inspect all PPE for defects (e.g., tears in gloves, cracks in goggles) before use.

Step 2: Donning Procedure (Putting On PPE)
  • Body Protection : Put on your lab coat or coveralls.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respiratory Protection : Fit your N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye/Face Protection : Put on your chemical safety goggles. If required, add a face shield.

  • Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[11]

Step 3: Doffing Procedure (Removing PPE)

The goal of this sequence is to remove the most contaminated items first, preventing contact with your skin.

  • Outer Gloves : In the work area, remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.

  • Eye/Face Protection : Move away from the immediate work area. Remove the face shield (if used) and then the goggles, handling them by the strap.

  • Body Protection : Remove the lab coat or coveralls by rolling it inside-out to contain any contamination on the surface.

  • Inner Gloves : Remove the inner pair of gloves.

  • Respiratory Protection : Remove the respirator last.

  • Hygiene : Immediately wash your hands thoroughly with soap and water.[14]

Emergency and Disposal Plans

  • In Case of Exposure :

    • Skin : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][10]

    • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Disposal of Contaminated PPE :

    • All disposable PPE (gloves, respirators, coveralls) used while handling this compound must be considered hazardous waste.

    • Collect all contaminated items in a designated, sealed, and clearly labeled waste container.[9]

    • Dispose of the waste through your institution's licensed hazardous waste management program, in accordance with all local, state, and federal regulations.[6][9] Do not discard in regular trash or down the drain.[9][10]

References

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • CPAChem. (2024). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • Angene Chemical. (2024). Safety Data Sheet: 4-Amino-N-phenylbenzenesulfonamide.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemSrc. (n.d.). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits - Annotated Tables. U.S. Department of Labor.
  • CPAChem. (2024). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • PubChem. (n.d.). 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-methyl-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-methyl-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.